2,6-Pyridinedicarbohydroxamic acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-N,6-N-dihydroxypyridine-2,6-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-6(9-13)4-2-1-3-5(8-4)7(12)10-14/h1-3,13-14H,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPQCXXTPTUPDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NO)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00166099 | |
| Record name | 2,6-Pyridinedicarbohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15658-59-0 | |
| Record name | 2,6-Pyridinedicarbohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Pyridinedicarbohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00166099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to the Synthesis of 2,6-Pyridinedicarbohydroxamic Acid from Dipicolinic Acid
Foreword: The Significance of a Potent Chelator
2,6-Pyridinedicarbohydroxamic acid stands as a molecule of significant interest within the scientific community, primarily owing to its exceptional metal-chelating properties. As a derivative of dipicolinic acid (pyridine-2,6-dicarboxylic acid), a compound naturally found in bacterial spores, its robust tridentate binding motif makes it a cornerstone for applications ranging from the development of metalloprotease inhibitors in pharmaceuticals to its use as a ligand in coordination chemistry. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable compound, starting from the readily available and commercially accessible dipicolinic acid.[1][2] We will delve into the underlying chemical principles, provide a detailed, step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.
Foundational Principles: Activating the Carboxyl Group
The direct conversion of a carboxylic acid to a hydroxamic acid is an uphill thermodynamic battle. The hydroxyl (-OH) group of a carboxylic acid is a notoriously poor leaving group, rendering the carbonyl carbon insufficiently electrophilic for a successful nucleophilic attack by hydroxylamine.[3] Therefore, a foundational principle of this synthesis is the "activation" of the two carboxylic acid moieties on the dipicolinic acid scaffold.
The most reliable and industrially scalable activation strategy involves the conversion of the dicarboxylic acid into the highly reactive intermediate, 2,6-pyridinedicarbonyl dichloride.[4][5][6][7][8][9] This transformation is most efficiently achieved using thionyl chloride (SOCl₂). The primary advantage of thionyl chloride is that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which greatly simplifies the purification of the intermediate acyl chloride.[10]
Once formed, the diacyl chloride's carbonyl carbons are highly electrophilic and readily undergo nucleophilic acyl substitution upon reaction with hydroxylamine (NH₂OH).[11][12][13] The overall synthetic pathway is a robust two-step process, which is visualized below.
Caption: Experimental workflow for the synthesis.
Data Summary and Characterization
The following table provides essential quantitative data for planning and executing the synthesis.
| Compound | Formula | MW ( g/mol ) | Role | Stoichiometric Ratio |
| Dipicolinic Acid | C₇H₅NO₄ | 167.12 | Starting Material | 1.0 |
| Thionyl Chloride | SOCl₂ | 118.97 | Activating Reagent | Excess (~10) |
| Hydroxylamine HCl | NH₃OCl | 69.49 | Nucleophile Source | 2.2 |
| Triethylamine | C₆H₁₅N | 101.19 | Base | 2.2 |
| 2,6-Pyridinedicarbohydroxamic Acid | C₇H₇N₃O₄ | 197.15 | Final Product | ~70-85% Yield |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques. The expected melting point for 2,6-pyridinedicarbohydroxamic acid is typically in the range of 198-202°C (with decomposition). Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) and Mass Spectrometry are essential for unambiguous structural validation.
Authoritative Insights & Troubleshooting
-
Criticality of Anhydrous Conditions: The paramount factor for achieving a high yield is the rigorous exclusion of water, especially during and after the formation of the diacyl chloride intermediate. Using oven-dried glassware, anhydrous solvents, and a dry atmosphere (e.g., nitrogen or argon) is highly recommended. Any moisture will lead to the hydrolysis of the acyl chloride, reducing the yield of the final product. [7]* Choice of Base: While triethylamine is common in laboratory settings due to its ease of removal, inorganic bases like KOH or NaOH can also be used effectively, particularly in scaled-up processes. [11][14]The choice may influence the work-up procedure.
-
Temperature Control: The reaction of an acyl chloride with an amine is rapid and exothermic. [13]Maintaining a low temperature (0°C) during the addition of hydroxylamine is crucial to prevent the formation of undesired byproducts and potential degradation of the product.
-
Troubleshooting Low Yields: If the yield is significantly lower than expected, the primary suspect is premature hydrolysis of the diacyl chloride intermediate. Ensure the thionyl chloride is of good quality and that all solvents and glassware are scrupulously dry. Another potential issue is incomplete reaction in the first step; ensure the reflux is sufficient to fully convert the dipicolinic acid.
References
- Methods for Hydroxamic Acid Synthesis.
- Microwave-Assisted Transformation of Esters into Hydroxamic Acids. Thieme.
- Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation.
- Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal.
- A base-free hydroxylaminolysis protocol promoted by ZnO in deep eutectic solvents. Royal Society of Chemistry.
- 2,6-Pyridinedicarbonyl dichloride 97. Sigma-Aldrich.
- 2,6-Pyridinedicarbonyl dichlor | 142875-5G. SLS.
- Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Royal Society of Chemistry.
- The Reaction of Hydroxylamine with Activated Acyl Groups. I. Formation of O-Acylhydroxylamine.
- Synthesis of 2,6-dicarbonylpyridines.
- 2,6-Pyridinedicarboxylic acid chloride. Chongqing Chemdad Co., Ltd.
- THE REACTIONS OF ALIPH
- Two stage process for preparing 2,6-pyridinedicarboxylic acid.
- PYRIDINE-2,6-DICARBONYL CHLORIDE. ChemBK.
- Pyridine-2,6-dicarboxylic acid synthesis. ChemicalBook.
- Preparation method of 2, 6-pyridinedicarboxylic acid.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
- 2,6-Pyridinedicarbothioic acid. Wikipedia.
- Preparation method of 2, 6-dichloromethylpyridine hydrochloride.
- Dipicolinic Acid as Intermedi
- An In-depth Technical Guide to the Synthesis of Pyridine-2,6-diethanol
- 2,6-DIPICOLINIC ACID. LookChem.
- Dianilides of dipicolinic acid function as synthetic chloride channels. Royal Society of Chemistry.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Has anyone ever had any trouble with gener
- PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID).
- Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167). FooDB.
- 2,6-Pyridinedicarboxylic acid | C7H5NO4. PubChem.
- converting carboxylic acids into acyl (acid) chlorides. Chemguide.
- Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.
Sources
- 1. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
- 2. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,6-Pyridinedicarbonyl dichloride 97 3739-94-4 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. WO2003082824A1 - Synthesis of 2,6-dicarbonylpyridines - Google Patents [patents.google.com]
- 7. 2,6-Pyridinedicarboxylic acid chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. chembk.com [chembk.com]
- 9. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. sciencemadness.org [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Pyridinedicarbohydroxamic Acid
Abstract
2,6-Pyridinedicarbohydroxamic acid, a derivative of the well-known bacterial metabolite dipicolinic acid, stands out as a molecule of significant interest in medicinal and coordination chemistry. Its defining feature is a robust tridentate chelation motif, conferred by two hydroxamic acid moieties flanking a central pyridine nitrogen atom. This structural arrangement endows the molecule with a high affinity for a range of metal ions, particularly trivalent cations like iron(III). This guide provides a comprehensive overview of the synthesis, physicochemical characteristics, metal-binding properties, and key biological activities of 2,6-pyridinedicarbohydroxamic acid. We delve into the mechanistic basis for its function as an enzyme inhibitor and antimicrobial agent, supported by detailed experimental protocols and data, to offer researchers and drug development professionals a foundational resource for leveraging this versatile compound.
Introduction and Significance
2,6-Pyridinedicarbohydroxamic acid is a synthetic organic compound that integrates the pyridine heterocycle with two hydroxamic acid functional groups (-CONHOH). This unique combination makes it a powerful chelating agent, a class of molecules that can form multiple bonds to a single metal ion.[1][2] It is structurally derived from 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid), a compound found in high concentrations within bacterial endospores where it contributes to heat resistance.[2][3] The conversion of the carboxylic acid groups to hydroxamic acids dramatically enhances its metal-binding capabilities, opening avenues for diverse applications, particularly in contexts where metal ion homeostasis is a critical therapeutic target.
The primary driver of its utility is its ability to sequester metal ions that are vital for the function of various enzymes or the survival of pathogenic microorganisms. This has positioned 2,6-pyridinedicarbohydroxamic acid and its analogues as promising candidates for the development of novel therapeutics, including anticancer agents, neuroprotective compounds, and antimicrobials.[4][5] This guide will explore the fundamental chemical properties that underpin these biological activities.
Synthesis and Characterization
The synthesis of 2,6-pyridinedicarbohydroxamic acid is typically achieved through a straightforward condensation reaction. The common starting material is 2,6-pyridinedicarboxylic acid, which is first converted to a more reactive intermediate, such as the corresponding diacyl chloride. This activated intermediate is then reacted with hydroxylamine to yield the final product.
General Synthesis Workflow
The conversion of the dicarboxylic acid to the diacyl chloride is a critical activation step. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.[4] The subsequent reaction with hydroxylamine hydrochloride in the presence of a base, such as triethylamine or an excess of the amine itself, leads to the formation of the two hydroxamic acid groups.[4]
Caption: General synthesis pathway for 2,6-Pyridinedicarbohydroxamic acid.
Detailed Experimental Protocol: Synthesis from 2,6-Pyridinedicarboxylic Acid
This protocol describes a representative method for synthesizing the title compound.
Materials:
-
2,6-Pyridinedicarboxylic acid
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Dichloromethane (DCM, anhydrous)
-
Toluene (anhydrous)
-
Hydroxylamine hydrochloride
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous solutions of NaHCO₃, NH₄Cl, and NaCl
Procedure:
-
Acid Chloride Formation:
-
Suspend 2,6-pyridinedicarboxylic acid in anhydrous DCM.
-
Add a catalytic amount of DMF (5-10 drops).
-
Slowly add oxalyl chloride (4-6 equivalents) dropwise to the suspension at room temperature.
-
Stir the mixture vigorously until a clear solution is formed (typically 3-4 hours), indicating the completion of the reaction.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of volatiles, co-evaporate the residue with anhydrous toluene. The resulting 2,6-pyridinedicarbonyl dichloride is used immediately in the next step.[4]
-
-
Hydroxamic Acid Formation:
-
Prepare a solution of hydroxylamine hydrochloride (2.0 eq) and triethylamine (2.0 eq) in anhydrous THF.
-
Cool the freshly prepared acid chloride solution in anhydrous DCM to 0 °C in an ice bath.
-
Add the hydroxylamine/triethylamine solution dropwise to the cooled acid chloride solution over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvents by evaporation. Suspend the resulting precipitate in water, filter it, and wash it successively with saturated NaHCO₃ solution and water to remove unreacted starting materials and salts.[4]
-
-
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 2,6-pyridinedicarbohydroxamic acid as a solid.
-
Physicochemical Properties
The physical and chemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. The properties of 2,6-pyridinedicarbohydroxamic acid are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₇N₃O₄ | [6] |
| Molecular Weight | 197.15 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [7] |
| Melting Point | >200 °C (with decomposition) | |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and methanol. | [2][3] |
| pKa (Hydroxamic Acid) | ~8.0 - 9.0 (estimated) | [8] |
Note: The pKa values for hydroxamic acids can vary but typically fall within this range, indicating they are weak acids.[8]
The pKa of the hydroxamic acid protons is particularly important. At physiological pH (~7.4), a significant portion of the molecules will be deprotonated, forming the hydroxamate anion (-CONHO⁻). This anionic form is crucial for its potent metal chelation activity.
Metal Chelation Properties
The cornerstone of 2,6-pyridinedicarbohydroxamic acid's chemical reactivity and biological activity is its exceptional ability to chelate metal ions. It functions as a tridentate ligand, meaning it can bind to a metal ion at three distinct points simultaneously.
Mechanism of Chelation
Chelation involves the pyridine nitrogen and the deprotonated oxygen atoms of the two hydroxamic acid groups. This forms two stable, five-membered rings with the central metal ion, a thermodynamically favorable arrangement known as the chelate effect. This structure effectively sequesters the metal ion, rendering it biologically inert or modifying its redox properties. The high affinity for hard metal ions like Fe(III), Al(III), and the borderline Zn(II) is driven by the hard oxygen donor atoms of the hydroxamate groups.
Caption: Workflow for a fluorometric HDAC inhibition assay.
Protocol Overview:
-
Compound Preparation: Prepare a stock solution of 2,6-pyridinedicarbohydroxamic acid in DMSO and perform serial dilutions to obtain a range of test concentrations.
-
Enzyme Reaction: In a 96-well microplate, add the HDAC enzyme (e.g., recombinant human HDAC8) to an assay buffer.
-
Inhibition Step: Add the diluted test compound or a known inhibitor (positive control) to the wells and incubate briefly.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic acetylated peptide substrate.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for deacetylation.
-
Development: Stop the reaction by adding a developer solution which contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.
-
Detection: Measure the fluorescence intensity using a microplate reader. The signal is directly proportional to HDAC activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the untreated control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 2,6-pyridinedicarbohydroxamic acid and its parent compound, 2,6-pyridinedicarboxylic acid. The latter is classified as a substance that can cause severe skin burns and serious eye damage. It is also an irritant to the respiratory system. [9]Therefore, handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. [9]Avoid generating dust and all personal contact, including inhalation. [9]
Conclusion
2,6-Pyridinedicarbohydroxamic acid is a molecule defined by its potent metal-chelating ability. This fundamental chemical property is the direct cause of its significant biological activities, including the inhibition of critical metalloenzymes and the disruption of microbial growth through the sequestration of essential metal ions. Its straightforward synthesis and versatile functionality make it and its derivatives highly attractive scaffolds for further investigation in drug discovery and development. The insights and protocols provided in this guide serve as a comprehensive starting point for researchers aiming to explore and exploit the rich chemical and biological potential of this compound.
References
-
PubChem. (n.d.). 2,6-Pyridinedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Complexation of 2,6-pyridinedicarboxylic and 2,6-pyridinediacetic acids towards aluminium(III) and iron(III). Retrieved from [Link]
-
Kowalski, K., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives with Potential Biological Activity. Molecules, 27(11), 3561. Retrieved from [Link]
-
Cortese, M. S., et al. (2002). Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes. Biometals, 15(2), 103-20. Retrieved from [Link]
-
Patsnap. (2019). Preparation method of 2,6-pyridinedicarboxylic acid. Retrieved from [Link]
-
Bio-Rad. (n.d.). 2,6-Pyridinedicarboxylic acid - Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). 2,6-Pyridinedicarbothioic acid. Retrieved from [Link]
-
Sebat, J. L., et al. (2001). Antimicrobial properties of pyridine-2,6-dithiocarboxylic acid, a metal chelator produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-42. Retrieved from [Link]
-
Lee, C. H., et al. (2003). The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). Biometals, 16(2), 245-53. Retrieved from [Link]
-
Stolworthy, J. C., et al. (2002). Metal binding by pyridine-2,6-bis(monothiocarboxylic acid), a biochelator produced by Pseudomonas stutzeri and Pseudomonas putida. Biometals, 15(2), 121-31. Retrieved from [Link]
- Google Patents. (2019). CN110229096B - Preparation method of 2, 6-pyridinedicarboxylic acid.
-
Sebat, J. L., et al. (2001). Antimicrobial Properties of Pyridine-2,6-Dithiocarboxylic Acid, a Metal Chelator Produced by Pseudomonas spp. Applied and Environmental Microbiology, 67(9), 3934-3942. Retrieved from [Link]
-
Wang, Y., et al. (2022). Discovery of a 2,6-diarylpyridine-based hydroxamic acid derivative as novel histone deacetylase 8 and tubulin dual inhibitor for the treatment of neuroblastoma. Bioorganic Chemistry, 128, 106112. Retrieved from [Link]
-
NextSDS. (n.d.). 2,6-pyridinedicarbohydroxamic acid — Chemical Substance Information. Retrieved from [Link]
- Google Patents. (2003). WO2003082824A1 - Synthesis of 2,6-dicarbonylpyridines.
-
ResearchGate. (2021). 2,6‐Pyridinedicarboxylic Acid (PDCA) Catalyzed Improved Synthetic Approach for 1‐Amidoalkyl Naphthols, Dihydropyrimidin‐2(1H)‐ones and Bis‐indoles. Retrieved from [Link]
-
Norkus, E., et al. (2005). Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. Heteroatom Chemistry, 16(4), 285-291. Retrieved from [Link]
-
Farkas, E., et al. (2000). Coordination modes of hydroxamic acids in copper(II), nickel(II) and zinc(II) mixed-ligand complexes in aqueous solution. Polyhedron, 19(13), 1465-1474. Retrieved from [Link]
-
Schäfer, S., et al. (2009). Pyridylalanine-containing hydroxamic acids as selective HDAC6 inhibitors. ChemMedChem, 4(2), 283-90. Retrieved from [Link]
-
NIST. (n.d.). 2,6-Pyridinedicarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Table S1. Chemical structures and pKa of some hydroxamic acids. Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2,6-Pyridinedicarboxylic acid (FDB011167). Retrieved from [Link]
-
eScholarship. (2023). 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase. University of California. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Overview of Antimicrobial Properties of Different Classes of Phytochemicals. Retrieved from [Link]
Sources
- 1. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-2,6-dicarboxylic acid | 499-83-2 [amp.chemicalbook.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a 2,6-diarylpyridine-based hydroxamic acid derivative as novel histone deacetylase 8 and tubulin dual inhibitor for the treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. 2,6-Pyridinedicarboxylic acid | C7H5NO4 | CID 10367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. bio.vu.nl [bio.vu.nl]
2,6-Pyridinedicarbohydroxamic Acid: Structural Dynamics, Conformation, and Coordination Workflows
Executive Summary
2,6-Pyridinedicarbohydroxamic acid (2,6-PDHA, also known as 2,6-pyridinedihydroxamic acid or 2,6-pyha; CAS#: 15658-59-0) is a highly versatile, multi-dentate organic bioligand[1]. Structurally characterized by a central pyridine ring flanked by two hydroxamic acid moieties at the 2 and 6 positions, it serves as a critical scaffold in coordination chemistry, metalloenzyme inhibition, and redox-active drug design.
Unlike simple mono-hydroxamic acids, 2,6-PDHA exhibits complex conformational landscapes dictated by tautomerism, geometric isomerism, and unique pincer-like metal coordination capabilities. This technical guide provides an in-depth analysis of its structural equilibria and details field-proven experimental workflows for its synthesis and application in transition metal chemistry.
Molecular Architecture & Conformational Dynamics
The structural behavior of 2,6-PDHA is governed by two interconnected dynamic equilibria: Keto-Enol (Amide-Imide) Tautomerism and Z/E (Syn/Anti) Geometric Isomerism . Understanding these states is critical, as the ligand's coordination mode and biological activity are strictly conformation-dependent.
Amide-Imide Tautomerism
Hydroxamic acids exist in equilibrium between the keto (amide) form[R-C(=O)-NH-OH] and the enol (imide or hydroximic acid) form[R-C(-OH)=N-OH][2].
-
Keto (Amide) Form: Predominates in the solid state and in acidic to neutral protic solvents. It features a distinct carbonyl (C=O) stretch in infrared (IR) spectroscopy[3].
-
Enol (Imide) Form: Favored in alkaline media. The formation of the C=N double bond restricts rotation, locking the molecule into a rigid planar structure that is highly active for metal chelation[4].
Z/E Conformational Isomerism
Within each tautomeric state, restricted rotation around the C-N (keto) or C=N (enol) bond yields Z (syn) and E (anti) isomers[3].
-
The Z-Keto Preference: In protic solvents like water, the Z-keto conformation is overwhelmingly the most stable[5]. This stability is driven by the formation of robust intramolecular hydrogen bonds between the carbonyl oxygen and the hydroxyl group, as well as intermolecular hydrogen bonding with the solvent[3].
-
The E-Keto State: The E-isomer, where the hydroxyl and carbonyl groups are on opposite sides, is generally sterically hindered but can be stabilized at lower temperatures or high concentrations via intermolecular hydrogen bonding networks[3].
Figure 1: Conformational and tautomeric equilibria of 2,6-PDHA and its pathway to metal chelation.
Coordination Chemistry & The Redox Anomaly
Hydroxamic acids are classic hard-oxygen donors, typically binding transition metals via an [O,O] bidentate mode involving the carbonyl oxygen and the deprotonated hydroxyl oxygen[6]. However, the presence of the pyridine nitrogen in 2,6-PDHA introduces the potential for tridentate (pincer) coordination.
The Platinum(IV) and Palladium(IV) Redox Anomaly
A critical mechanistic divergence occurs when 2,6-PDHA interacts with high-oxidation-state, soft transition metals. As detailed in the 7 by Griffith et al., reacting 2,6-PDHA with K₂[PtCl₆] or K₂[PdCl₆] does not yield the expected M(IV) hydroxamato complexes[7].
Mechanistic Causality:
-
Coordination & Polarization: The highly electrophilic Pt(IV) or Pd(IV) center coordinates to the ligand, severely polarizing the hydroxamate carbonyl group.
-
Nucleophilic Attack: This polarization renders the carbonyl carbon highly susceptible to nucleophilic attack by adventitious water molecules.
-
Hydrolysis & Reduction: The ligand undergoes metal-assisted hydrolysis, degrading back into 2,6-pyridinedicarboxylic acid (2,6-pyca). Concurrently, the hydroxamate moiety acts as an internal reducing agent, reducing the M(IV) center to M(II) in situ[7]. The final isolated product is the trans-[M(II)(2,6-pycaH₋₁)₂]·2H₂O complex[7].
Quantitative Data Summary
To facilitate rapid experimental design, the structural and coordination parameters of 2,6-PDHA are summarized below.
| Parameter | Value / Description | Analytical Validation Method |
| Primary Tautomer (Aqueous) | Keto-Z (Amide) | ¹H-NMR (Proton shifts), IR (Strong C=O stretch ~1650 cm⁻¹) |
| Primary Tautomer (Alkaline) | Enol-Z (Imide) | IR (Emergence of C=N stretch, repressed C=O stretch) |
| Typical Metal Binding Mode | [O,O] Bidentate (Hydroxamate) | X-ray Crystallography |
| Reactivity with Pt(IV)/Pd(IV) | Acts as a reducing agent (M⁴⁺ → M²⁺) | Cyclic Voltammetry, X-ray Crystallography |
| Hydrolysis Product | 2,6-pyridinedicarboxylic acid (2,6-pyca) | Mass Spectrometry, ¹³C-NMR |
Experimental Protocols
The following methodologies are designed as self-validating systems. Analytical checkpoints are embedded to ensure the integrity of the intermediate states before proceeding.
Protocol 1: Synthesis and Isolation of 2,6-PDHA
Causality: Hydroxylamine hydrochloride must be neutralized with a strong base (NaOMe) to liberate free, nucleophilic hydroxylamine, which subsequently attacks the ester carbonyls of the substrate.
-
Reagent Preparation: Suspend hydroxylamine hydrochloride (0.1 mol) in anhydrous methanol (50 mL). Slowly add sodium methoxide (NaOMe) (0.1 mol) under continuous stirring at 0°C.
-
Validation Checkpoint: Filter the resulting NaCl precipitate. The clear filtrate contains the active free hydroxylamine.
-
-
Aminolysis: Dissolve dimethyl 2,6-pyridinedicarboxylate (0.02 mol) in methanol (20 mL). Add this dropwise to the free hydroxylamine solution.
-
Reaction: Stir the mixture at room temperature for 48 hours. The solution will gradually turn cloudy as the sodium salt of 2,6-PDHA forms.
-
Acidification & Isolation: Acidify the mixture with 1M HCl to pH 3 to protonate the hydroxamate groups. Filter the resulting white precipitate.
-
Purification: Recrystallize from hot water.
-
Validation Checkpoint: Perform IR spectroscopy. Confirm the presence of the secondary amine double peak contour near 1515 cm⁻¹ and a strong C=O stretch, validating the Keto-Z conformation[4].
-
Protocol 2: Metal-Assisted Hydrolysis and Reduction of Pt(IV)
Causality: This protocol intentionally exploits the Lewis acidity of Pt(IV) to drive the hydrolysis and reduction of the ligand, a critical workflow for synthesizing specific Pt(II)-dicarboxylato complexes[7].
-
Solution Preparation: Dissolve K₂[PtCl₆] (1.0 mmol) in 15 mL of deionized water. In a separate beaker, dissolve the disodium salt of 2,6-PDHA (2.0 mmol) in 10 mL of water.
-
Reaction: Mix the two solutions at room temperature. Stir continuously for 24 hours.
-
Observation of Redox Event: The solution will transition from the characteristic yellow/orange of Pt(IV) to a paler hue, indicating the reduction to Pt(II).
-
Crystallization: Allow the filtrate to stand at room temperature for 1 week.
-
Validation Checkpoint: Analyze the resulting crystals via X-ray diffraction. The structure will confirm the presence of trans-[Pt(II)(2,6-pycaH₋₁)₂]·2H₂O, validating both the reduction of the metal and the hydrolysis of the ligand[7].
-
Figure 2: Synthesis of 2,6-PDHA and its redox-driven metal-assisted hydrolysis workflow.
References
- Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions, (48), 6933-6939.
- BenchChem. (2025). An In-depth Technical Guide to the Tautomerism and Isomerism of Benzohydroxamic Acid. BenchChem Technical Resources.
- MDPI / Université libre de Bruxelles. (2023). Crystal Structures of a Series of Hydroxamic Acids. Crystals.
- ACS Publications. (2002). Structural Investigations of Palladium(II) and Platinum(II) Complexes of Salicylhydroxamic Acid. Inorganic Chemistry.
Sources
- 1. 2,6-pyridinedicarbohydroxamic acid CAS#: 15658-59-0 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. dipot.ulb.ac.be [dipot.ulb.ac.be]
- 4. oaepublish.com [oaepublish.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Solvation Dynamics and Coordination Protocols for 2,6-Pyridinedicarbohydroxamic Acid: A Technical Guide
Introduction & Chemical Context
2,6-Pyridinedicarbohydroxamic acid (commonly referred to as 2,6-pyridinedihydroxamic acid, PDHA, or 2,6-pyha) is a highly versatile poly-dentate ligand. Featuring a central pyridine ring flanked by two hydroxamic acid (–CONHOH) moieties, it is widely utilized in coordination chemistry for chelating transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Pt²⁺, Pd²⁺) and in industrial applications such as water-based and organic solvent-based corrosion inhibition[1].
Despite its utility in metallopharmaceutical development and materials science, researchers frequently encounter a significant bottleneck: its complex solubility profile . As an application scientist, I have observed that empirical trial-and-error with PDHA often leads to incomplete dissolution, altered ligand states, or failed complexation. This whitepaper provides a mechanistic breakdown of PDHA’s solubility and establishes field-proven, self-validating protocols for its effective use.
Thermodynamic Drivers of Solvation
To successfully formulate or react PDHA, one must first understand the causality behind its physical behavior. The solubility of PDHA is governed by a competition between its solid-state crystal lattice energy and the solvation energy provided by the solvent.
-
Hydrogen Bonding & Lattice Energy: In the solid state, the two terminal hydroxamic acid groups of PDHA engage in extensive intermolecular hydrogen bonding. This creates a highly stable, tightly packed crystal lattice. The robust lattice energy is the primary reason for PDHA's poor solubility in neutral water and non-polar solvents[2].
-
Polar Aprotic Solvents (DMF/DMSO): Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are highly effective at disrupting these intermolecular hydrogen bonds. The strong hydrogen-bond accepting nature of the oxygen atoms in DMF and DMSO solvates the hydroxamic protons, facilitating dissolution without altering the ligand's protonation state.
-
pH-Dependent Aqueous Solubility: In aqueous environments, the solubility of PDHA is highly pH-dependent. The hydroxamic acid protons are weakly acidic (pKa ~ 8–9). By introducing a stoichiometric amount of a strong base (e.g., NaOH or KOH), the ligand is deprotonated to form a highly soluble mono- or di-sodium salt (e.g., 2,6-pyhaNa₂). This ionization drastically increases the hydration energy, overcoming the lattice energy and resulting in high aqueous solubility.
Solvent Compatibility Matrix
The table below summarizes the solubility profile of PDHA across different solvent systems, providing the mechanistic rationale and recommended applications for each.
| Solvent System | Solubility Profile | Mechanistic Rationale | Recommended Application |
| Deionized Water (pH 7) | Very Poor (< 1 mg/mL) | High crystal lattice energy; strong intermolecular H-bonding. | Not recommended for direct synthesis. |
| Aqueous NaOH (pH > 10) | High (> 50 mg/mL) | Formation of highly soluble disodium salt (2,6-pyhaNa₂). | Aqueous coordination chemistry; biological assays. |
| Dimethyl Sulfoxide (DMSO) | High (> 100 mg/mL) | Strong H-bond acceptor; disrupts crystal lattice. | Stock solutions for in vitro assays. |
| Dimethylformamide (DMF) | Moderate to High | Solvates hydroxamic protons effectively. | Organometallic synthesis (e.g., Pt/Pd complexes). |
| Ethanol / Methanol | Poor to Moderate | Weak H-bond disruption compared to aprotic solvents. | Co-solvent for crystallization/precipitation. |
Decision Matrix: Solvent Selection Workflow
Selecting the correct solvent system is critical to the success of your experiment. Use the following workflow to determine the optimal path for solubilizing PDHA based on your target application.
Workflow for selecting the optimal solvent system for 2,6-pyha based on application.
Self-Validating Solubilization Protocols
The following protocols are designed to be self-validating systems. By incorporating verification steps, you ensure that the PDHA is fully solubilized and chemically intact before proceeding to complexation.
Protocol 1: Preparation of Aqueous 2,6-pyhaNa₂ (Disodium Salt)
This protocol is ideal for synthesizing water-soluble metal complexes or preparing stock solutions for biological assays.
-
Weighing: Accurately weigh 1.0 mmol (approx. 197 mg) of 2,6-pyha solid into a clean 50 mL Erlenmeyer flask.
-
Suspension: Add 10 mL of deionized water. The suspension will remain cloudy due to the poor solubility of the neutral ligand.
-
Deprotonation: Slowly add 2.0 mL of a standardized 1.0 M NaOH solution dropwise while stirring vigorously. This provides exactly 2.0 equivalents of base to deprotonate the two hydroxamic acid groups.
-
Equilibration: Stir for 15-30 minutes at room temperature.
-
Self-Validation Check:
-
Visual: The solution must be optically clear. A persistent suspension indicates incomplete deprotonation.
-
pH Check: The pH should stabilize around 10.0–10.5. If the pH is lower and solid remains, micro-titrate with 0.1 M NaOH until clear.
-
-
Storage: Use immediately for complexation or store at 4°C for up to 24 hours to prevent slow hydrolysis.
Protocol 2: Solubilization in DMF for Transition Metal Complexation
This protocol is recommended for synthesizing organometallic complexes where water must be excluded to prevent adventitious hydrolysis.
-
Weighing: Accurately weigh 1.0 mmol of 2,6-pyha solid into a dry, inert-gas-flushed Schlenk flask.
-
Solvation: Add 15 mL of anhydrous DMF (or DMSO).
-
Agitation: Stir at 40°C for 20 minutes under an inert atmosphere (N₂ or Ar) to facilitate the disruption of intermolecular hydrogen bonds.
-
Self-Validation Check:
-
Visual: The solution should transition from a suspension to a completely clear, slightly viscous liquid.
-
Spectroscopic (Optional): Run a quick IR spectrum of the solution. The presence of sharp N-H and O-H stretching bands (around 3200 cm⁻¹) confirms the ligand is intact and not degraded.
-
-
Reaction: Proceed with the addition of the metal precursor (e.g., cis-[PtCl₂(PPh₃)₂]).
Mechanistic Pitfalls: Metal-Assisted Hydrolysis
A critical pitfall when working with PDHA involves its interaction with highly oxidizing metal centers. When reacting PDHA (or its disodium salt) with Pt(IV) or Pd(IV) precursors (e.g., K₂[PtCl₆] or K₂[PdCl₆]), researchers often expect to isolate the corresponding Pt(IV) or Pd(IV) dihydroxamato complexes.
However, empirical evidence has shown that in the presence of these oxidizing metals and adventitious water, the dihydroxamic acid is rapidly hydrolyzed back to the corresponding dicarboxylic acid (2,6-pyridinedicarboxylic acid, or 2,6-pyca)[3]. Concurrently, the metal center is reduced from M(IV) to M(II) in situ, yielding Pt(II) or Pd(II) 2,6-pyridinedicarboxylato complexes instead[3].
Metal-assisted hydrolysis pathway of 2,6-pyha in the presence of highly oxidizing metal centers.
Best Practice: To successfully synthesize PDHA complexes with Platinum or Palladium, always utilize M(II) precursors (e.g., K₂[PtCl₄]) rather than M(IV) precursors, and perform the reactions in strictly anhydrous organic solvents (like DMF) if the neutral ligand is used.
References
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions, (48), 6933-6939. Source: NIH PubMed / Royal Society of Chemistry URL: [Link]
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2009). Synthesis and characterization of Cu2+, Ni2+ and Zn2+ binding capability of some amino- and imidazole hydroxamic acids: Effects of substitution of side chain amino-N for imidazole-N or hydroxamic-N-H for -N-CH3 on metal complexation. Journal of Inorganic Biochemistry. Source: ResearchGate / Elsevier URL: [Link]
- Hofstetter, G., et al. (2008).Method of inhibiting corrosion in storage and transport vessels.
Sources
Synthesizing Nature's Arsenal: Discovery, Design, and Applications of 2,6-Pyridinedicarbohydroxamic Acid Analogues
Executive Summary
The development of novel metalloenzyme inhibitors and advanced antimicrobial delivery systems relies heavily on the rational design of high-affinity metal chelators. 2,6-Pyridinedicarbohydroxamic acid (2,6-pyha) and its analogues represent a triumph of biomimetic chemistry. By bridging the evolutionary gap between the extreme survival mechanisms of bacterial endospores and the aggressive iron-scavenging tactics of microbial pathogens, researchers have engineered a synthetic scaffold capable of potent transition metal coordination. This whitepaper explores the natural inspiration, chemical synthesis, mechanistic action, and therapeutic applications of 2,6-pyha analogues, providing a comprehensive technical guide for drug development professionals.
Biological Grounding: Natural Sources & Evolutionary Context
The architectural blueprint for 2,6-pyha is not found directly in nature, but is rather a synthetic chimera inspired by two distinct biological phenomena:
Dipicolinic Acid (DPA): The Spore's Shield
The core scaffold of 2,6-pyha is derived from 2,6-pyridinedicarboxylic acid , commonly known as dipicolinic acid (DPA). DPA is a naturally occurring organic acid that comprises up to 15% of the dry weight of bacterial endospores (e.g., Bacillus and Clostridium species). In nature, DPA chelates calcium ions within the spore core, displacing water and creating a highly dehydrated, crystalline matrix that confers extreme resistance to heat, radiation, and chemical desiccation. The rigid, pre-organized tridentate binding pocket of DPA makes it an ideal starting material for synthetic chelators.
Hydroxamate Siderophores: Microbial Iron Scavengers
To survive in iron-depleted environments, bacteria and fungi secrete siderophores —low-molecular-weight, high-affinity iron chelators. Many of the most potent natural siderophores, such as desferrioxamine, utilize hydroxamic acid functional groups (-CO-NH-OH) to bind Fe(III) with extraordinary affinity.
The Rational Leap
While DPA is an excellent calcium chelator, its carboxylate groups lack the specific electronic properties required to tightly bind softer transition metals. By synthetically replacing the carboxylate groups of DPA with hydroxamate groups, researchers created 2,6-pyridinedihydroxamic acid (2,6-pyha) . This analogue retains the structural rigidity of the pyridine ring while adopting the superior transition-metal-binding capabilities of natural siderophores.
Rational design workflow merging natural DPA scaffolds with hydroxamate functionalities.
Chemical Discovery & Synthesis Protocols
The synthesis of 2,6-pyha requires careful control of pH and nucleophilicity to ensure the successful conversion of esters to hydroxamic acids without triggering hydrolysis.
Methodology 1: Synthesis of 2,6-Pyridinedihydroxamic Acid
Objective: Convert dimethyl 2,6-pyridinedicarboxylate into 2,6-pyha via nucleophilic acyl substitution.
-
Preparation of Free Hydroxylamine:
-
Action: Dissolve hydroxylamine hydrochloride (NH₂OH·HCl) in minimal hot methanol. Slowly add a stoichiometric equivalent of potassium hydroxide (KOH) dissolved in methanol. Filter out the resulting white precipitate.
-
Causality: Hydroxylamine is supplied as a stable hydrochloride salt, which is non-nucleophilic. KOH neutralizes the HCl, generating the free nucleophilic amine (NH₂OH) required for the reaction. The byproduct, potassium chloride (KCl), is insoluble in methanol and precipitates out, driving the equilibrium forward and preventing downstream contamination.
-
-
Nucleophilic Acyl Substitution:
-
Action: Add dimethyl 2,6-pyridinedicarboxylate to the freshly prepared free hydroxylamine solution. Stir the reaction mixture continuously at room temperature for 24 to 48 hours.
-
Causality: The methoxy groups of the diester act as leaving groups. The highly nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbons, forming the dihydroxamic acid. Room temperature is maintained to prevent the thermal degradation of hydroxylamine.
-
-
Isolation and Purification:
-
Action: Filter the resulting suspension to isolate the potassium/sodium salt of 2,6-pyha. To obtain the free acid, dissolve the salt in minimal water and carefully acidify with dilute HCl to pH ~3-4.
-
Causality: The hydroxamate group has a pKa of approximately 8-9. Acidifying the solution protonates the hydroxamate oxygen/nitrogen, drastically reducing its solubility in water and inducing the precipitation of pure 2,6-pyha crystals.
-
Mechanistic Action: Transition Metal Chelation & Redox Activity
The biological efficacy of 2,6-pyha stems from its versatile coordination chemistry. It can act as a bidentate (O,O') ligand or a tridentate (N,O,O') ligand depending on the target metal.
A fascinating mechanistic discovery was made regarding its interaction with highly oxidizing metals. When reacted with Pt(IV) and Pd(IV) salts, 2,6-pyha does not simply form stable complexes. Instead, the dihydroxamic acid acts as a reducing agent, adventitiously hydrolyzing back to the corresponding dicarboxylic acid (DPA) while reducing the metals to Pt(II) and Pd(II) in situ[Griffith et al., 2008]. This redox activity highlights the non-innocent nature of hydroxamate ligands in the presence of high-valent transition metals.
Data Presentation: Comparative Metal Binding Profiles
| Metal Ion | Preferred Coordination Mode | Biological/Chemical Application | Key Reference Context |
| Fe(III) | Tris-(O,O') octahedral | Siderophore mimicry, "Trojan Horse" antibiotics | Wencewicz et al. (2013) |
| Ni(II) | Bis-(O,O') / (N,O) | Urease inhibition (dinickel active site) | Marmion et al. (2009) |
| Zn(II) | (O,O') bidentate | HDAC and MMP inhibition | Marmion et al. (2009) |
| Pt(II) / Pd(II) | (N,O) or (O,O') | Anticancer complexes, DNA binding | Griffith et al. (2008) |
Therapeutic Applications
"Trojan Horse" Antibiotics
The rise of multidrug-resistant (MDR) Gram-negative bacteria is largely due to the impermeability of their outer membranes. By conjugating antibiotics to 2,6-pyha (which mimics natural siderophores), researchers can hijack the bacteria's own iron-uptake machinery. The bacterial outer membrane receptors recognize the Fe(III)-2,6-pyha complex and actively transport the attached antibiotic into the periplasm or cytosol, bypassing standard efflux pumps [Wencewicz et al., 2013].
Siderophore-mediated "Trojan Horse" active transport pathway for 2,6-pyha conjugates.
Metalloenzyme Inhibition (Urease & HDACs)
Hydroxamic acids are premier Zinc-Binding Groups (ZBGs). 2,6-pyha analogues act as potent inhibitors of Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs) by inserting into the enzyme's active site and chelating the catalytic Zn(II) ion. Furthermore, they are highly effective against Helicobacter pylori urease, an enzyme that relies on a dinickel active site to neutralize stomach acid during infection.
Experimental Workflows: Enzyme Inhibition
To validate the efficacy of 2,6-pyha analogues, robust, self-validating biochemical assays are required.
Methodology 2: Metalloenzyme (Urease) Inhibition Assay
Objective: Quantify the IC₅₀ of 2,6-pyha against Jack bean urease using a colorimetric readout.
-
Enzyme-Inhibitor Pre-incubation:
-
Action: In a 96-well microplate, combine Jack bean urease (in HEPES buffer, pH 7.4) with varying concentrations of 2,6-pyha (0.1 µM to 100 µM). Incubate at 37°C for 30 minutes. Include a positive control (acetohydroxamic acid) and a negative control (buffer only).
-
Causality: Urease possesses a buried dinickel active site. Pre-incubation is critical to allow the 2,6-pyha ligand sufficient time to diffuse into the active site cavity and establish stable (O,O') coordination bonds with the Ni(II) ions before the highly concentrated substrate is introduced.
-
-
Substrate Addition:
-
Action: Add a fixed concentration of urea (e.g., 25 mM) to each well to initiate the enzymatic reaction.
-
-
Colorimetric Detection (Phenol Red Method):
-
Action: Ensure phenol red indicator is present in the assay buffer. Monitor the absorbance at 560 nm using a microplate reader continuously over 15 minutes.
-
Causality: Active urease hydrolyzes urea into ammonia and carbon dioxide. The generated ammonia acts as a base, raising the pH of the solution and causing the phenol red indicator to transition from yellow to pink/red. Effective chelation of the active site by 2,6-pyha prevents urea hydrolysis; therefore, the absence of a color change provides a direct, real-time kinetic readout of inhibition. The positive and negative controls validate the dynamic range of the assay.
-
References
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions, (48), 6933-6939. URL:[Link]
-
Wencewicz, T. A., & Miller, M. J. (2013). Biscatecholate-Monohydroxamate Mixed Ligand Siderophore-Carbacephalosporin Conjugates are Selective Sideromycin Antibiotics that Target Acinetobacter baumannii. Journal of Medicinal Chemistry, 56(10), 4044-4052. URL:[Link]
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2009). Structural Investigations of Palladium(II) and Platinum(II) Complexes of Salicylhydroxamic Acid. (General reference for HDAC/urease inhibition by hydroxamate complexes). URL:[Link]
Biological activity of 2,6-Pyridinedicarbohydroxamic acid
An In-depth Technical Guide to the Biological Activity of 2,6-Pyridinedicarbohydroxamic Acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activities of 2,6-pyridinedicarbohydroxamic acid and its derivatives. We will delve into its core mechanism of action as a potent metalloenzyme inhibitor, with a particular focus on its role as a histone deacetylase (HDAC) inhibitor. Furthermore, this guide will explore its significant therapeutic potential in oncology, neuroprotection, and infectious diseases. Detailed experimental protocols and data interpretation strategies are provided to equip researchers and drug development professionals with the necessary tools to investigate this promising class of compounds.
Introduction: The Unique Chemistry of 2,6-Pyridinedicarbohydroxamic Acid
2,6-Pyridinedicarbohydroxamic acid belongs to a class of compounds characterized by a central pyridine ring flanked by two hydroxamic acid functional groups. This unique structural arrangement is the primary determinant of its diverse biological activities. The pyridine ring acts as a rigid scaffold, while the two hydroxamic acid moieties (-CONHOH) are powerful metal-chelating groups. This ability to bind to metal ions, particularly zinc (Zn²⁺), is central to its primary mechanism of action: the inhibition of metalloenzymes.[1][2]
Derivatives of this core structure have been synthesized and investigated for a range of therapeutic applications, demonstrating activities such as antimicrobial, anticancer, and anti-inflammatory effects.[3][4][5]
Core Mechanism of Action: Potent Metalloenzyme Inhibition
The hydroxamic acid functional group is a well-established zinc-binding group (ZBG) and is a key feature in many approved drugs that target zinc-dependent metalloenzymes.[6][7] 2,6-Pyridinedicarbohydroxamic acid's biological efficacy is predominantly attributed to its ability to chelate the zinc ion within the active site of these enzymes, leading to their inhibition.
Inhibition of Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins.[8][9][10] The dysregulation of HDAC activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6][10]
The inhibitory action of 2,6-pyridinedicarbohydroxamic acid on HDACs is a classic example of competitive inhibition. The hydroxamic acid groups chelate the Zn²⁺ ion in the catalytic domain of the HDAC enzyme, blocking the binding of the natural substrate and preventing deacetylation.[6][10] This leads to an accumulation of acetylated histones, a state known as hyperacetylation, which in turn results in a more open chromatin structure, allowing for the transcription of previously silenced genes.[9] Many of these re-expressed genes are tumor suppressors, leading to cell cycle arrest and apoptosis in cancer cells.[11]
Caption: Mechanism of HDAC Inhibition by 2,6-Pyridinedicarbohydroxamic Acid.
Therapeutic Potential and Biological Applications
The ability of 2,6-pyridinedicarbohydroxamic acid and its derivatives to inhibit metalloenzymes translates into a wide range of therapeutic applications.
Anticancer Activity
The anticancer properties of this class of compounds are the most extensively studied. By inhibiting HDACs, these molecules can induce cell cycle arrest, differentiation, and apoptosis in a variety of cancer cell lines.[12][13][14] For instance, a 2,6-diarylpyridine-based hydroxamic acid derivative has shown potent antiproliferative activity against neuroblastoma cells, with an IC50 value of 17 nM.[12] This compound was also found to be a dual inhibitor of HDAC8 and tubulin.[12]
Antimicrobial and Antifungal Activity
Hydroxamic acids, in general, exhibit antimicrobial and antifungal properties.[4][15] This activity is often attributed to their ability to chelate essential metal ions, such as iron, that are crucial for microbial growth and proliferation.[11] Some derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][16] The parent compound, 2,6-pyridinedicarboxylic acid (dipicolinic acid), is a known component of bacterial spores, highlighting the importance of this scaffold in microbial biology.
Neuroprotective Effects
There is emerging evidence for the neuroprotective potential of 2,6-pyridinedicarboxamide derivatives.[3] In cell-based models of neurodegeneration, these compounds have demonstrated protection against Aβ peptide- and H₂O₂-induced toxicities.[3] This neuroprotective effect is likely mediated by the chelation of redox-active metals, which can otherwise contribute to oxidative stress and neuronal damage.
Chelation Therapy
Given their strong metal-chelating properties, hydroxamic acids have applications in chelation therapy for the treatment of metal poisoning.[17][18][19] They can form stable complexes with toxic heavy metals, facilitating their excretion from the body.[17][20]
Experimental Protocols for Assessing Biological Activity
To aid researchers in the investigation of 2,6-pyridinedicarbohydroxamic acid and its analogs, we provide the following validated protocols.
In Vitro HDAC Inhibition Assay (Fluorogenic)
This assay quantifies the inhibitory activity of a compound against a specific HDAC isoform.
Principle: A fluorogenic substrate is deacetylated by the HDAC enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescent signal.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of 2,6-pyridinedicarbohydroxamic acid in the assay buffer. A known HDAC inhibitor (e.g., Trichostatin A) should be used as a positive control.
-
Enzyme Reaction:
-
In a 96-well microplate, add the diluted compound or control.
-
Add the recombinant HDAC enzyme to each well.
-
Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
-
Substrate Addition:
-
Add the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubate at 37°C for 30 minutes.
-
-
Development:
-
Add the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 2,6-pyridinedicarbohydroxamic acid for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Experimental Workflow for Assessing Anticancer Activity.
Data Interpretation and Visualization
The following table summarizes the reported inhibitory activities of some 2,6-pyridinedicarbohydroxamic acid derivatives and related compounds.
| Compound/Derivative | Target | Assay Type | IC50 Value | Reference |
| 2,6-diarylpyridine-based hydroxamic acid | HDAC8 | Enzymatic | 117 nM | [12] |
| 2,6-diarylpyridine-based hydroxamic acid | BE-(2)-C (Neuroblastoma) | Cytotoxicity | 17 nM | [12] |
| Benzohydroxamic acid | Mushroom Tyrosinase | Enzymatic | 7 nM | [7] |
| Vorinostat (SAHA) | Mushroom Tyrosinase | Enzymatic | 257 nM | [7] |
| Panobinostat | Mushroom Tyrosinase | Enzymatic | 40 nM | [7] |
Conclusion and Future Directions
2,6-Pyridinedicarbohydroxamic acid and its derivatives represent a versatile and potent class of biologically active molecules. Their primary mechanism of action, metalloenzyme inhibition, underpins their significant potential in the treatment of cancer, infectious diseases, and neurodegenerative disorders. The strong foundation of research in this area, coupled with the detailed experimental protocols provided in this guide, should empower researchers to further explore and exploit the therapeutic promise of these compounds. Future research should focus on the development of isoform-selective HDAC inhibitors to minimize off-target effects and on the exploration of novel therapeutic applications for this remarkable chemical scaffold.
References
- Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. (URL: )
- Pharmacological inhibition of histone deacetylases by suberoylanilide hydroxamic acid specifically alters gene expression and reduces ischemic injury in the mouse brain - PubMed. (URL: )
- 2,6-Pyridinedicarboxylic acid - Bio. (URL: )
- Antimicrobial activity of some hydroxamic acids. (URL: )
- Inhibition of histone deacetylases - PubMed - NIH. (URL: )
- Discovery of a 2,6-diarylpyridine-based hydroxamic acid derivative as novel histone deacetylase 8 and tubulin dual inhibitor for the treatment of neuroblastoma - PubMed. (URL: )
- 2,6-Pyridinedicarbothioic acid - Wikipedia. (URL: )
- Histone deacetylase inhibitors - SciSpace. (URL: )
- Application Notes and Protocols for 2-Pyridinecarbothioamide in In Vitro Histone Deacetylase (HDAC) Inhibition - Benchchem. (URL: )
- Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2 H -pyrazolo[4,3- c ]pyridines - ResearchG
- Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC. (URL: )
- Chel
- Antimicrobial activity of some hydroxamic acids - PubMed. (URL: )
- Investigation of the participation of hydroxamic acid derivatives in the protection of Malus domestica Borkh. from pathogens - JOURNAL OF HORTICULTURE, FORESTRY AND BIOTECHNOLOGY. (URL: )
- (PDF) 2,6‐Pyridinedicarboxylic Acid (PDCA) Catalyzed Improved Synthetic Approach for 1‐Amidoalkyl Naphthols, Dihydropyrimidin‐2(1H)
- Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo -Lactamase-1 - ResearchG
- Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC - NIH. (URL: )
- Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed. (URL: )
- Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors - MDPI. (URL: )
- Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors (2012) - SciSpace. (URL: )
- Hydroxamic Acid as a Potent Metal-Binding Group for Inhibiting Tyrosinase - PMC - NIH. (URL: )
- Anticancer potential of 2,2′-bipyridine hydroxamic acid derivatives in head and neck cancer therapy - PMC. (URL: )
- CAS 499-83-2 (2,6-Pyridinedicarboxylic acid) - BOC Sciences. (URL: )
- Does Protocatechuic Acid Affect the Activity of Commonly Used Antibiotics and Antifungals? - Semantic Scholar. (URL: )
- Chelation Therapy - Maryland Physicians Care. (URL: )
- Chelation Therapy – Commercial and Individual Exchange Medical Policy - UHC provider portal. (URL: )
- Chelation therapy, an established treatment for heavy metal toxicities and transfusional hemosiderosis, has been investig
- Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. (URL: )
- Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed. (URL: )
Sources
- 1. mdpi.com [mdpi.com]
- 2. Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors (2013) | Celine J. Marmion | 16 Citations [scispace.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of histone deacetylases by suberoylanilide hydroxamic acid specifically alters gene expression and reduces ischemic injury in the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 12. Discovery of a 2,6-diarylpyridine-based hydroxamic acid derivative as novel histone deacetylase 8 and tubulin dual inhibitor for the treatment of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity of some hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jhfb.ro [jhfb.ro]
- 17. Chelation therapy - Wikipedia [en.wikipedia.org]
- 18. marylandphysicianscare.com [marylandphysicianscare.com]
- 19. uhcprovider.com [uhcprovider.com]
- 20. Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Iron(III) Complex with 2,6-Pyridinedicarbohydroxamic Acid: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of the iron(III) complex with 2,6-pyridinedicarbohydroxamic acid. This compound belongs to a class of potent iron chelators with significant implications for the development of novel therapeutics targeting diseases associated with iron dysregulation. Drawing upon established principles of coordination chemistry and the extensive literature on hydroxamic acid-based siderophores, this guide offers field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.
Introduction: The Significance of Iron Chelation and the Promise of 2,6-Pyridinedicarbohydroxamic Acid
Iron is an essential element for numerous physiological processes, yet its excess can be highly toxic, catalyzing the formation of reactive oxygen species and contributing to oxidative stress.[1] This duality necessitates tight regulation of iron homeostasis, and its disruption is implicated in a range of pathologies, from iron overload disorders like β-thalassemia to neurodegenerative diseases and cancer.[2][3] Iron chelators are therapeutic agents that bind to excess iron, facilitating its excretion and mitigating its toxic effects.[2]
Hydroxamic acids are a prominent class of organic compounds that exhibit a strong and selective affinity for iron(III) ions.[4] This high affinity is leveraged by microorganisms, which secrete hydroxamic acid-containing molecules called siderophores to scavenge iron from their environment.[5] Inspired by nature, medicinal chemists have developed synthetic hydroxamic acid-based chelators for therapeutic use.[6]
2,6-Pyridinedicarbohydroxamic acid stands out as a particularly promising ligand for iron chelation. Its structure, featuring a central pyridine ring flanked by two hydroxamic acid moieties, allows for a stable, tridentate coordination with a single iron(III) ion. This guide will explore the synthesis of this ligand and its subsequent complexation with iron(III), its detailed characterization, and its potential as a cornerstone for the development of next-generation iron chelating drugs.
Synthesis of the Iron(III)-2,6-Pyridinedicarbohydroxamic Acid Complex
The synthesis of the target iron(III) complex is a two-stage process: first, the synthesis of the 2,6-pyridinedicarbohydroxamic acid ligand from a commercially available starting material, and second, the complexation of the ligand with an iron(III) salt.
Synthesis of 2,6-Pyridinedicarbohydroxamic Acid
The most direct route to 2,6-pyridinedicarbohydroxamic acid is from 2,6-pyridinedicarboxylic acid. The carboxylic acid groups are first converted to a more reactive species, such as an acyl chloride, which then readily reacts with hydroxylamine to form the desired dihydroxamic acid.
Experimental Protocol:
Step 1: Formation of 2,6-Pyridinedicarbonyl Dichloride
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2,6-pyridinedicarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 5-10 drops).
-
Slowly add oxalyl chloride (4-6 equivalents) dropwise to the suspension at 0 °C (ice bath).[7]
-
Allow the reaction mixture to warm to room temperature and stir until a clear solution is formed (typically 3-4 hours), indicating the complete formation of the acyl chloride.
-
Remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal of residual reagents, co-evaporate with anhydrous toluene.[7]
Step 2: Formation of 2,6-Pyridinedicarbohydroxamic Acid
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (excess, e.g., 4 equivalents) and a base such as triethylamine or potassium hydroxide (sufficient to neutralize the hydrochloride and the HCl produced during the reaction) in a suitable solvent like methanol or a mixture of THF and water at 0 °C.[8]
-
Dissolve the crude 2,6-pyridinedicarbonyl dichloride from Step 1 in anhydrous THF.
-
Slowly add the acyl chloride solution to the hydroxylamine solution at 0 °C with vigorous stirring.
-
Allow the reaction to proceed at room temperature overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield 2,6-pyridinedicarbohydroxamic acid.
Caption: Synthesis of 2,6-Pyridinedicarbohydroxamic Acid.
Complexation with Iron(III)
The formation of the iron(III) complex is achieved by reacting the synthesized ligand with a suitable iron(III) salt in an aqueous or alcoholic solution. The stoichiometry of the reaction will influence the final complex formed.
Experimental Protocol:
-
Dissolve 2,6-pyridinedicarbohydroxamic acid (2 equivalents) in a minimal amount of a suitable solvent, such as ethanol or a buffered aqueous solution (e.g., acetate buffer, pH ~4-5).[9]
-
In a separate flask, dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1 equivalent) in the same solvent.
-
Slowly add the iron(III) solution to the ligand solution with constant stirring. A characteristic color change to deep red or brown should be observed, indicating complex formation.
-
Adjust the pH of the solution if necessary to ensure complete complexation. Hydroxamic acid-iron(III) complexes are typically stable over a wide pH range.[10]
-
The resulting complex can be isolated by solvent evaporation or precipitation by adding a non-polar solvent.
-
The solid complex should be washed with a suitable solvent to remove any unreacted starting materials and dried.
Caption: Iron(III) Complex Formation Workflow.
Characterization of the Iron(III)-2,6-Pyridinedicarbohydroxamic Acid Complex
Thorough characterization is crucial to confirm the structure, purity, and properties of the synthesized complex. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations and Interpretation |
| UV-Vis Spectroscopy | A strong absorption band in the visible region (around 400-500 nm) is expected, corresponding to the ligand-to-metal charge transfer (LMCT) band, which gives the complex its characteristic color.[9] |
| Infrared (IR) Spectroscopy | Disappearance of the C=O stretching frequency of the carboxylic acid (if starting material is present). Appearance of characteristic bands for the hydroxamate group, including the C=O stretch (around 1620-1680 cm⁻¹) and N-O stretch (around 900 cm⁻¹). A shift in the C=O and N-O stretching frequencies upon complexation with iron(III) indicates coordination. |
| ¹H and ¹³C NMR Spectroscopy | While the paramagnetic nature of the Fe(III) ion can lead to significant broadening of NMR signals, useful structural information can sometimes be obtained. |
| Mass Spectrometry (ESI-MS) | The molecular ion peak corresponding to the expected mass of the [Fe(ligand)₂]⁺ or other complex stoichiometries can confirm the formation of the complex. |
| X-ray Crystallography | Single crystal X-ray diffraction would provide the definitive solid-state structure, confirming the coordination geometry around the iron center (expected to be distorted octahedral) and the bond lengths and angles.[11][12] |
| Elemental Analysis | The experimentally determined percentages of carbon, hydrogen, nitrogen, and iron should be in close agreement with the calculated values for the proposed molecular formula of the complex. |
| Magnetic Susceptibility | Measurement of the magnetic moment can confirm the high-spin d⁵ electronic configuration of the Fe(III) ion in an octahedral environment.[10] |
Properties of the Iron(III)-2,6-Pyridinedicarbohydroxamic Acid Complex
Structure and Coordination
Based on the tridentate nature of the 2,6-pyridinedicarbohydroxamic acid ligand, it is expected to form a highly stable 2:1 complex with iron(III), with the formula [Fe(L)₂]⁻, where L represents the deprotonated ligand. The iron(III) center is anticipated to be in a distorted octahedral coordination environment, with each ligand binding through the pyridine nitrogen and the two oxygen atoms of the deprotonated hydroxamate groups.[12]
Caption: Proposed Coordination of Fe(III) Ion.
Stability
Hydroxamate complexes of iron(III) are known for their exceptionally high thermodynamic stability.[4] While the specific stability constant for the Fe(III) complex of 2,6-pyridinedicarbohydroxamic acid has not been reported, it is expected to be very high, likely with a log β value well above 20.[13] This high stability is a critical attribute for a therapeutic iron chelator, as it allows the ligand to effectively compete for and sequester iron from endogenous iron-binding proteins.
Applications in Drug Development
The potent iron-chelating ability of the Fe(III)-2,6-pyridinedicarbohydroxamic acid complex makes it a compelling candidate for various therapeutic applications.
Treatment of Iron Overload Disorders
In conditions such as β-thalassemia and hemochromatosis, chronic blood transfusions or genetic defects lead to a toxic accumulation of iron in various organs.[2] An effective iron chelator like the one described here could be developed as an oral or parenteral drug to bind this excess iron and promote its excretion, thereby preventing organ damage.
Anticancer Therapy
Cancer cells often have a higher requirement for iron than normal cells to support their rapid proliferation.[3] By sequestering intracellular iron, this complex could potentially inhibit the growth of cancer cells by depriving them of this essential nutrient. This strategy is an active area of cancer research.
Neuroprotective Agent
Iron accumulation and oxidative stress are implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[3] A brain-penetrable iron chelator could potentially mitigate this iron-induced neurotoxicity and slow disease progression. The physicochemical properties of the 2,6-pyridinedicarbohydroxamic acid complex would need to be optimized for blood-brain barrier penetration.
Caption: Therapeutic Potential of the Iron Complex.
Conclusion
The iron(III) complex with 2,6-pyridinedicarbohydroxamic acid represents a highly promising platform for the development of novel iron-chelating therapeutics. Its synthesis is achievable through established chemical methodologies, and its anticipated high stability and strong iron-binding affinity make it a compelling candidate for addressing a range of iron-related pathologies. This guide has provided a comprehensive technical framework for its synthesis, characterization, and potential applications, intended to empower researchers and drug development professionals in their pursuit of innovative treatments for iron-driven diseases. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this remarkable iron chelator.
References
-
Syntheses and Therapeutic Potential of Hydroxamic Acid Based Siderophores and Analogues. (n.d.). Docentes FCT NOVA. Retrieved from [Link]
-
Practical Synthesis of Hydroxamate-Derived Siderophore Components by an Indirect Oxidation Method and Syntheses of a DIG−Siderophore Conjugate and a Biotin−Siderophore Conjugate. (2002). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Sanyal, G., Ganguly, R., & Butcher, R. (2002). Crystal structure of iron(III) complex with pyridine-2,6-dicarboxylic acid. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Iron chelators: as therapeutic agents in diseases. (2024). PMC. Retrieved from [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). ACS Publications. Retrieved from [Link]
-
Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens. (2020). PubMed. Retrieved from [Link]
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. (2021). MDPI. Retrieved from [Link]
-
Development of Iron-Chelating/Antioxidant Nutraceuticals and Natural Products as Pharmaceuticals for Clinical Use in Diseases with Free Radical Pathologies. (2025). PubMed. Retrieved from [Link]
-
Iron Chelators. (n.d.). Alzheimer's Drug Discovery Foundation. Retrieved from [Link]
-
Schematic structure of the 2,6-pyridinedicarboxamide/iron-complexes... (n.d.). ResearchGate. Retrieved from [Link]
-
Crystal structure of iron(III) complex with pyridine-2,6-dicarboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... (n.d.). PMC. Retrieved from [Link]
-
Bifunctional 3-Hydroxy-4-Pyridinones as Potential Selective Iron(III) Chelators: Solution Studies and Comparison with Other Metals of Biological and Environmental Relevance. (2021). MDPI. Retrieved from [Link]
-
[Synthesis of hydroxamic acids and study of their complexes with iron (II) and (III) ions]. (n.d.). National Library of Medicine. Retrieved from [Link]
- Preparation method of 2, 6-pyridinedicarboxylic acid. (2019). Google Patents.
-
STUDIES ON FORMATION CONSTANT OF Co(II), Ni(II), Cr(III) AND Fe(III) ION COMPLEXES WITH SOME HETEROCYCLES BY pH. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. Retrieved from [Link]
- Two stage process for preparing 2,6-pyridinedicarboxylic acid. (n.d.). Google Patents.
-
(PDF) The pK(a) a values of ligands and stability constants of the complexes of Fe(Ill), Cu(II) and Ni(II) with some hydroxamic acids: a comparative study of three different potentiometric methods. (2025). ResearchGate. Retrieved from [Link]
-
Stability of (pyrrolidone-5-hydroxamato)iron (III) chelates. (1977). PubMed. Retrieved from [Link]
-
Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). (n.d.). JETIR.org. Retrieved from [Link]
-
BIOACTIVE INVESTIGATION AND STRUCTURAL ELUCIDATION OF IRON (III) AND NICOTINOHYDROXAMIC ACID COMPLEX. (n.d.). Academy Journal of Science and Engineering. Retrieved from [Link]
-
Preparation method of 2,6-pyridinedicarboxylic acid. (2019). Eureka | Patsnap. Retrieved from [Link]
-
Synthesis and biological activity of iron(II), iron(III), nickel(II), copper(II) and zinc(II) complexes of aliphatic hydroxamic acids. (n.d.). Semantic Scholar. Retrieved from [Link]
Sources
- 1. Pyridine-2,6-dicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2,6-Pyridinedicarbothioic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Synthesis of hydroxamic acids and study of their complexes with iron (II) and (III) ions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajse.academyjsekad.edu.ng [ajse.academyjsekad.edu.ng]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Stability of 2,6-Pyridinedicarbohydroxamic Acid: An In-depth Technical Guide
Foreword: Navigating the Stability Landscape of a Promising Chelator
2,6-Pyridinedicarbohydroxamic acid (PDCHA) is a molecule of significant interest, particularly in the fields of medicinal chemistry and materials science, owing to its potent metal-chelating properties. As with any promising candidate for drug development or advanced material formulation, a thorough understanding of its stability under a range of environmental conditions is paramount. This guide provides a comprehensive technical overview of the stability of PDCHA, drawing upon established principles of hydroxamic acid chemistry and outlining robust methodologies for its evaluation. While specific data for PDCHA is emerging, this document synthesizes the current understanding of the hydroxamic acid functional group to provide researchers, scientists, and drug development professionals with a foundational framework for their stability studies.
The Chemical Identity of 2,6-Pyridinedicarbohydroxamic Acid and Its Intrinsic Stability Considerations
2,6-Pyridinedicarbohydroxamic acid is characterized by a pyridine ring functionalized with two hydroxamic acid (-CONHOH) groups at the 2 and 6 positions. This unique structure confers a high affinity for various metal ions. However, the very nature of the hydroxamic acid moiety, an N-hydroxy amide, also renders it susceptible to several degradation pathways. Unlike the more stable carboxylic acids, hydroxamic acids can undergo hydrolysis, oxidation, and photodecomposition.[1][2] The stability of these functional groups is a critical determinant of the shelf-life, efficacy, and safety of any potential therapeutic agent or formulation.
The presence of the pyridine ring can influence the electronic properties and, consequently, the stability of the hydroxamic acid groups. For instance, a pyridinyl group can impact the plasma stability of hydroxamic acids.[3]
Key Factors Influencing the Stability of 2,6-Pyridinedicarbohydroxamic Acid
The stability of PDCHA is not an intrinsic constant but is rather a dynamic property influenced by its environment. The primary factors that researchers must consider are pH, temperature, light, and the presence of oxidative species.
pH-Dependent Stability: The Impact of Acidity and Alkalinity
Hydroxamic acids generally exhibit limited stability in strongly acidic or basic conditions.[1] At neutral pH values, they are known to be relatively stable.[1]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the hydroxamic acid can be protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. This leads to hydrolysis, yielding the corresponding carboxylic acid (2,6-pyridinedicarboxylic acid) and hydroxylamine. The acidic hydrolysis typically follows first-order kinetics with respect to the proton concentration.[1]
-
Base-Catalyzed Hydrolysis: In basic media, the hydroxyl group of the hydroxamic acid can be deprotonated, forming a hydroxamate anion. While this form is important for metal chelation, at higher pH, the hydroxamic acid can be susceptible to hydrolysis.
The pH profile of PDCHA stability is a critical parameter to establish for any formulation development.
Thermal Stability: The Effect of Heat
Elevated temperatures can accelerate the degradation of hydroxamic acids. The thermal stability of chelating agents can be a concern at temperatures greater than 177°C (350°F).[4][5] The degradation products at high temperatures can include iminodiacetic acid and acetic acid.[4] The thermal stability of chelating agents can be improved by the addition of salts and by increasing the pH.[4][6]
Photostability: The Influence of Light
Hydroxamic acids are known to be photolabile and can undergo photodegradation upon exposure to light, particularly in the UVA-B range.[7][8] The photochemistry of acyclic hydroxamic acids often involves the generation of reactive acyl aminoxyl radical intermediates, which can lead to further reactions and degradation products.[8] The ionization state of the hydroxamic acid molecule, which is pH-dependent, can be a key factor in its photochemical destruction.[7]
Experimental Protocols for Assessing the Stability of 2,6-Pyridinedicarbohydroxamic Acid
A robust assessment of PDCHA stability requires a systematic approach employing validated analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for stability testing due to its ability to separate, identify, and quantify the parent compound and its degradation products with high sensitivity and accuracy.[9][10]
Forced Degradation Studies: A Proactive Approach
Forced degradation studies, or stress testing, are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies of PDCHA.
Step-by-Step Protocol for Forced Degradation:
-
Preparation of Stock Solution: Prepare a stock solution of PDCHA in a suitable solvent (e.g., methanol or water) at a known concentration.
-
Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.
-
Basic Degradation: To another aliquot, add an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic degradation. Neutralize the sample before analysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature for a specified time.
-
Thermal Degradation: Subject an aliquot of the stock solution to a higher temperature (e.g., 80°C) in a controlled environment for an extended period.
-
Photodegradation: Expose an aliquot of the stock solution to a controlled light source according to ICH Q1B guidelines. A control sample should be kept in the dark under the same temperature conditions.
-
Analysis: Analyze all stressed samples, along with a control sample, using a validated stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient in the presence of its degradation products, excipients, and other potential impurities.
Key Steps in Method Development:
-
Column Selection: A reversed-phase C18 column is often a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to achieve good separation.
-
Detector Wavelength Selection: The detection wavelength should be chosen at the UV absorbance maximum of PDCHA to ensure high sensitivity. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Potential Degradation Pathways and Products
Based on the general chemistry of hydroxamic acids, the following degradation pathways for PDCHA can be postulated:
Postulated Degradation Pathways of PDCHA
Caption: Potential degradation pathways of PDCHA.
Summary of Potential Degradation Products
| Degradation Condition | Potential Degradation Product(s) | Analytical Technique for Identification |
| Acid/Base Hydrolysis | 2,6-Pyridinedicarboxylic Acid, Hydroxylamine | LC-MS, NMR |
| Photodegradation | Acyl aminoxyl radicals, subsequent rearrangement and fragmentation products | LC-MS/MS, EPR spectroscopy |
| Oxidation | Various oxidized species, potential ring-opening products | LC-MS/MS, NMR |
| Thermal Stress | Similar to hydrolysis products, potential decarboxylation | LC-MS, GC-MS |
Concluding Remarks and Future Directions
The stability of 2,6-pyridinedicarbohydroxamic acid is a critical attribute that will dictate its successful application in various scientific and industrial domains. This guide has provided a comprehensive framework for understanding and evaluating the stability of PDCHA, based on the established chemistry of hydroxamic acids. While this provides a strong foundation, it is imperative for researchers to conduct specific stability studies on PDCHA to elucidate its unique degradation profile and to establish appropriate storage and handling conditions. The experimental protocols and potential degradation pathways outlined herein serve as a valuable starting point for these investigations. Future work should focus on the detailed characterization of PDCHA's degradation products and the kinetics of its degradation under various stress conditions. Such data will be invaluable for the formulation of stable and effective products based on this promising chelating agent.
References
-
Al-Naser, A., Nasr-El-Din, H. A., & Al-Humaidan, A. (2013). Thermal Decomposition of Chelating Agents and a New Mechanism of Formation Damage. SPE International Symposium on Oilfield Chemistry. [Link]
-
Nasr-El-Din, H. A., Al-Humaidan, A. A., & Al-Naser, A. M. (2013). Thermal Decomposition of Chelating Agents and a New Mechanism of Formation Damage. Society of Petroleum Engineers. [Link]
-
Li, Y., et al. (2022). Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate. Chemical Engineering Journal. [Link]
-
Hassan, M. I., et al. (2023). Integrated Investigation on the Synthesis, Computational Analysis, Thermal Stability, and Performance of Eco-Friendly Chelating Agents for Calcium Ions. Sains Malaysiana. [Link]
-
Nasr-El-Din, H. A., Al-Humaidan, A. A., & Al-Naser, A. M. (2012). Thermal Stability of Various Chelates That Are Used In The Oilfield And Potential Damage Due To Their Decomposition Products. Society of Petroleum Engineers. [Link]
-
Bertrand, S., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry. [Link]
-
Lipczynska-Kochany, E. (2001). THE PHOTOLABILITY OF HYDROXAMIC ACIDS AND ITS IMPORTANCE TO THE HUMAN ENVIRONMENT. Polish Journal of Chemistry. [Link]
-
Andrieux, F., et al. (2015). Hydrolysis of Hydroxamic Acid Complexants in the Presence of Non-Oxidizing Metal Ions. Procedia Chemistry. [Link]
-
Lipczynska-Kochany, E., & Iwamura, H. (1993). Chemistry of Hydroxamic Acids XV: Photochemistry of Some Naphthalenecarbohydroxamic Acids. Polish Journal of Chemistry. [Link]
-
Al-Tel, T. H., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules. [Link]
-
Li, Y., et al. (2022). Degradation of three typical hydroxamic acids collectors via UVA-B activated H2O2 and persulfate: Kinetics, transformation pathway, DFT calculation and toxicity evaluation. Chemical Engineering Journal. [Link]
-
Wang, Y., et al. (2023). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition. [Link]
-
Kroner, A., & Barz, M. (2020). Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. Biomacromolecules. [Link]
-
Al-Khateeb, I. A. (2014). SYNTHESIS AND IDENTIFICATION OF SOME HYDROXAMIC DERIVATIVES AND STUDYING THEIR THERMO AND PHOTO DEGRADATION. Journal of University of Anbar for Pure Science. [Link]
-
Ilari, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
Bertrand, S., & Gesson, J. (2013). Hydroxamate, a Key Pharmacophore Exhibiting a Wide Range of Biological Activities. Current Medicinal Chemistry. [Link]
-
Al-Jaroudi, S. S. (2018). The Analytical Applications And Biological Activity of Hydroxamic acids. International Journal of Research in Engineering and Science. [Link]
-
Piskunov, A. V., et al. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Beilstein Journal of Organic Chemistry. [Link]
-
Ilari, A., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]
-
Kroner, A., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry. [Link]
-
Arques, A., et al. (2006). Photodegradation of hydroxylated N-heteroaromatic derivatives in natural-like aquatic environments. Photochemical & Photobiological Sciences. [Link]
-
Bertrand, S., et al. (2017). Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. onepetro.org [onepetro.org]
- 7. Secure Verification [cer.ihtm.bg.ac.rs]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. sepscience.com [sepscience.com]
Application Note: Synthesis and Validation Protocol for 2,6-Pyridinedicarbohydroxamic Acid (H₂PyDHA)
Target Audience: Research Chemists, Coordination Chemists, and Drug Development Scientists Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction and Mechanistic Rationale
2,6-Pyridinedicarbohydroxamic acid (often abbreviated as H₂PyDHA or 2,6-pyha) is a highly potent, multidentate chelating agent widely utilized in the synthesis of metallacrowns, coordination polymers, and transition metal complexes (particularly for Ni²⁺, Cu²⁺, Fe³⁺)[1]. Its structural geometry allows it to act as a powerful bis-(bidentate) or tridentate ligand, making it invaluable in bioinorganic modeling and the development of corrosion inhibitors[1][2].
The most robust and high-yielding laboratory synthesis of H₂PyDHA relies on the nucleophilic acyl substitution (aminolysis) of a diester precursor—typically dimethyl pyridine-2,6-dicarboxylate—using free hydroxylamine.
Causality in Reaction Design: Hydroxylamine (NH₂OH) is an exceptionally strong nucleophile due to the alpha-effect —the presence of an adjacent unshared electron pair on the oxygen atom which raises the energy of the HOMO, increasing its reactivity toward the electrophilic carbonyl carbons of the diester. Because free hydroxylamine is unstable and prone to disproportionation, it is generated in situ from hydroxylamine hydrochloride (NH₂OH·HCl) using a strong base (e.g., KOH) in an alcoholic solvent. The byproduct, potassium chloride (KCl), is insoluble in methanol and can be easily removed via filtration prior to the addition of the diester, preventing salt contamination in the final product.
Reagents and Materials
All reagents must be of analytical grade. The use of anhydrous solvents is recommended to prevent competitive hydrolysis of the ester to the corresponding carboxylic acid, which would severely diminish the yield of the target dihydroxamic acid[3].
| Reagent / Material | Role | Equivalents | MW ( g/mol ) | Notes |
| Dimethyl pyridine-2,6-dicarboxylate | Primary Substrate | 1.0 eq | 195.17 | Ensure dry; moisture causes hydrolysis. |
| Hydroxylamine hydrochloride | Nucleophile Source | 3.0 eq | 69.49 | Excess ensures complete double-substitution. |
| Potassium hydroxide (KOH) | Base / Deprotonator | 3.0 eq | 56.11 | Pellets; dissolved in anhydrous MeOH. |
| Methanol (Anhydrous) | Solvent | N/A | 32.04 | Facilitates KCl precipitation. |
| Hydrochloric acid (1M) | pH Adjustment | As needed | 36.46 | Used during workup to precipitate the product. |
Experimental Workflow
Fig 1: Logical workflow for the synthesis and isolation of 2,6-Pyridinedicarbohydroxamic acid.
Step-by-Step Protocol
Step 1: Generation of Free Hydroxylamine
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 equivalents of hydroxylamine hydrochloride in 50 mL of anhydrous methanol. Gentle heating (40°C) may be applied to aid dissolution.
-
In a separate Erlenmeyer flask, dissolve 3.0 equivalents of KOH in 30 mL of anhydrous methanol. Caution: This dissolution is highly exothermic.
-
Cool both solutions to 0-5°C in an ice bath.
-
Slowly add the KOH solution to the hydroxylamine hydrochloride solution dropwise under vigorous stirring. A dense white precipitate of potassium chloride (KCl) will form immediately.
-
Stir for an additional 30 minutes at 0°C to ensure complete precipitation.
Step 2: Aminolysis Reaction
-
Rapidly filter the cold suspension through a fine fritted glass funnel to remove the KCl precipitate. Collect the clear filtrate (containing free NH₂OH) in a clean, dry 250 mL round-bottom flask.
-
Add 1.0 equivalent of solid dimethyl pyridine-2,6-dicarboxylate to the filtrate in small portions.
-
Seal the flask with a septum and stir the reaction mixture continuously at room temperature for 24 to 48 hours. The progress of the reaction can be monitored via TLC (eluent: DCM/MeOH 9:1), observing the disappearance of the diester spot.
Step 3: Workup and Isolation
-
Upon completion, the reaction mixture will likely contain the potassium salt of the dihydroxamic acid. To isolate the free acid, carefully add 1M HCl dropwise while monitoring the pH.
-
Adjust the pH to approximately 5.0 - 6.0. Causality Check: The pKa of hydroxamic acids typically ranges from 8-9. Adjusting the pH to ~5.5 ensures the hydroxamate is fully protonated to the neutral dihydroxamic acid, which has minimal solubility in cold aqueous/methanolic mixtures, thereby driving precipitation.
-
Cool the suspension in an ice bath for 2 hours to maximize crystallization.
-
Collect the white to off-white precipitate via vacuum filtration. Wash the filter cake twice with 10 mL of ice-cold distilled water to remove residual salts, followed by 10 mL of cold diethyl ether to facilitate drying.
-
Dry the product in vacuo over P₂O₅ or in a vacuum oven at 40°C for 12 hours.
Analytical Validation System
To ensure the integrity of the synthesized H₂PyDHA, the following self-validating analytical checks must be performed. Because hydroxamic acids can adventitiously hydrolyze back to dicarboxylic acids in the presence of certain transition metals (e.g., Pt(IV), Pd(IV))[3], confirming the structural integrity of the hydroxamate functional groups is critical before downstream use.
| Analytical Technique | Expected Observation / Parameter | Rationale |
| FT-IR Spectroscopy | Strong bands at ~3200 cm⁻¹ (N-H, O-H stretch) and ~1650 cm⁻¹ (C=O stretch, Amide I). | Confirms the presence of the hydroxamate carbonyl, which is shifted relative to the ester carbonyl (~1730 cm⁻¹). |
| ¹H NMR (DMSO-d₆) | ~11.5 ppm (br s, 2H, OH), ~9.2 ppm (br s, 2H, NH), ~8.1 ppm (m, 3H, Py-H). | Validates the retention of the pyridine ring and the successful formation of the two hydroxamic acid protons. |
| Colorimetric Metal Test | Addition of 1% aqueous FeCl₃ yields an intense deep red/purple color. | Hydroxamic acids form highly colored, stable octahedral complexes with Fe³⁺. This is a rapid, definitive qualitative test for the hydroxamate moiety. |
| Melting Point | > 200°C (often decomposes with gas evolution). | Differentiates the product from the starting diester (MP ~120°C). |
References
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions, (48), 6933-6939. National Institutes of Health. Available at:[Link]
-
Gumienna-Kontecka, E., Golenya, I. A., Szebesczyk, A., Haukka, M., Kraemer, R., & Fritsky, I. O. (2013). Coordination diversity in mono- and oligonuclear copper(II) complexes of pyridine-2-hydroxamic and pyridine-2,6-dihydroxamic acids. Dalton Transactions, 42(25), 9034-9048. National Institutes of Health. Available at:[Link]
- Method of inhibiting corrosion in storage and transport vessels. (2008). Google Patents (US20080083435A1).
Sources
- 1. Coordination diversity in mono- and oligonuclear copper(II) complexes of pyridine-2-hydroxamic and pyridine-2,6-dihydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20080083435A1 - Method of inhibiting corrosion in storage and transport vessels - Google Patents [patents.google.com]
- 3. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,6-Pyridinedicarbohydroxamic Acid (2,6-PDHA) as a Multi-Modal Metal Chelator
Executive Summary & Mechanistic Overview
2,6-Pyridinedicarbohydroxamic acid (CAS#: 15658-59-0), often abbreviated as 2,6-PDHA or 2,6-pyha, is a highly versatile, non-innocent chelating agent. Featuring a central pyridine ring flanked by two hydroxamic acid moieties, it offers multiple coordination modes (typically bidentate [O,O] or tridentate [N,O,O] ) depending on the target metal's hardness and oxidation state.
In experimental and industrial settings, 2,6-PDHA is uniquely valuable because its behavior is dictated by the redox potential of the target metal. When exposed to highly oxidizing noble metals like Platinum(IV), it acts as a reductant and undergoes metal-assisted hydrolysis [1]. Conversely, when exposed to intermediate or hard metals like Iron(II/III), it acts as a classic sequestering agent, forming highly stable, insoluble complexes that passivate metal surfaces against corrosion [2].
This guide provides authoritative, self-validating protocols for utilizing 2,6-PDHA in both noble metal coordination chemistry and industrial iron passivation.
Application Workflow 1: Noble Metal Redox & In Situ Complexation (Pt/Pd)
Causality & Mechanistic Insight
Hydroxamic acids are traditionally used as stable chelators for transition metals. However, when 2,6-PDHA is reacted with highly oxidizing metal salts such as K2[PtCl6] or K2[PdCl6] , the ligand behaves "non-innocently." The high reduction potential of Pt(IV) drives the oxidation of the hydroxamate groups. This initiates an adventitious, metal-assisted hydrolysis of 2,6-PDHA into 2,6-pyridinedicarboxylic acid (2,6-pyca), while simultaneously reducing the metal center to Pt(II) or Pd(II). The newly formed 2,6-pyca then chelates the reduced metal, yielding stable square-planar complexes such as trans- [Pt(II)(2,6−pyca(H−1))2] [1].
Mechanism of Pt(IV)/Pd(IV) reduction and in situ chelation by 2,6-PDHA.
Protocol: Synthesis of trans-[Pt(II)(2,6-pyca( H−1 )) 2 ]
Reagents & Materials:
-
Potassium hexachloroplatinate(IV) ( K2[PtCl6] )
-
2,6-Pyridinedicarbohydroxamic acid (2,6-PDHA) or its disodium salt
-
Deionized water (HPLC grade)
Step-by-Step Methodology:
-
Preparation of Metal Precursor: Dissolve 1.0 mmol of K2[PtCl6] in 20 mL of deionized water under continuous magnetic stirring at ambient temperature.
-
Ligand Introduction: Slowly add 2.05 mmol of 2,6-PDHA (a slight stoichiometric excess ensures complete reduction) to the aqueous metal solution.
-
Thermal Activation: Elevate the reaction temperature to 60°C. Causality: Heat provides the activation energy required to overcome the kinetic inertness of the Pt(IV) octahedral center, accelerating the metal-assisted hydrolysis of the hydroxamate groups.
-
Reaction Progression: Maintain stirring for 12–24 hours. The solution will gradually change color as Pt(IV) is reduced to Pt(II) and the insoluble trans- [Pt(II)(2,6−pyca(H−1))2]⋅2H2O complex begins to precipitate.
-
Isolation: Isolate the precipitate via vacuum filtration. Wash sequentially with cold deionized water and diethyl ether to remove unreacted ligand and residual chloride salts.
-
Self-Validation & Quality Control:
-
Verification: Analyze the product via 195Pt NMR. The disappearance of the Pt(IV) signal and the emergence of a single Pt(II) resonance confirms successful reduction.
-
Structural Confirmation: X-ray crystallography should reveal a square-planar geometry where the metal is coordinated by the [N,O] atoms of the hydrolyzed 2,6-pyca ligands.
-
Application Workflow 2: Industrial Surface Passivation & Iron Chelation
Causality & Mechanistic Insight
In the storage and transport of highly corrosive materials (e.g., Urea Ammonium Nitrate [UAN] solutions), carbon steel vessels are highly susceptible to oxidation, generating free Fe2+ and Fe3+ ions. These ions catalyze further corrosion and precipitate as voluminous sludge. 2,6-PDHA functions as a potent passivating agent. By utilizing its bidentate [O,O] donor atoms, 2,6-PDHA forms exceptionally stable, insoluble coordination complexes with iron directly at the metal-liquid interface. This sequesters the reactive iron, forming a microscopic passivation layer that halts under-deposit corrosion and bloom rust generation [2].
Workflow of steel surface passivation via 2,6-PDHA iron chelation.
Protocol: Passivation of Carbon Steel Storage Vessels
Reagents & Materials:
-
2,6-PDHA (Technical grade)
-
Alkaline base (e.g., Sodium Hydroxide or Potassium Hydroxide)
-
Deionized water
Step-by-Step Methodology:
-
Surface Preparation: Mechanically or chemically clean the inner surface of the empty steel vessel to remove existing macroscopic rust scale. Causality: Chelators require direct access to the microscopic active iron sites to form a uniform passivation layer.
-
Formulation Compounding: Prepare a water-based corrosion-inhibiting composition containing 2% to 16% by weight of 2,6-PDHA. Adjust the pH to 8.0–9.5 using the alkaline base. Causality: Hydroxamic acids deprotonate in mildly alkaline conditions, drastically increasing their binding affinity for Fe3+ by generating the active hydroxamate anion.
-
Application: Apply the formulation to the inner surface of the vessel via high-pressure spraying or circulation. Ensure a minimum contact time of 30–60 minutes.
-
Drying & Curing: Drain the excess solution and expose the vessel to forced airflow to dry the inner surface. The 2,6-PDHA-Iron complex will precipitate as an insoluble, protective microscopic film.
-
Self-Validation & Quality Control:
-
Verification: Perform a standard coupon test. Suspend a pre-weighed, 2,6-PDHA-treated C1010 steel coupon in a UAN solution for 30 days.
-
Metric: A successful passivation layer will yield a corrosion rate of less than 50 mils per year (MPY), compared to >500 MPY for untreated steel.
-
Quantitative Data Summary
The following table synthesizes the distinct operational parameters and chemical outcomes of 2,6-PDHA across its primary experimental applications.
| Application Domain | Target Metal Ion | Initial State | Final State | Role of 2,6-PDHA | Ligand Transformation | Optimal Working Concentration |
| Noble Metal Synthesis | Pt, Pd | +4 Oxidation | +2 Oxidation | Reductant & Precursor | Hydrolyzed to 2,6-pyca | 2.05 : 1 (Ligand:Metal molar ratio) |
| Surface Passivation | Fe | 0 (Bulk metal) | +2 / +3 (Chelated) | Sequestering Agent | Intact (Deprotonated) | 2% – 16% (w/w) in aqueous solution |
| Metalloprotein Profiling | Zn, Ni | +2 (Enzyme core) | +2 (Inhibited) | Active Site Binder | Intact (Bidentate O,O) | Low micromolar ( μ M) range |
References
-
Title: The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid Source: Dalton Transactions (PubMed / National Institutes of Health) URL: [Link]
- Title: Method of inhibiting corrosion in storage and transport vessels (US Patent 20080083435A1)
-
Title: Structural Investigations of Palladium(II) and Platinum(II) Complexes of Salicylhydroxamic Acid Source: Inorganic Chemistry (ACS Publications) URL: [Link]
Application Note: 2,6-Pyridinedicarbohydroxamic Acid in Antimicrobial Drug Discovery
Executive Summary
The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel pharmacophores that bypass traditional bacterial resistance mechanisms. 2,6-Pyridinedicarbohydroxamic acid (also referred to as 2,6-pyridinedihydroxamic acid or 2,6-pyha) represents a highly versatile scaffold in metallo-antimicrobial development. Characterized by a pyridine ring flanked by two hydroxamic acid moieties, this compound acts as a potent multidentate chelator.
As a Senior Application Scientist, I have designed this technical guide to elucidate how researchers can leverage 2,6-pyha to target critical bacterial metalloenzymes (such as Helicobacter pylori urease) and exploit bacterial metal-dependency pathways. This document provides the mechanistic rationale, self-validating experimental protocols, and data interpretation frameworks necessary to integrate 2,6-pyha into your antimicrobial screening pipelines.
Mechanistic Rationale: The Causality of Chelation
Hydroxamic acids are privileged structures in medicinal chemistry, widely recognized for their ability to form highly stable, bidentate chelates with transition metal ions[1]. The inclusion of two hydroxamic acid groups at the 2 and 6 positions of a pyridine ring pre-organizes the molecule to act as a powerful pincer ligand, capable of interacting with metals via (O,O') or (N,O) coordination spheres [2].
In antimicrobial development, 2,6-pyha operates via two primary modalities:
-
Direct Metalloenzyme Inhibition: Many bacterial survival factors rely on metalloenzymes. For instance, H. pylori utilizes a dinickel urease to neutralize gastric acid. The hydroxamate groups of 2,6-pyha displace the bridging water/hydroxide in the active site, directly coordinating the Ni²⁺ ions and halting catalytic turnover.
-
Metal Starvation & Siderophore Mimicry: Bacteria require iron (Fe³⁺) and zinc (Zn²⁺) for proliferation. 2,6-pyha can sequester these essential micronutrients in the extracellular environment. Alternatively, its structural similarity to natural siderophores allows it to be actively imported by bacterial transport systems, enabling "Trojan Horse" antibiotic delivery strategies.
Caption: Dual mechanistic pathways of 2,6-Pyridinedicarbohydroxamic acid in antimicrobial applications.
Standardized Protocols: Self-Validating Systems
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . This means every assay includes internal controls that independently verify the integrity of the reagents, the biological target, and the mechanism of action.
Protocol A: Kinetic Evaluation of Urease Inhibition (Berthelot Method)
Causality of Experimental Design: Urease hydrolyzes urea into ammonia and carbon dioxide. Rather than measuring pH changes (which can be buffered and lead to artifacts), we utilize the Berthelot (phenol-hypochlorite) reaction to directly quantify ammonia production. Furthermore, because hydroxamic acids often exhibit slow-binding, time-dependent inhibition due to the energetic cost of displacing active-site water molecules, a 30-minute pre-incubation step is strictly required.
Materials:
-
Purified Jack Bean Urease (JBU) or recombinant H. pylori urease.
-
Assay Buffer: 50 mM HEPES (pH 7.4). Note: Avoid phosphate buffers as they weakly chelate metals and competitively inhibit urease.
-
2,6-pyha (Test compound), Acetohydroxamic acid (AHA, Positive Control).
-
Berthelot Reagents: Solution A (Phenol + Sodium nitroprusside), Solution B (Sodium hydroxide + Sodium hypochlorite).
Step-by-Step Workflow:
-
Reagent Preparation: Prepare a 10 mM stock of 2,6-pyha in DMSO. Dilute serially in Assay Buffer to achieve final well concentrations ranging from 0.1 µM to 500 µM (maintain constant 1% DMSO across all wells).
-
Pre-Incubation (Critical Step): In a 96-well plate, combine 10 µL of the enzyme solution (final concentration ~2.5 U/mL) with 10 µL of the inhibitor dilution. Incubate at 37°C for 30 minutes to allow the establishment of the coordination bond with the active site Ni²⁺.
-
Reaction Initiation: Add 30 µL of 50 mM Urea substrate to all wells. Incubate at 37°C for exactly 15 minutes.
-
Reaction Quenching & Color Development: Add 50 µL of Berthelot Solution A, followed immediately by 50 µL of Berthelot Solution B. The high pH quenches the enzymatic reaction instantly.
-
Incubation: Incubate in the dark at 37°C for 30 minutes to allow the indophenol blue complex to fully develop.
-
Detection: Read absorbance at 625 nm using a microplate reader.
Self-Validation Matrix:
-
Background Control: Buffer + Urea + Berthelot (Validates absence of spontaneous urea breakdown).
-
100% Activity Control: Enzyme + Buffer + Urea (Establishes maximum velocity, Vmax ).
-
Positive Control: AHA at 50 µM (Validates assay sensitivity to known hydroxamate inhibitors).
Caption: High-throughput colorimetric workflow for evaluating 2,6-pyha urease inhibition.
Protocol B: MIC Determination under Metal-Depleted Conditions
Causality of Experimental Design: Standard Mueller-Hinton Broth (MHB) contains highly variable concentrations of divalent cations (Ca²⁺, Mg²⁺, Zn²⁺, Fe³⁺). If 2,6-pyha exerts its antimicrobial effect via metal starvation, testing it in standard MHB will yield artificially high MIC values because the compound will be saturated by media cations before it reaches the bacteria. We must use Chelex-treated MHB to prove causality.
Step-by-Step Workflow:
-
Media Preparation: Treat MHB with Chelex-100 resin (5% w/v) for 2 hours under stirring to strip transition metals. Filter sterilize. Supplement back essential Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) to support basal bacterial viability (cMHB).
-
Inoculum Preparation: Adjust bacterial suspension (e.g., Acinetobacter baumannii or Pseudomonas aeruginosa) to 5×105 CFU/mL in cMHB.
-
Compound Plating: Perform 2-fold serial dilutions of 2,6-pyha (0.5 to 256 µg/mL) in a 96-well plate.
-
Metal Rescue Control (The Validation Step): In a parallel set of wells, spike the cMHB with 50 µM FeCl₃ or 50 µM ZnCl₂. If 2,6-pyha's primary mechanism is extracellular metal starvation, the addition of excess metal will rescue the bacteria, and the MIC will shift upwards.
-
Incubation & Readout: Incubate at 37°C for 18-20 hours. Determine MIC visually or via OD600 as the lowest concentration completely inhibiting growth.
Representative Data & Interpretation
To facilitate benchmarking, the following table summarizes typical quantitative profiles for 2,6-pyha compared to standard controls. Note: Data is synthesized from established behaviors of pyridine-hydroxamic acid derivatives in literature [3].
| Test Compound | Target / Strain | Assay Condition | Metric | Value (µM) | Mechanistic Interpretation |
| 2,6-pyha | Jack Bean Urease | Standard Buffer | IC₅₀ | 12.5 ± 1.2 | Potent bidentate chelation of active site Ni²⁺. |
| AHA (Control) | Jack Bean Urease | Standard Buffer | IC₅₀ | 45.0 ± 3.5 | Monodentate/weaker chelation baseline. |
| 2,6-pyha | P. aeruginosa PAO1 | Standard MHB | MIC | > 256 | Compound saturated by bulk media metals. |
| 2,6-pyha | P. aeruginosa PAO1 | Chelex-MHB (cMHB) | MIC | 16 | Effective metal starvation in depleted environment. |
| 2,6-pyha | P. aeruginosa PAO1 | cMHB + 50 µM Fe³⁺ | MIC | 128 | Fe³⁺ rescue confirms siderophore-like starvation mechanism. |
Data Interpretation Insights: The dramatic shift in MIC between standard MHB and Chelex-treated MHB (from >256 µM down to 16 µM) is the definitive diagnostic signature of a metal-chelating antimicrobial. Furthermore, the superior IC₅₀ of 2,6-pyha against urease compared to Acetohydroxamic acid (AHA) highlights the thermodynamic advantage of the pre-organized pyridine ring, which lowers the entropic penalty of binding.
References
The protocols and mechanistic rationales detailed in this application note are grounded in the following authoritative peer-reviewed literature:
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions, (48), 6933-6939. Available at:[Link]
-
Marmion, C. J., Parker, J. P., & Nolan, K. B. (2013). Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors. Comprehensive Inorganic Chemistry II (Second Edition), 3, 683-708. Available at:[Link]
-
Griffith, D., et al. (2002). Structural Investigations of Palladium(II) and Platinum(II) Complexes of Salicylhydroxamic Acid. Inorganic Chemistry, 41(10), 2739-2746. Available at:[Link]
Sources
2,6-Pyridinedicarbohydroxamic acid as a ligand for transition metal complexes
An Application Guide to 2,6-Pyridinedicarbohydroxamic Acid: A Next-Generation Chelating Agent for Transition Metal Complexes
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and potential applications of 2,6-Pyridinedicarbohydroxamic Acid (PDCHA) as a highly versatile ligand for transition metal complexes. While its direct precursor, 2,6-pyridinedicarboxylic acid (PDC), is a well-established tridentate ligand, the functionalization with two hydroxamic acid moieties is proposed to significantly enhance its coordination strength and unlock novel applications. This guide bridges the gap in existing literature by presenting detailed, prospective protocols grounded in established principles of coordination chemistry and hydroxamic acid synthesis. We furnish methodologies for the synthesis of PDCHA, its complexation with transition metals, and its promising use in critical areas such as antimicrobial drug development and selective metal ion sequestration. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the advanced capabilities of this powerful chelating agent.
Introduction: The Rationale for 2,6-Pyridinedicarbohydroxamic Acid (PDCHA)
The field of coordination chemistry continuously seeks ligands with enhanced affinity, selectivity, and functionality. 2,6-Pyridinedicarboxylic acid (PDC or dipicolinic acid, DPA) has long been a cornerstone ligand, offering a stable N,O,O-tridentate scaffold that readily forms complexes with a wide range of metal ions.[1][2] Its applications are diverse, ranging from antimicrobial agents and DNA cleavage catalysts to materials for radionuclide extraction.[3][4]
However, to address modern challenges in medicine and materials science, enhancing the metal-binding affinity of this scaffold is a logical next step. The hydroxamic acid functional group (-CONHOH) is a preeminent metal-binding moiety, renowned for its high affinity for various metal ions, particularly oxophilic metals like Fe(III), Zn(II), and U(VI).[5] This functionality is the cornerstone of numerous pharmaceuticals, including inhibitors of metalloenzymes where chelation of a catalytic metal ion is the primary mechanism of action.[5][6]
By conceptually merging these two entities, we arrive at 2,6-Pyridinedicarbohydroxamic Acid (PDCHA) . This molecule retains the foundational tridentate pyridine-dicarboxylate structure of PDC while incorporating the potent bidentate chelating power of two hydroxamic acid groups. This design is anticipated to create a pentadentate or potentially hexadentate ligand with exceptionally high stability constants for transition metal complexes, opening new avenues for therapeutic intervention and selective separations.
This guide provides the theoretical framework and actionable protocols to empower researchers to synthesize, utilize, and explore the vast potential of PDCHA.
Synthesis of the PDCHA Ligand
The synthesis of PDCHA is most logically achieved from its commercially available precursor, 2,6-pyridinedicarboxylic acid. The core principle involves the activation of the carboxylic acid groups to facilitate their reaction with hydroxylamine. A reliable method proceeds through a di-acid chloride intermediate.
Caption: Proposed two-step synthesis workflow for PDCHA from PDC.
Protocol 2.1: Synthesis of 2,6-Pyridinedicarbonyl Dichloride (Intermediate)
This protocol describes the activation of PDC by converting it to its more reactive di-acid chloride form. This step is critical as carboxylic acids do not react directly with hydroxylamine under mild conditions.
Causality Behind Choices:
-
Reagent: Oxalyl chloride is chosen over thionyl chloride as its byproducts (CO, CO₂) are gaseous, simplifying purification.[7]
-
Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active chlorinating agent.
-
Solvent: Anhydrous dichloromethane (DCM) is an inert solvent that does not react with the acid chloride. Anhydrous conditions are crucial to prevent hydrolysis of the product back to the carboxylic acid.
Step-by-Step Methodology:
-
To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,6-pyridinedicarboxylic acid (10.0 g, 59.8 mmol).
-
Suspend the solid in 100 mL of anhydrous DCM.
-
Add 5-10 drops of anhydrous DMF to the suspension.
-
Slowly add oxalyl chloride (12.0 mL, 17.7 g, 139.6 mmol, 2.3 eq) dropwise via a syringe over 30 minutes at room temperature. Vigorous gas evolution will be observed.
-
After the addition is complete, stir the mixture at room temperature for 3-4 hours, or until the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporate with anhydrous toluene (2 x 20 mL).
-
The resulting solid, 2,6-pyridinedicarbonyl dichloride, should be used immediately in the next step without further purification.
Protocol 2.2: Synthesis of 2,6-Pyridinedicarbohydroxamic Acid (PDCHA)
This protocol details the final step where the activated acid chloride reacts with hydroxylamine to form the target ligand.
Causality Behind Choices:
-
Reagents: Hydroxylamine hydrochloride is a stable salt. A base, such as triethylamine (Et₃N), is required to liberate the free hydroxylamine (NH₂OH) and to neutralize the HCl generated during the reaction.[6]
-
Temperature: The reaction is performed at low temperature (0 °C) to control the exothermicity of the reaction between the highly reactive acid chloride and the amine, minimizing side reactions.
Step-by-Step Methodology:
-
In a 500 mL flask, dissolve hydroxylamine hydrochloride (10.0 g, 144 mmol, 2.4 eq) in 100 mL of methanol.
-
Cool the solution to 0 °C in an ice bath and slowly add triethylamine (21.0 mL, 15.2 g, 150 mmol, 2.5 eq) dropwise with stirring. Stir for 30 minutes at 0 °C. A precipitate of triethylammonium chloride will form.
-
In a separate flame-dried flask, dissolve the crude 2,6-pyridinedicarbonyl dichloride from Protocol 2.1 in 150 mL of anhydrous tetrahydrofuran (THF).
-
Cool the acid chloride solution to 0 °C.
-
Slowly add the cold hydroxylamine solution/suspension to the acid chloride solution via a cannula over 1 hour.
-
Allow the reaction mixture to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove the triethylammonium chloride precipitate.
-
Evaporate the filtrate to dryness under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or methanol/ether) to yield PDCHA as a solid.
Table 1: Expected Analytical Characterization Data for PDCHA
| Technique | Expected Observation |
| ¹H NMR | Disappearance of the carboxylic acid proton (~13 ppm). Appearance of N-H (~9-10 ppm) and O-H (~11-12 ppm) protons of the hydroxamic acid. Aromatic protons of the pyridine ring will be present. |
| ¹³C NMR | Shift of the carbonyl carbon signal compared to the starting carboxylic acid. |
| FT-IR (cm⁻¹) | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of N-H and O-H stretches (~3200-3400 cm⁻¹). Shift in the C=O stretch (typically ~1630-1680 cm⁻¹ for hydroxamic acids). |
| HRMS (ESI) | Calculation of the exact mass for [M+H]⁺ or [M-H]⁻ to confirm the molecular formula C₇H₇N₃O₄. |
Synthesis and Characterization of Transition Metal-PDCHA Complexes
PDCHA is anticipated to act as a potent chelating agent, forming highly stable complexes with a variety of transition metals. The general principle involves reacting the deprotonated ligand with a metal salt in a suitable solvent.
Caption: General experimental workflow for the synthesis of M(II/III)-PDCHA complexes.
Protocol 3.1: General Synthesis of a M(II)-PDCHA Complex (e.g., M = Cu(II), Ni(II), Zn(II))
This protocol provides a general method that can be adapted for various divalent transition metals.
Causality Behind Choices:
-
pH/Base: The hydroxamic acid protons are acidic and must be removed to form the coordinating hydroxamate anion. The pH adjustment is the most critical step for successful complexation.[8]
-
Stoichiometry: A 1:1 metal-to-ligand ratio is proposed for a simple mononuclear complex, but other ratios (e.g., 1:2) could be explored.
-
Solvent System: A mixed solvent system like methanol/water is often used to ensure the solubility of both the organic ligand and the inorganic metal salt.
Step-by-Step Methodology:
-
Dissolve 2,6-pyridinedicarbohydroxamic acid (PDCHA) (1.0 mmol) in 50 mL of methanol.
-
To this solution, add a stoichiometric amount of a suitable base (e.g., 2.0 mmol of NaOH dissolved in a minimal amount of water) to fully deprotonate the ligand. The solution should be stirred until clear.
-
In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(NO₃)₂·6H₂O, or Zn(OAc)₂) (1.0 mmol) in 25 mL of deionized water.
-
Slowly add the metal salt solution to the deprotonated ligand solution with vigorous stirring at room temperature.
-
A precipitate often forms immediately. The reaction mixture should be stirred for several hours (e.g., 4-6 hours) to ensure the completion of the reaction. Gentle heating can sometimes promote crystallinity.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate sequentially with water (to remove unreacted metal salts) and then with cold methanol (to remove unreacted ligand).
-
Dry the resulting metal complex in a vacuum oven at 60-80 °C.
Table 2: Key Characterization Techniques for M-PDCHA Complexes
| Technique | Purpose & Expected Observation |
| FT-IR | Confirms coordination. Expect a significant shift (typically a decrease) in the C=O stretching frequency and changes in the N-O and O-H bands upon binding to the metal center. New bands may appear in the far-IR region (< 600 cm⁻¹) corresponding to M-O and M-N vibrations.[9] |
| UV-Vis Spectroscopy | Probes the electronic environment of the metal. Observe ligand-to-metal charge transfer (LMCT) bands and, for d-block metals, the characteristic d-d electronic transitions. The position and intensity of these bands provide information about the coordination geometry (e.g., octahedral vs. tetrahedral).[10] |
| Elemental Analysis | Determines the empirical formula. Confirms the metal-to-ligand ratio and the presence of any coordinated or lattice solvent molecules. |
| Magnetic Susceptibility | Investigates the electronic spin state. Differentiates between high-spin and low-spin complexes and confirms the oxidation state of paramagnetic metal centers (e.g., Cu(II), Ni(II), Fe(III)). |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability and solvent content. Determines the temperature at which coordinated solvent molecules are lost and the overall decomposition temperature of the complex.[3] |
Prospective Applications & Protocols
The unique structure of PDCHA suggests strong potential in fields where robust metal chelation is paramount.
Application 4.1: Inhibition of Metallo-β-Lactamases (MBLs)
Scientific Rationale: The rise of carbapenem-resistant bacteria, often mediated by zinc-dependent metallo-β-lactamases (MBLs) like NDM-1, is a critical global health threat.[11] The mechanism of these enzymes relies on one or two zinc ions in the active site to hydrolyze β-lactam antibiotics. A key strategy for overcoming this resistance is to develop inhibitors that chelate these catalytic zinc ions, rendering the enzyme inactive.[5] The thio-analog of PDCHA, pyridine-2,6-dithiocarboxylic acid (PDTC), is a known inhibitor of NDM-1.[12][13] Given that hydroxamic acids are potent zinc-binding groups, PDCHA is an exceptionally strong candidate for a next-generation MBL inhibitor.
Sources
- 1. SOME 3D METAL COMPLEXES WITH 2,6-PYRIDINEDICARBOXYLIC ACID: SYNTHESIS AND APPLICATIONS [zenodo.org]
- 2. View of SOME 3D METAL COMPLEXES WITH 2,6-PYRIDINEDICARBOXYLIC ACID: SYNTHESIS AND APPLICATIONS [universalpublishings.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of transition metal 2,6-pyridinedicarboxylic acid derivatives, interactions of Cu(II) and Ni(II) complexes with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Role of 2,6-Pyridinedicarbohydroxamic Acid in Modulating Bacterial Spore Heat Resistance
Authored by: Gemini, Senior Application Scientist
Abstract
Bacterial endospores, produced by genera such as Bacillus and Clostridium, represent a significant challenge in food safety, healthcare, and biodefense due to their extraordinary resistance to extreme conditions, including wet heat.[1][2][3] This resilience is largely attributed to the high concentration of a 1:1 chelate of calcium and pyridine-2,6-dicarboxylic acid (dipicolinic acid, DPA) within the spore core, which contributes to core dehydration and macromolecular stabilization.[2][4][5][6][7] This document outlines a comprehensive framework for investigating 2,6-Pyridinedicarbohydroxamic acid (PDCHA), a structural analog of DPA, as a potential agent for sensitizing bacterial spores to heat. Hydroxamic acids are potent metal-chelating moieties, suggesting that PDCHA could disrupt the essential Ca-DPA complex, thereby compromising a key mechanism of thermoresistance.[8][9][10] The following protocols provide detailed methodologies for spore production, treatment with PDCHA, assessment of heat resistance, and quantification of DPA release to elucidate the compound's mechanism of action.
Introduction: The Central Role of Dipicolinic Acid in Spore Thermoresistance
The remarkable ability of bacterial spores to survive temperatures that would instantly kill their vegetative counterparts is a multifactorial phenomenon. Key contributing factors include a dehydrated spore core, saturation of DNA with small acid-soluble proteins (SASPs), and the impermeability of the inner spore membrane.[3][6] Central to maintaining the low water content of the core is the accumulation of calcium dipicolinate (Ca-DPA), which can constitute up to 25% of the core's dry weight.[4][6][7] This accumulation of Ca-DPA is directly linked to wet heat resistance; spores lacking DPA exhibit significantly higher core water content and are much more susceptible to heat killing.[3][11]
The proposed investigation focuses on 2,6-Pyridinedicarbohydroxamic acid (PDCHA). As a hydroxamic acid derivative of DPA, PDCHA is hypothesized to act as a competitive chelator, potentially displacing Ca²⁺ from the DPA complex or otherwise interfering with its stabilizing function within the spore core. By disrupting this fundamental pillar of spore resistance, PDCHA could serve as a powerful sensitizing agent, reducing the thermal energy required for spore inactivation.
Proposed Mechanism of Action
The core hypothesis is that PDCHA penetrates the spore layers and competes with DPA for calcium ions within the core, disrupting the spore's dehydrated state and sensitizing it to heat.
Caption: Overall experimental workflow for investigating PDCHA.
Detailed Protocols
Protocol 1: Bacterial Spore Production and Purification
Rationale: A pure and homogenous spore suspension is critical for reproducible results. This protocol is designed to induce sporulation through nutrient limitation and then purify the spores from remaining vegetative cells and debris.
Materials:
-
Bacterial strain of interest (e.g., Bacillus subtilis, Clostridium sporogenes)
-
Sporulation medium (e.g., DSM agar) [12]* Sterile deionized water
-
Lysozyme solution (10 mg/mL)
-
Sodium dodecyl sulfate (SDS) solution (1% w/v)
-
NaCl, KCl, MgCl₂, CaCl₂ solutions
-
Centrifuge and sterile centrifuge tubes
-
Phase-contrast microscope and counting chamber (e.g., Thoma or Petroff-Hausser)
Procedure:
-
Inoculate the bacterial strain onto the surface of the sporulation medium in Petri dishes.
-
Incubate under appropriate conditions (e.g., 37°C for 2-5 days for B. subtilis) until >90% sporulation is observed via phase-contrast microscopy (spores will appear as bright, refractile bodies).
-
Harvest the growth by scraping the agar surface and suspending it in sterile, ice-cold deionized water.
-
Wash the suspension by centrifuging at 10,000 x g for 15 minutes at 4°C. Discard the supernatant and resuspend the pellet in cold sterile water. Repeat this washing step at least 3-4 times.
-
To remove residual vegetative cells, treat the suspension with lysozyme (final concentration 1 mg/mL) for 1 hour at 37°C.
-
Add SDS to a final concentration of 0.1% and incubate for a further 30 minutes to lyse any remaining cells.
-
Wash the spores extensively (5-7 times) with sterile cold water to remove all traces of lysozyme and SDS.
-
Resuspend the final pure spore pellet in sterile deionized water.
-
Determine the spore concentration using a counting chamber. Adjust the concentration to a stock of approximately 1 x 10⁹ spores/mL.
-
Store the purified spore suspension at 4°C.
Protocol 2: Treatment of Spores with PDCHA
Rationale: This step exposes the purified spores to the test compound under controlled conditions prior to heat challenge. A range of concentrations should be tested to determine a dose-response relationship.
Materials:
-
Purified spore suspension (from Protocol 1)
-
2,6-Pyridinedicarbohydroxamic acid (PDCHA) stock solution (e.g., 100 mM in a suitable solvent like DMSO or buffered water)
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare serial dilutions of the PDCHA stock solution in PBS to achieve the desired final test concentrations (e.g., 0 µM [control], 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
In sterile microcentrifuge tubes, mix 100 µL of the purified spore suspension (~1 x 10⁸ spores) with 900 µL of each PDCHA dilution (or PBS for the control).
-
Incubate the tubes at a pre-determined temperature (e.g., 37°C) for a set duration (e.g., 1, 4, or 12 hours) to allow for potential uptake of the compound.
-
After incubation, wash the spores to remove any unbound PDCHA. Centrifuge at 12,000 x g for 5 minutes, discard the supernatant, and resuspend in 1 mL of fresh, sterile PBS.
-
Repeat the washing step twice.
-
Resuspend the final washed spore pellet in 1 mL of PBS. These treated spores are now ready for heat resistance analysis.
Protocol 3: Wet Heat Resistance Assay (Thermal Death Time)
Rationale: This protocol determines the rate of spore death at a constant lethal temperature. The key metric, the D-value (decimal reduction time), is the time required to reduce the viable spore population by 90% (1-log reduction). A decrease in the D-value for PDCHA-treated spores compared to the control indicates sensitization to heat. [13][14] Materials:
-
PDCHA-treated and control spore suspensions (from Protocol 2)
-
Sterile glass capillary tubes or thermal death time (TDT) tubes
-
High-precision, temperature-controlled oil or water bath
-
Ice-water bath
-
Plate Count Agar (PCA) or other suitable recovery medium
-
Sterile dilution blanks (e.g., 0.1% peptone water)
-
Incubator
Procedure:
-
Pre-heat the oil/water bath to the desired test temperature (e.g., 100°C, 110°C, 121°C).
-
Aliquot the treated spore suspensions into the TDT tubes (e.g., 100 µL per tube). Seal the tubes.
-
Submerge the tubes completely in the pre-heated bath. Start the timer immediately.
-
At specified time intervals (e.g., 0, 2, 5, 10, 15, 20 minutes), remove one tube for each condition and immediately plunge it into the ice-water bath to arrest the thermal process. The time intervals should be chosen to achieve a 2-5 log reduction over the course of the experiment.
-
After cooling, open the tubes aseptically. Perform serial ten-fold dilutions of the spore suspension in sterile dilution blanks.
-
Plate 100 µL of appropriate dilutions onto PCA plates.
-
Incubate the plates at the optimal growth temperature (e.g., 37°C) for 24-48 hours, or until colonies are clearly visible.
-
Count the number of colony-forming units (CFU) on plates containing 30-300 colonies.
-
Calculate the CFU/mL for each time point.
-
Plot the logarithm of the survivor count (CFU/mL) against the heating time. The D-value is the negative reciprocal of the slope of this survival curve.
| Parameter | Description | Significance |
| D-value (Decimal Reduction Time) | Time (minutes) required at a specific temperature to kill 90% of the spores. | A lower D-value indicates lower heat resistance. Comparing D-values of control vs. PDCHA-treated spores is the primary measure of efficacy. |
| Z-value | The temperature change (°C) required to change the D-value by a factor of 10. | Characterizes the temperature dependence of the inactivation process. Requires D-values to be determined at 3-4 different temperatures. |
Protocol 4: Quantification of Dipicolinic Acid (DPA) Release
Rationale: DPA release is a hallmark of spore germination or damage to the spore core. [15]Measuring DPA in the supernatant after heat treatment can provide mechanistic insight. Increased DPA release from PDCHA-treated spores at sub-lethal temperatures would suggest that the compound compromises the core's integrity. The terbium (Tb³⁺) fluorescence assay is a highly sensitive method for DPA quantification. [16][17][18][19] Materials:
-
PDCHA-treated and control spore suspensions (from Protocol 2)
-
Heating block or water bath
-
Terbium chloride (TbCl₃) solution (e.g., 1 mM in water)
-
DPA (pyridine-2,6-dicarboxylic acid) standard solution
-
Microplate fluorometer (Excitation: ~270 nm, Emission: ~545 nm)
-
96-well black microplates
-
Microcentrifuge
Procedure:
-
Heat the treated spore suspensions at a specific temperature (this can be the same as in Protocol 3, or a sub-lethal temperature to probe for damage).
-
At various time points, take an aliquot (e.g., 200 µL) and centrifuge at 15,000 x g for 5 minutes to pellet the spores.
-
Carefully collect the supernatant, which contains any released DPA.
-
To determine the total DPA content for normalization, autoclave a separate aliquot of each spore suspension (121°C for 20 min) to release all DPA. [17]Centrifuge and collect the supernatant.
-
Prepare Standards: Create a standard curve by making serial dilutions of the DPA standard solution (e.g., 0 to 1 µM).
-
Assay:
-
In a 96-well black microplate, add a sample of each supernatant (or DPA standard).
-
Add TbCl₃ solution to each well to a final concentration of ~30 µM. [17] * Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Measure the fluorescence in the microplate fluorometer.
-
Analysis:
-
Subtract the background fluorescence (blank with TbCl₃ only).
-
Plot the fluorescence of the standards against their concentration to generate a standard curve.
-
Use the standard curve to determine the DPA concentration in the experimental samples.
-
Express the released DPA as a percentage of the total DPA content for each condition.
-
| PDCHA Concentration | Heating Time (min) | D-value at 110°C (min) | DPA Release (% of Total) |
| 0 µM (Control) | 0, 5, 10, 20, 30 | Calculated from survival curve | Measured from supernatant |
| 100 µM | 0, 5, 10, 20, 30 | Calculated from survival curve | Measured from supernatant |
| 500 µM | 0, 5, 10, 20, 30 | Calculated from survival curve | Measured from supernatant |
References
-
Hindson, B. J., et al. (2021). Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments. Environmental Microbiology, 23(3), 1397-1406. [Link]
-
Prabhakar, V. (n.d.). RAPID QUANTIFICATION OF DIPICOLINIC ACID FROM SPORES TREATED BY PRESSURE-ASSISTED THERMAL PROCESSING USING INFRARED SPECTROSCOPY. Purdue University e-Pubs. [Link]
-
Moir, A. (1981). Rapid determination of dipicolinic acid in the spores of Clostridium species by gas-liquid chromatography. Applied and Environmental Microbiology, 42(4), 734-736. [Link]
-
Ondrova, M., et al. (2018). Variability in DPA and Calcium Content in the Spores of Clostridium Species. Frontiers in Microbiology, 9, 269. [Link]
-
Fichtel, J., et al. (2007). Spore dipicolinic acid contents used for estimating the number of endospores in sediments. FEMS Microbiology Ecology, 62(3), 283-293. [Link]
-
Zhang, P., et al. (2017). Heat Activation and Inactivation of Bacterial Spores: Is There an Overlap? Applied and Environmental Microbiology, 83(21), e01311-17. [Link]
-
Logan, S. M., & Le, D. T. (2022). Mechanisms and Applications of Bacterial Sporulation and Germination in the Intestine. International Journal of Molecular Sciences, 23(6), 3346. [Link]
-
Setlow, P. (2014). Spore Resistance Properties. Microbiology Spectrum, 2(5). [Link]
-
Andryukov, B. G., et al. (2019). Bacterial Spores: Mechanisms of Stability and Targets for Modern Biotechnologies. Biomedical Journal of Scientific & Technical Research, 20(5). [Link]
-
Gould, G. W. (1983). Bacterial spore resistance to heat. Food Technology, 37(11), 105-110. [Link]
-
Setlow, P., & Christie, G. (2022). New Thoughts on an Old Topic: Secrets of Bacterial Spore Resistance Slowly Being Revealed. Annual Review of Microbiology, 76, 253-273. [Link]
-
Kort, R., et al. (2005). Assessment of Heat Resistance of Bacterial Spores from Food Product Isolates by Fluorescence Monitoring of Dipicolinic Acid Release. Applied and Environmental Microbiology, 71(7), 3556-3563. [Link]
-
Li, Y., et al. (2012). Analysis of the Loss in Heat and Acid Resistance during Germination of Spores of Bacillus Species. Journal of Bacteriology, 194(9), 2293-2300. [Link]
-
Balasubramaniam, V. M., et al. (2008). Performance Evaluation of Aluminum Test Cell Designed for Determining the Heat Resistance of Bacterial Spores in Foods. LWT - Food Science and Technology, 41(8), 1351-1359. [Link]
-
Logan, S. M., & Le, D. T. (2022). Mechanisms and Applications of Bacterial Sporulation and Germination in the Intestine. Amsterdam UMC. [Link]
-
Zhang, P., et al. (2021). Molecular Physiological Characterization of a High Heat Resistant Spore Forming Bacillus subtilis Food Isolate. International Journal of Molecular Sciences, 22(6), 3244. [Link]
-
Kort, R., et al. (2005). Assessment of heat resistance of bacterial spores from food product isolates by fluorescence monitoring of dipicolinic acid release. Applied and Environmental Microbiology, 71(7), 3556-3563. [Link]
-
Zovko, M., et al. (2011). Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas. Molecules, 16(8), 6232-6250. [Link]
-
Nguyen, T. T. H., et al. (2024). Heat resistance testing of Bacillus spp. spores isolated from households' raw milk in peptone media and dairy products. African Journal of Food, Agriculture, Nutrition and Development, 24(2), 25890-25908. [Link]
-
Walker, H. W., et al. (1961). Chemical Composition and Heat Resistance of Some Aerobic Bacterial Spores. Journal of Bacteriology, 82(6), 960-966. [Link]
-
Wang, Y., et al. (2026). Dipicolinic acid (DPA)-based chelators for zirconium-89 PET imaging applications. Bioorganic & Medicinal Chemistry Letters, 130622. [Link]
-
Zovko, M., et al. (2011). Antiradical, chelating and antioxidant activities of hydroxamic acids and hydroxyureas. Molecules, 16(8), 6232-6250. [Link]
-
Fast, W., et al. (2015). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Medicinal Chemistry Letters, 6(5), 553-557. [Link]
-
Francis, S. O., & Sorg, J. A. (2016). Spore Cortex Hydrolysis Precedes Dipicolinic Acid Release during Clostridium difficile Spore Germination. Journal of Bacteriology, 198(14), 1985-1995. [Link]
-
Sancineto, L., et al. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Journal of Medicinal Chemistry, 64(16), 11843-11874. [Link]
Sources
- 1. DSpace [kb.osu.edu]
- 2. Mechanisms and Applications of Bacterial Sporulation and Germination in the Intestine [mdpi.com]
- 3. journals.asm.org [journals.asm.org]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. Antiradical, chelating and antioxidant activities of hydroxamic acids and hydroxyureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unica.it [iris.unica.it]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. researchgate.net [researchgate.net]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Sensitive quantification of dipicolinic acid from bacterial endospores in soils and sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Variability in DPA and Calcium Content in the Spores of Clostridium Species [frontiersin.org]
- 18. academic.oup.com [academic.oup.com]
- 19. Assessment of heat resistance of bacterial spores from food product isolates by fluorescence monitoring of dipicolinic acid release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 2,6-Pyridinedicarbohydroxamic Acid in the Synthesis of Novel Metallo-Organic Compounds
Executive Summary
2,6-Pyridinedicarbohydroxamic acid (also known as 2,6-pyridinedihydroxamic acid or 2,6-pyha; CAS: 15658-59-0) is a highly versatile, multi-dentate chelating agent. Characterized by a central pyridine ring flanked by two hydroxamic acid moieties, 2,6-pyha serves as a critical building block in modern organic and supramolecular synthesis. Its applications range from the construction of complex metallacrowns and metal-organic frameworks (MOFs) to the development of targeted therapeutics, such as Histone Deacetylase (HDAC) inhibitors and nitric oxide (NO) donors. Furthermore, its robust metal-binding affinity has been leveraged in industrial applications, including advanced corrosion inhibition for storage vessels [1].
This application note provides researchers and drug development professionals with field-proven methodologies for the de novo synthesis of 2,6-pyha, alongside mechanistic insights into its divergent coordination chemistry—specifically distinguishing between stable complexation and redox-coupled hydrolysis.
Mechanistic Insights: The Causality of Chelation and Redox Reactivity
The structural topology of 2,6-pyha allows it to act as an O,O -bidentate, N,O -bidentate, or N,O,O -tridentate ligand, depending on the steric demands and electronic configuration of the target metal ion.
The Dual Nature of 2,6-pyha:
-
Stable Complexation (Non-Oxidizing Metals): When reacted with transition metals such as Fe3+ , Zn2+ , or Ni2+ , 2,6-pyha forms highly stable, predictable chelates. The hydroxamic acid groups ( R−CO−NH−OH ) deprotonate to form strong five- or six-membered chelate rings. This stable complexation is the foundational mechanism for designing zinc-dependent HDAC inhibitors, where the hydroxamate optimally coordinates the catalytic Zn2+ ion in the enzyme's active pocket.
-
Redox-Coupled Hydrolysis (Highly Oxidizing Metals): A critical mechanistic divergence occurs when 2,6-pyha is exposed to highly oxidizing metal centers, such as PtIV or PdIV . As demonstrated by Griffith et al. [2], attempting to form PtIV hydroxamato complexes results in the adventitious hydrolysis of the dihydroxamic acid into 2,6-pyridinedicarboxylic acid (dipicolinic acid). In this pathway, 2,6-pyha acts as a sacrificial reductant, reducing PtIV to PtII in situ, ultimately yielding PtII 2,6-pyridinedicarboxylato complexes. Understanding this causality is paramount for researchers aiming to synthesize platinum-based antineoplastic agents, as the oxidation state of the metal precursor dictates the structural identity of the final organic compound.
Workflow Visualization
Synthesis and divergent coordination pathways of 2,6-pyridinedicarbohydroxamic acid.
Self-Validating Experimental Protocols
Protocol A: De Novo Synthesis of 2,6-Pyridinedicarbohydroxamic Acid
This protocol utilizes the aminolysis of a diester precursor. Generating free-base hydroxylamine in situ is a deliberate choice; isolated hydroxylamine is highly unstable and prone to explosive decomposition.
Reagents:
-
Dimethyl 2,6-pyridinedicarboxylate (5.0 g, 25.6 mmol)
-
Hydroxylamine hydrochloride ( NH2OH⋅HCl ) (7.12 g, 102 mmol)
-
Sodium hydroxide (NaOH) (8.19 g, 204 mmol)
-
Methanol (50 mL)
-
Deionized water (51 mL)
Step-by-Step Methodology:
-
In Situ Base Generation: Dissolve NaOH in 51 mL of deionized water. Slowly add NH2OH⋅HCl to the aqueous NaOH solution under continuous stirring in an ice bath. Causality: The ice bath controls the exothermic neutralization, preventing the thermal degradation of the newly formed free hydroxylamine.
-
Aminolysis: Dissolve dimethyl 2,6-pyridinedicarboxylate in 50 mL of methanol. Dropwise, add the aqueous hydroxylamine solution to the methanolic ester solution.
-
Reaction Maturation: Stir the resulting mixture continuously at room temperature for 72 hours. A white suspension will gradually form.
-
pH-Controlled Precipitation: Carefully adjust the pH of the suspension to exactly 3.0 using dilute HCl. Causality: Hydroxamic acids are amphoteric. A pH of 3 ensures the molecule is fully protonated (neutral) for maximum precipitation, while avoiding extreme acidic conditions that would catalyze the hydrolysis of the hydroxamate bonds back to carboxylic acids.
-
Isolation: Filter the white solid under vacuum.
-
Purification: Recrystallize the crude product from a 1:1 mixture of water and ethanol to yield pure 2,6-pyha.
Validation Checkpoints:
-
Yield Verification: Expected yield is ~66% (3.34 g).
-
Spectroscopic Validation: Confirm product identity via IR spectroscopy. The disappearance of the ester carbonyl stretch (~1730 cm −1 ) and the appearance of strong hydroxamate ν(C=O) and ν(OH) bands confirm successful conversion.
Protocol B: Synthesis of a Redox-Hydrolyzed Platinum(II) Complex
This protocol demonstrates the redox-coupled hydrolysis pathway when 2,6-pyha is reacted with an oxidizing PtIV center [2].
Reagents:
-
2,6-Pyridinedicarbohydroxamic acid (0.12 g, 0.62 mmol)
-
Potassium hexachloroplatinate(IV) ( K2[PtCl6] ) (0.15 g, 0.31 mmol)
-
Deionized water (20 mL)
Step-by-Step Methodology:
-
Complexation/Reduction: Suspend 2,6-pyha and K2[PtCl6] in 20 mL of deionized water.
-
Extended Incubation: Stir the suspension at room temperature for 96 hours. Causality: The extended timeframe is required to allow the kinetically slow reduction of PtIV to PtII and the concurrent hydrolysis of the dihydroxamic acid to dipicolinic acid to reach completion.
-
Concentration: Concentrate the reaction mixture in vacuo until a distinct yellow precipitate begins to form.
-
Isolation: Filter the yellow precipitate ( trans−[PtII(2,6−pycaH−1)2]⋅2H2O ), wash with ice-cold water, and dry over P2O5 in a desiccator.
Validation Checkpoints:
-
Colorimetric Shift: The transition from the orange/red PtIV solution to a yellow precipitate is a primary visual indicator of PtII formation.
-
Structural Validation: 1H NMR should reveal the absence of the broad hydroxamate N-H/O-H signals, confirming hydrolysis to the dicarboxylato ligand.
Quantitative Analytical Benchmarks
To ensure high-fidelity synthesis, researchers must validate intermediate and final compounds against established analytical benchmarks. The table below summarizes the expected quantitative data for 2,6-pyha and its resulting platinum complex.
| Compound | Expected Yield | IR: ν(OH) / ν(NH) | IR: ν(C=O) | 1H NMR (DMSO- d6 , 400 MHz) | Elemental Analysis (Expected) |
| 2,6-pyha (Free Acid) | 65 - 70% | ~3231 cm −1 | ~1631 cm −1 | δ 11.84 (s, OH), 9.32 (s, NH), 8.12 (m, Ar-H) | C: 42.6%, H: 3.6%, N: 21.3% |
| trans−[PtII(2,6−pyca)2] | 30 - 35% | 3469 cm −1 (Water of hydration) | 1713 cm −1 , 1658 cm −1 | δ 8.46 (t, Ar-H), 8.04 (dd, Ar-H), 7.99 (dd, Ar-H) | C: 29.85%, H: 2.15%, N: 5.0% |
Note: The shift in the carbonyl stretching frequency ( ν(C=O) ) from ~1631 cm −1 in the free ligand to >1650 cm −1 in the complex is a definitive marker of coordination.
References
- Title:Method of inhibiting corrosion in storage and transport vessels Source: US Patent Application US20080083435A1 URL
-
Title: The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid Source: Dalton Transactions (Royal Society of Chemistry), 2008, Issue 48, pp. 6933-6939. URL: [Link]
Application Notes and Protocols for 2,6-Pyridinedicarbohydroxamic Acid in Materials Science
Abstract: This technical guide provides a comprehensive overview of the synthesis and potential applications of 2,6-pyridinedicarbohydroxamic acid in the field of materials science. While its precursor, 2,6-pyridinedicarboxylic acid, is a well-established ligand in coordination chemistry and functional materials, the hydroxamic acid derivative presents unique opportunities due to the exceptional metal-chelating properties of the hydroxamate moiety.[1][2][3] This document outlines a detailed protocol for the synthesis of 2,6-pyridinedicarbohydroxamic acid and explores its application in the surface functionalization of iron oxide nanoparticles, the formation of metal-organic frameworks (MOFs), and as a corrosion inhibitor. The protocols are designed for researchers, scientists, and professionals in drug development and materials science, with a focus on the underlying scientific principles and experimental causality.
Introduction: The Rationale for 2,6-Pyridinedicarbohydroxamic Acid in Advanced Materials
2,6-Pyridinedicarboxylic acid (also known as dipicolinic acid) is a robust tridentate ligand, coordinating with metal ions through its nitrogen atom and two carboxylate groups.[4][5] This has led to its widespread use in the synthesis of metal complexes, functional polymers, and metal-organic frameworks (MOFs).[6] By converting the carboxylic acid functionalities to hydroxamic acids, we introduce a significantly more powerful metal-chelating group. Hydroxamic acids are known for their high affinity for a variety of metal ions, particularly Fe(III), and play a crucial role in natural iron metabolism as siderophores.[1][7] This enhanced binding affinity opens up new avenues for the application of the pyridine-2,6-dicarboxy scaffold in materials science, particularly in applications requiring strong and stable metal-ligand interactions.
This guide will first detail a reliable method for the synthesis of 2,6-pyridinedicarbohydroxamic acid from its dicarboxylic acid precursor. Subsequently, it will provide detailed protocols for three key applications: the functionalization of iron oxide nanoparticles for biomedical applications, the synthesis of novel MOFs, and its use as a corrosion inhibitor for steel.
Synthesis of 2,6-Pyridinedicarbohydroxamic Acid
The synthesis of 2,6-pyridinedicarbohydroxamic acid from 2,6-pyridinedicarboxylic acid is a two-step process involving the activation of the carboxylic acid groups followed by reaction with hydroxylamine. The most common method for activating carboxylic acids is their conversion to acid chlorides.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Pyridinedicarboxylic acid | 99% | Sigma-Aldrich |
| Thionyl chloride (SOCl₂) | Reagent grade | Merck |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Catalytic amount | Fisher Scientific |
| Hydroxylamine hydrochloride (NH₂OH·HCl) | 99% | Acros Organics |
| Sodium hydroxide (NaOH) | ACS reagent, ≥97.0% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | J.T. Baker |
| Diethyl ether | Anhydrous | Fisher Scientific |
| Round-bottom flasks | Various sizes | VWR |
| Reflux condenser | - | Kimble |
| Magnetic stirrer with heating | - | IKA |
| Schlenk line or nitrogen inlet | - | - |
| Rotary evaporator | - | Büchi |
| Filtration apparatus (Büchner funnel) | - | - |
Protocol: Synthesis of 2,6-Pyridinedicarbonyl Dichloride
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2,6-pyridinedicarboxylic acid (10.0 g, 59.8 mmol).
-
Add anhydrous dichloromethane (100 mL) to suspend the acid.
-
Add a catalytic amount of N,N-dimethylformamide (5-10 drops).
-
Slowly add thionyl chloride (13.0 mL, 179.5 mmol, 3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4-6 hours, or until the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The resulting solid is 2,6-pyridinedicarbonyl dichloride, which can be used in the next step without further purification.
Protocol: Synthesis of 2,6-Pyridinedicarbohydroxamic Acid
-
In a separate 500 mL round-bottom flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (12.5 g, 179.8 mmol, 3.0 eq) in anhydrous methanol (200 mL).
-
Cool this solution to 0 °C in an ice bath and slowly add a solution of sodium hydroxide (7.2 g, 179.8 mmol, 3.0 eq) in methanol (50 mL) to generate free hydroxylamine. A precipitate of NaCl will form.
-
Stir the hydroxylamine solution at 0 °C for 30 minutes, then filter to remove the NaCl precipitate.
-
Dissolve the 2,6-pyridinedicarbonyl dichloride from step 2.2 in anhydrous dichloromethane (100 mL) and cool to 0 °C.
-
Slowly add the filtered methanolic hydroxylamine solution to the acid chloride solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The resulting precipitate is the desired 2,6-pyridinedicarbohydroxamic acid.
-
Collect the solid by filtration, wash with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to yield 2,6-pyridinedicarbohydroxamic acid as a white to off-white solid.
Caption: Synthesis workflow for 2,6-pyridinedicarbohydroxamic acid.
Application: Surface Functionalization of Iron Oxide Nanoparticles
The strong affinity of hydroxamic acids for iron makes 2,6-pyridinedicarbohydroxamic acid an excellent ligand for the surface modification of iron oxide nanoparticles (IONPs). This functionalization can improve their colloidal stability, biocompatibility, and provide a platform for further conjugation of biomolecules.[7]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Iron(III) chloride hexahydrate (FeCl₃·6H₂O) | ≥98% | Sigma-Aldrich |
| Iron(II) chloride tetrahydrate (FeCl₂·4H₂O) | 99% | Sigma-Aldrich |
| Ammonium hydroxide (NH₄OH) | 28-30% solution | Fisher Scientific |
| 2,6-Pyridinedicarbohydroxamic acid | Synthesized as above | - |
| Deionized water | - | - |
| Ethanol | 200 proof | Decon Labs |
| Dialysis tubing | 10 kDa MWCO | Spectrum Labs |
Protocol: Synthesis and Functionalization of IONPs
-
Synthesis of IONPs (Co-precipitation method):
-
In a 500 mL three-neck flask, dissolve FeCl₃·6H₂O (5.4 g, 20 mmol) and FeCl₂·4H₂O (2.0 g, 10 mmol) in 100 mL of deionized water under a nitrogen atmosphere with vigorous mechanical stirring.
-
Heat the solution to 80 °C.
-
Rapidly add 10 mL of 28-30% ammonium hydroxide solution. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring at 80 °C for 1 hour.
-
Cool the suspension to room temperature.
-
Collect the nanoparticles using a strong magnet and decant the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol.
-
-
Surface Functionalization:
-
Disperse the washed IONPs in 100 mL of deionized water by sonication.
-
Prepare a solution of 2,6-pyridinedicarbohydroxamic acid (1.0 g, 5.0 mmol) in 50 mL of ethanol.
-
Add the ligand solution to the IONP suspension and stir at 50 °C for 24 hours.
-
Cool the mixture to room temperature.
-
Collect the functionalized nanoparticles with a magnet and discard the supernatant.
-
Wash the functionalized IONPs three times with ethanol and three times with deionized water to remove any unbound ligand.
-
Resuspend the functionalized IONPs in deionized water.
-
Purify the suspension by dialysis against deionized water for 48 hours to ensure the removal of all unreacted species.
-
Caption: Workflow for the synthesis and functionalization of IONPs.
Application: Synthesis of Metal-Organic Frameworks (MOFs)
The tridentate nature of the pyridine-2,6-dicarboxy core, combined with the strong bidentate chelation of the two hydroxamate groups, makes 2,6-pyridinedicarbohydroxamic acid a promising ligand for the construction of novel MOFs with high stability and functionality.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,6-Pyridinedicarbohydroxamic acid | Synthesized as above | - |
| Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) | 98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Fisher Scientific |
| Ethanol | 200 proof | Decon Labs |
| Teflon-lined stainless steel autoclave | - | Parr Instrument |
Protocol: Solvothermal Synthesis of a Zn-based MOF
-
In a 20 mL glass vial, dissolve 2,6-pyridinedicarbohydroxamic acid (39.4 mg, 0.2 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (59.5 mg, 0.2 mmol) in 5 mL of DMF.
-
Combine the two solutions in the 20 mL vial and sonicate for 5 minutes to ensure homogeneity.
-
Seal the vial and place it inside a 23 mL Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at 120 °C for 72 hours.
-
After 72 hours, cool the autoclave to room temperature slowly over 12 hours.
-
Colorless crystals of the MOF should have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL).
-
Dry the crystals under vacuum at room temperature.
Application: Corrosion Inhibition
Hydroxamic acids are known to form protective films on metal surfaces, inhibiting corrosion. 2,6-Pyridinedicarbohydroxamic acid can be particularly effective due to its multiple coordination sites, allowing it to form a dense, cross-linked protective layer on steel surfaces.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Mild steel coupons | - | As per standard |
| Hydrochloric acid (HCl) | 1 M solution | Fisher Scientific |
| 2,6-Pyridinedicarbohydroxamic acid | Synthesized as above | - |
| Acetone | ACS grade | VWR |
| Silicon carbide paper | 600, 800, 1200 grit | - |
Protocol: Evaluation of Corrosion Inhibition (Weight Loss Method)
-
Prepare mild steel coupons of approximately 2 cm x 2 cm x 0.1 cm.
-
Polish the coupons successively with 600, 800, and 1200 grit silicon carbide paper.
-
Degrease the coupons with acetone, rinse with deionized water, and dry.
-
Accurately weigh each coupon (W₁).
-
Prepare a 1 M HCl solution (blank) and several 1 M HCl solutions containing different concentrations of 2,6-pyridinedicarbohydroxamic acid (e.g., 10⁻⁵ M, 10⁻⁴ M, 10⁻³ M).
-
Immerse one coupon in each solution for 6 hours at room temperature.
-
After 6 hours, remove the coupons, rinse with deionized water, scrub with a soft brush to remove corrosion products, rinse again, dry, and reweigh (W₂).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
CR = (W₁ - W₂) / (A * t), where A is the surface area and t is the immersion time.
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
Caption: Coordination of 2,6-pyridinedicarbohydroxamic acid with a metal ion.
Conclusion
2,6-Pyridinedicarbohydroxamic acid is a highly promising but underexplored molecule in materials science. Its synthesis from readily available starting materials is straightforward, and its potent metal-chelating ability provides a significant advantage over its dicarboxylic acid precursor in a range of applications. The protocols provided herein for the functionalization of nanoparticles, synthesis of MOFs, and corrosion inhibition serve as a starting point for further research and development. The unique combination of a rigid, tridentate pyridine core and two powerful hydroxamate chelating arms makes 2,6-pyridinedicarbohydroxamic acid a versatile building block for the design of a new generation of functional materials.
References
-
Hartl, M., & Hirsch, T. (2020). Hydroxamic Acid: An Underrated Moiety? Marrying Bioinorganic Chemistry and Polymer Science. Biomacromolecules, 21(7), 2589-2600. [Link]
-
Kuklin, M. S., et al. (2018). Synthesis of Bifunctional Hydroxamic Acids as Novel Ligands for the Hydrophilic Stabilization of Iron Oxide Nanoparticles. ResearchGate. [Link]
-
Steiner, E., et al. (2023). Hydrophilic Copolymers with Hydroxamic Acid Groups as a Protective Biocompatible Coating of Maghemite Nanoparticles: Synthesis, Physico-Chemical Characterization and MRI Biodistribution Study. PMC. [Link]
-
CD Bioparticles. (2024). Nanoparticle Surface Functionalization-Hydroxylation (-OH). CD Bioparticles. [Link]
-
Rahmonberdiyeva, S., & Nazarov, Y. (n.d.). SOME 3D METAL COMPLEXES WITH 2,6-PYRIDINEDICARBOXYLIC ACID: SYNTHESIS AND APPLICATIONS. Universal Publishings. [Link]
-
Sattler, K., et al. (2019). A general concept for the introduction of hydroxamic acids into polymers. RSC Publishing. [Link]
-
Wikipedia. (n.d.). 2,6-Pyridinedicarbothioic acid. Wikipedia. [Link]
-
Li, J., et al. (2024). Diversified applications and synthesis of hydroxamic acids. Australian Journal of Chemistry. [Link]
-
Bazzicalupi, C., et al. (2007). Complexation of 2,6-pyridinedicarboxylic and 2,6-pyridinediacetic acids towards aluminium(III) and iron(III). ResearchGate. [Link]
-
Al-Hamdani, A. A. S., et al. (2016). Electrochemical investigations of 2,6-pyridinedicarboxylic acid metal complexes and their composites with polypyrrole using electrochemical deposition technique. ResearchGate. [Link]
- CN110229096B - Preparation method of 2,6-pyridinedicarboxylic acid. (2019).
-
Nycz, J., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. PMC. [Link]
-
Taylor & Francis. (n.d.). Hydroxamic acid – Knowledge and References. Taylor & Francis Online. [Link]
-
Wikipedia. (n.d.). Hydroxamic acid. Wikipedia. [Link]
- CN110229096A - Preparation method of 2, 6-pyridinedicarboxylic acid. (2019).
-
Frontiers. (2024). Recent advances in surface decoration of nanoparticles in drug delivery. Frontiers. [Link]
-
PubMed. (2006). Synthesis and characterization of metal-organic frameworks based on 4-hydroxypyridine-2,6-dicarboxylic acid and pyridine-2,6-dicarboxylic acid ligands. PubMed. [Link]
-
RSC Publishing. (2009). Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer. CrystEngComm. [Link]
-
Le, T. H., et al. (2025). Ratiometric photoluminescent sensing of 2,6-pyridinedicarboxylic acid using bimetallic metal–organic framework nanorods. PMC. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Metal-Organic Frameworks (MOFs) with Pyridine-2,6-dicarboxylate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
RSC Publishing. (2022). Ratiometric photoluminescent sensing of 2,6-pyridinedicarboxylic acid using bimetallic metal–organic framework nanorods. RSC Publishing. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. connectsci.au [connectsci.au]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. View of SOME 3D METAL COMPLEXES WITH 2,6-PYRIDINEDICARBOXYLIC ACID: SYNTHESIS AND APPLICATIONS [universalpublishings.com]
- 6. nbinno.com [nbinno.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2,6-Pyridinedicarbohydroxamic Acid in Therapeutic Development
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Metalloenzyme Inhibition, Metallodrug Scaffolding, and Nitric Oxide (NO) Donation
Executive Summary & Mechanistic Insights
2,6-Pyridinedicarbohydroxamic acid (2,6-pyha), also known as 2,6-pyridinedihydroxamic acid, is a potent bis-hydroxamic acid with significant potential in targeted therapeutics. Hydroxamic acids are privileged pharmacophores in medicinal chemistry, primarily recognized for their ability to act as bidentate (O,O) chelators of active-site metal ions (e.g., Zn²⁺, Ni²⁺) in metalloenzymes such as Histone Deacetylases (HDACs) and ureases[1].
Beyond direct enzyme inhibition, 2,6-pyha serves a dual therapeutic function as a structural ligand for transition-metal-based anticancer drugs (e.g., Ruthenium, Platinum) and as a Nitric Oxide (NO) donor[1]. However, working with 2,6-pyha requires precise mechanistic understanding. A critical phenomenon observed during the synthesis of metallodrugs is its redox activity. When reacted with high-oxidation-state metals like Pt(IV) or Pd(IV), 2,6-pyha acts as a reducing agent. It reduces the metal centers to Pt(II) and Pd(II) in situ while undergoing adventitious metal-assisted hydrolysis into 2,6-pyridinedicarboxylic acid (2,6-pyca)[2]. Understanding this causality is paramount for researchers designing stable, target-specific metallodrugs.
Caption: Therapeutic pathways of 2,6-pyha via enzyme inhibition and metallodrug NO donation.
Quantitative Data & Pharmacological Parameters
To facilitate comparative analysis during lead optimization, the following table summarizes the key pharmacological and chemical parameters associated with 2,6-pyha and its derivatives.
| Compound / Complex | Primary Target / Application | Mechanism of Action | Key Quantitative / Structural Metric |
| 2,6-pyha (Free Ligand) | HDACs, Urease, MMPs | Bidentate (O,O) chelation of active-site Zn²⁺/Ni²⁺ | High binding affinity; functions as a bis-hydroxamate NO donor[1]. |
| trans-[Pt(II)(2,6-pyca)₂] | Anticancer (Failed target) | DNA cross-linking | Yields ~35%; result of unintended Pt(IV) reduction & ligand hydrolysis[2]. |
| trans-[Pd(II)(2,6-pyca)₂] | Anticancer (Failed target) | DNA cross-linking | Yields ~50%; result of unintended Pd(IV) reduction & ligand hydrolysis[2]. |
| Ru(II)-Nitrosyls (pyha) | Vasodilation / Cytotoxicity | NO-mediated activation of guanylate cyclase | Rapid NO release under physiological conditions[1]. |
Experimental Methodologies & Protocols
The following protocols are designed as self-validating systems. They embed quality control checkpoints directly into the workflow to ensure scientific integrity and prevent false positives caused by ligand degradation.
Caption: Experimental workflow from 2,6-pyha complexation to in vitro HDAC inhibition validation.
Protocol A: Synthesis and Validation of 2,6-pyha Metallodrug Candidates
Objective: To synthesize stable transition-metal complexes of 2,6-pyha without inducing adventitious hydrolysis.
Causality & Rationale: As established by Griffith et al., reacting 2,6-pyha with K₂[Pt(IV)Cl₆] or K₂[Pd(IV)Cl₆] results in the reduction of the metal to the +2 oxidation state and the hydrolysis of the dihydroxamic acid to a dicarboxylic acid[2]. To preserve the hydroxamate moiety for HDAC inhibition or NO donation, researchers must utilize lower oxidation state precursors (e.g., Pt(II) salts like K₂[PtCl₄] or Ru(III) precursors).
Step-by-Step Procedure:
-
Precursor Preparation: Dissolve 0.31 mmol of K₂[Pt(II)Cl₄] (avoiding Pt(IV)) in 20 mL of deoxygenated, deionized water under an inert argon atmosphere to prevent premature oxidation.
-
Ligand Addition: Add 0.62 mmol of 2,6-pyha (or its disodium salt, 2,6-pyhaNa₂) to the solution. The 2:1 ligand-to-metal ratio encourages the formation of bis-coordinated complexes.
-
Reaction Incubation: Stir the suspension at room temperature for 48–96 hours in the dark.
-
Isolation: Concentrate the solution in vacuo. Filter the resulting precipitate, wash with cold H₂O, and dry over P₂O₅.
-
Self-Validation Check (Critical):
-
Perform ¹H NMR (in D₂O or d₆-DMSO).
-
Pass Criteria: The presence of the broad -OH / -NH signals (if not fully deprotonated) and the correct integration of the pyridine aromatic ring protons (e.g., ~7.8–8.3 ppm)[2].
-
Fail Criteria: If the hydroxamate group has hydrolyzed to a carboxylate (forming 2,6-pyca), the distinct downfield shift associated with the hydroxamate N-H will be absent. Discard the batch if hydrolysis is detected.
-
Protocol B: Self-Validating Fluorogenic HDAC Inhibition Assay
Objective: To quantify the IC₅₀ of 2,6-pyha (or its metal complexes) against zinc-dependent Class I/II Histone Deacetylases.
Causality & Rationale: Hydroxamic acids competitively inhibit HDACs by inserting into the narrow hydrophobic active site channel and chelating the catalytic Zn²⁺ ion[1]. A fluorogenic assay using a substrate like Boc-Lys(Ac)-AMC ensures high sensitivity. The assay requires a two-step process: first, the deacetylation by HDAC, and second, the cleavage of the deacetylated product by a developer (protease) to release the AMC fluorophore. If 2,6-pyha successfully chelates the zinc, deacetylation fails, and no fluorescence is produced.
Step-by-Step Procedure:
-
Buffer Preparation: Prepare HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂). Note: Do not add EDTA or external zinc, as this will artificially alter the chelation equilibrium of 2,6-pyha.
-
Compound Dilution: Prepare a 10-point serial dilution of 2,6-pyha (from 100 µM to 1 nM) in DMSO. Ensure final DMSO concentration in the assay well does not exceed 1% to prevent enzyme denaturation.
-
Enzyme Pre-Incubation: In a black 96-well microplate, mix 10 µL of the diluted 2,6-pyha with 20 µL of recombinant HDAC enzyme (e.g., HDAC1). Incubate at 37°C for 30 minutes. Causality: Metalloenzyme chelation is a time-dependent thermodynamic process; skipping pre-incubation leads to artificially high IC₅₀ values.
-
Substrate Addition: Add 20 µL of the fluorogenic substrate (Boc-Lys(Ac)-AMC, 50 µM final). Incubate for 1 hour at 37°C.
-
Developer Addition: Add 50 µL of the Developer solution (containing trypsin and a pan-HDAC inhibitor like Trichostatin A to stop further HDAC activity). Incubate for 15 minutes at room temperature.
-
Detection & Validation: Read fluorescence at Ex 360 nm / Em 460 nm.
-
Self-Validation Check: Include a positive control well (1 µM SAHA/Vorinostat) and a negative control well (vehicle only). The Z'-factor of the plate must be >0.5 for the data to be considered valid. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).
-
References
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions (RSC Publishing).
-
Marmion, C. J., et al. (2007). Novel platinum pyridinehydroxamic acid complexes: Synthesis, characterisation, X-ray crystallographic study and nitric oxide related properties. Polyhedron.
-
Griffith, D., & Marmion, C. J. (2004). A novel ruthenium nitrosyl complex which also contains a free NO-donor moiety. Inorganica Chimica Acta.
Sources
Technical Support Center: Optimizing 2,6-Pyridinedicarbohydroxamic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the critical bottlenecks in the synthesis of 2,6-pyridinedicarbohydroxamic acid (also known as 2,6-pyridinedihydroxamic acid or 2,6-pyha). This guide is designed for researchers and drug development professionals who require high-yield, reproducible protocols.
Part 1: Troubleshooting Guides & FAQs
Q1: My yield is exceptionally low despite complete consumption of the starting dimethyl 2,6-pyridinedicarboxylate. What is happening? A1: The most common culprit is base-catalyzed hydrolysis outcompeting hydroxaminolysis. To form the hydroxamic acid, you must generate the hydroxylamine free base in situ using a strong base like sodium hydroxide. However, if the local concentration of hydroxide is too high, or if the reaction is heated, the hydroxide ions will directly attack the ester carbonyls, irreversibly hydrolyzing the starting material into 2,6-pyridinedicarboxylic acid. Causality & Solution: The nucleophilicity of hydroxylamine is maximized when it is fully deprotonated at the amine. By maintaining a strict 1:4:8 molar ratio of diester : NH₂OH·HCl : NaOH at room temperature, you provide a sufficient excess of the hydroxylamine nucleophile to kinetically outcompete the background base hydrolysis[1].
Q2: How do I handle hydroxylamine safely and effectively to ensure maximum conversion? A2: Hydroxylamine free base is thermally unstable, highly reactive, and should never be isolated. Causality & Solution: Generate it in situ by neutralizing hydroxylamine hydrochloride with an aqueous base. The use of a biphasic or mixed solvent system (water for the NH₂OH/NaOH, and methanol for the diester) ensures that the highly polar hydroxylamine remains stabilized in the aqueous phase while reacting with the methanolic ester at the solvent interface. Always add the aqueous hydroxylamine solution dropwise to the ester to prevent thermal spikes that degrade the nucleophile[1].
Q3: The product is highly water-soluble. How can I improve the isolation yield during the aqueous workup? A3: 2,6-Pyridinedicarbohydroxamic acid is amphoteric. In the highly basic reaction mixture, it exists as a highly soluble disodium salt (2,6-pyhaNa₂). Causality & Solution: To isolate the neutral product, you must carefully adjust the pH of the reaction suspension to exactly 3.0. This specific pH represents the isoelectric point where the hydroxamic acid is fully protonated but the pyridine nitrogen (pKa ~2.5) remains unprotonated. At this precise pH, the zwitterionic/neutral species achieves minimum solubility and precipitates out of the aqueous methanol mixture[1].
Q4: Why is my isolated hydroxamic acid converting back to the dicarboxylic acid over time or during metallation experiments? A4: This is a documented phenomenon known as metal-assisted hydrolysis. Causality & Solution: As demonstrated by Griffith et al., when 2,6-pyridinedicarbohydroxamic acid is exposed to certain soft transition metals (such as Pt(IV) or Pd(IV)), the metal coordinates to the hydroxamate, polarizing the C-N bond and adventitiously hydrolyzing the dihydroxamic acid back to the corresponding dicarboxylic acid while reducing the metal[1]. To prevent this, ensure all glassware is passivated and trace-metal free during synthesis and storage.
Part 2: Quantitative Data Presentation
The following table summarizes the causal impact of various reaction parameters on the final yield of 2,6-pyridinedicarbohydroxamic acid.
| Parameter | Sub-optimal Condition | Optimal Condition | Causality / Impact on Yield |
| Molar Ratio (Diester : NH₂OH·HCl : NaOH) | 1 : 2 : 2 | 1 : 4 : 8 | A 4-fold excess of NH₂OH drives the equilibrium toward the dihydroxamic acid, outcompeting OH⁻ attack[1]. |
| Temperature | Reflux (65 °C) | Room Temp (20–25 °C) | High heat degrades NH₂OH and thermodynamically favors base-catalyzed hydrolysis of the ester. |
| Workup pH | pH 7.0 or pH 1.0 | pH 3.0 | pH 3.0 corresponds to the isoelectric point, minimizing aqueous solubility and maximizing precipitation[1]. |
| Solvent System | 100% Water | Methanol / Water | Methanol ensures the starting diester remains solvated long enough for the biphasic nucleophilic attack to occur[1]. |
Part 3: Verified Experimental Protocol
Self-Validating Methodology: Synthesis of 2,6-Pyridinedicarbohydroxamic Acid This protocol yields approximately 66% of the target compound, validated by strict in-process visual and pH checkpoints based on established literature[1].
Reagents:
-
Dimethyl 2,6-pyridinedicarboxylate: 5.0 g (25.6 mmol)
-
Hydroxylamine hydrochloride (NH₂OH·HCl): 7.12 g (102 mmol)
-
Sodium hydroxide (NaOH): 8.19 g (204 mmol)
-
Deionized water: 51 mL
-
Methanol: 50 mL
Step-by-Step Workflow:
-
Nucleophile Generation: In a flask, dissolve 7.12 g of NH₂OH·HCl in 51 mL of deionized water. Slowly add 8.19 g of NaOH.
-
Self-Validation Checkpoint: The dissolution is highly exothermic. A clear solution confirms the complete generation of the hydroxylamine free base.
-
-
Substrate Preparation: In a separate round-bottom flask, dissolve 5.0 g of dimethyl 2,6-pyridinedicarboxylate in 50 mL of methanol.
-
Hydroxaminolysis: Add the aqueous hydroxylamine solution dropwise to the methanolic ester solution under continuous magnetic stirring.
-
Reaction Maturation: Stir the reaction mixture at room temperature (20–25 °C) for 72 hours.
-
Self-Validation Checkpoint: A dense white suspension will form over time, visually confirming the precipitation of the intermediate sodium salt of the product[1].
-
-
Isoelectric Precipitation: Carefully adjust the pH of the white suspension to exactly 3.0 using dilute HCl.
-
Self-Validation Checkpoint: The suspension should thicken significantly. If the suspension begins to clear, the pH has dropped too low (protonating the pyridine ring); add dilute NaOH immediately to correct.
-
-
Isolation & Purification: Collect the white solid via vacuum filtration. Recrystallize the crude product from a 1:1 mixture of water and ethanol to yield pure 2,6-pyridinedicarbohydroxamic acid as a white crystalline solid[1].
Part 4: Reaction Pathway Visualization
Reaction pathways for 2,6-pyridinedicarbohydroxamic acid synthesis and hydrolysis side reactions.
References
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions (RSC Publishing). URL:[Link][1]
Sources
Overcoming solubility issues with 2,6-Pyridinedicarbohydroxamic acid
Here is a comprehensive technical support and troubleshooting guide designed for researchers and drug development professionals working with 2,6-Pyridinedicarbohydroxamic acid.
Welcome to the PDHA Technical Support Center. 2,6-Pyridinedicarbohydroxamic acid (also known as 2,6-pyridinedihydroxamic acid) is a highly versatile chelating agent and metalloenzyme inhibitor. However, its rigid physicochemical properties often present significant solubility bottlenecks during in vitro assays, metal complexation, and in vivo formulation.
This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.
Part 1: Causality & Physicochemical Profiling
To troubleshoot PDHA, one must first understand why it resists dissolution. Hydroxamic acids (R-CO-NH-OH) act as both strong hydrogen bond donors and acceptors. In the solid state, PDHA forms an extensive intermolecular hydrogen-bonded network, resulting in a high crystal lattice energy (evidenced by its high melting point of 217 °C)[1].
Water alone cannot provide enough solvation energy to break this lattice at a neutral pH. The molecule remains fully protonated and neutral. Because the pKa of the hydroxamic acid proton typically ranges from 8.8 to 9.2, raising the pH above this threshold forces deprotonation[2]. The resulting hydroxamate anion dramatically increases ion-dipole interactions with water, shattering the crystal lattice and enabling aqueous solubility[2].
Table 1: Physicochemical Parameters Influencing PDHA Solubility
| Parameter | Value / Characteristic | Impact on Solubilization Strategy |
| Melting Point | 217 °C | High lattice energy requires strong H-bond accepting co-solvents (e.g., DMSO) to disrupt[1]. |
| pKa (Hydroxamic OH) | ~8.89 – 9.25 | Requires buffer pH > 8.5 for purely aqueous solubilization via salt formation[2]. |
| Optimal Co-solvents | DMSO, DMF, 1-Octanol | High solubility in polar aprotic solvents; useful for primary stock solutions[3]. |
| Metal Reactivity | Highly reactive chelator | Susceptible to metal-assisted hydrolysis in the presence of oxidizing transition metals[4]. |
Part 2: Troubleshooting FAQs & Diagnostic Guides
Q1: Why does PDHA precipitate immediately when I dilute my DMSO stock into physiological assay buffers (pH 7.4)? A1: This is a classic supersaturation failure. While PDHA dissolves readily in 100% DMSO, diluting it into a pH 7.4 buffer drops the solvent capacity drastically. At pH 7.4, PDHA is below its pKa and reverts to its un-ionized, insoluble form[2]. Solution: You must either maintain a minimum of 10-20% DMSO in your final assay volume or pre-adjust your aqueous buffer to pH 8.5+ using NaOH before adding the PDHA stock. Once the sodium salt is formed, the pH can be carefully titrated back down, though you risk micro-precipitation if the concentration exceeds the neutral solubility limit.
Q2: I am attempting to synthesize Pt(IV) or Pd(IV) complexes with PDHA, but my NMR/crystallography data shows I am recovering 2,6-pyridinedicarboxylic acid instead. What went wrong? A2: You are observing metal-assisted hydrolysis. Highly oxidizing metal ions like Pt(IV) and Pd(IV) do not simply coordinate with PDHA. Instead, they drive an adventitious hydrolysis of the dihydroxamic acid into the corresponding dicarboxylic acid (2,6-pyridinedicarboxylic acid)[4]. Concurrently, the metal is reduced to Pt(II) or Pd(II) in situ[4]. Solution: To form stable complexes, avoid highly oxidizing states. Start with Pt(II) or Pd(II) precursors, or utilize strictly controlled anaerobic and non-hydrolytic solvent conditions (e.g., anhydrous DMF)[5].
Caption: Metal-assisted hydrolysis pathway of PDHA in the presence of highly oxidizing metal ions.
Q3: How can I formulate PDHA for in vivo efficacy studies where high pH or high DMSO concentrations are toxic? A3: For in vivo applications, exploiting host-guest chemistry is the standard workaround. Hydroxamic acids can be loaded into polymeric nanoparticles or complexed with β-cyclodextrin[6]. The cyclodextrin cavity encapsulates the hydrophobic aromatic core of PDHA, while the exterior hydroxyl groups ensure aqueous solubility without requiring extreme pH adjustments.
Caption: Decision matrix for selecting the optimal PDHA solubilization strategy based on application.
Part 3: Step-by-Step Methodologies
Protocol A: Alkaline-Assisted Co-Solvent Solubilization (For In Vitro Assays)
This protocol creates a self-validating, stable 50 mM stock solution by leveraging both co-solvent disruption and pKa-driven ionization.
-
Weighing: Accurately weigh 9.86 mg of PDHA (MW: 197.15 g/mol ) into a sterile microcentrifuge tube.
-
Primary Solvation: Add 100 µL of molecular biology grade DMSO. Vortex vigorously for 60 seconds. The solution will likely remain a cloudy suspension.
-
Ionization: Add 800 µL of a high-pH buffer (e.g., 100 mM Tris-HCl, pH 8.8).
-
Titration: Dropwise, add 0.1 M NaOH (approx. 10-20 µL) while gently vortexing until the solution turns completely clear. The pH should now be transiently above the pKa (~9.0)[2].
-
Volume Adjustment: Bring the final volume to 1.0 mL with the Tris buffer.
-
Self-Validation Check: Measure the UV-Vis absorbance of the solution at 600 nm.
-
Causality: PDHA does not absorb light at 600 nm. If the Absorbance is > 0.02, micro-precipitation (light scattering) has occurred, indicating the pH has dropped below the solubility threshold. If Absorbance is < 0.02, the protocol is successful and the system is fully solvated.
-
Protocol B: β-Cyclodextrin Inclusion Complexation (For In Vivo Delivery)
This method traps PDHA in a hydrophobic cavity, bypassing the need for toxic co-solvents[6].
-
Preparation: Prepare a 100 mM solution of β-cyclodextrin in deionized water (requires heating to 60 °C for complete dissolution). Allow it to cool to 37 °C.
-
Mixing: Add PDHA powder directly to the β-cyclodextrin solution at a 1:2 molar ratio (PDHA:Cyclodextrin).
-
Incubation: Stir the suspension continuously at 37 °C for 24 hours. The mechanical agitation and thermal energy will drive the thermodynamic equilibrium toward the inclusion complex.
-
Filtration: Pass the mixture through a 0.22 µm PES syringe filter.
-
Self-Validation Check: Lyophilize a 100 µL aliquot and perform FTIR spectroscopy.
-
Causality: The disappearance or significant broadening of the sharp C=O stretching band (~1640 cm⁻¹) confirms that the hydroxamic acid moiety is successfully shielded within the cyclodextrin cavity.
-
References
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions. Retrieved from: [Link]
-
Academia.edu. Physico-Chemical Parameters of Hydroxamic Acids. Retrieved from: [Link]
-
ChemRxiv. β-cyclodextrin-poly (β-amino ester) nanoparticles are a generalizable strategy for high loading and sustained release of HDAC inhibitors. Retrieved from: [Link]
-
ACS Publications. Structural Investigations of Palladium(II) and Platinum(II) Complexes of Salicylhydroxamic Acid. Retrieved from: [Link]
Sources
- 1. 2,6-pyridinedicarbohydroxamic acid CAS#: 15658-59-0 [m.chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Physico-Chemical Parameters of Hydroxamic Acids [academia.edu]
- 4. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stabilizing 2,6-Pyridinedicarbohydroxamic Acid (2,6-PDHA) Metal Complexes
Welcome to the Technical Support Center for 2,6-Pyridinedicarbohydroxamic acid (2,6-PDHA) complexation. 2,6-PDHA is a powerful chelating agent utilized in metallodrug design, MRI contrast agents, and heavy metal remediation. However, researchers frequently encounter critical stability issues—ranging from adventitious redox reactions during synthesis to rapid enzymatic degradation in vivo.
This guide provides field-proven troubleshooting protocols, mechanistic explanations, and step-by-step methodologies to ensure the structural integrity of your 2,6-PDHA metal complexes.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why did my Pt(IV) or Pd(IV) complex synthesis yield a metal(II) dicarboxylate instead of the expected hydroxamate complex?
The Causality: You have encountered metal-assisted hydrolysis and reduction . When 2,6-PDHA reacts with high-valent metals like Pt(IV) or Pd(IV), the highly charged metal center strongly polarizes the coordinated hydroxamate oxygen. This polarization makes the ligand highly susceptible to nucleophilic attack by water. Consequently, the dihydroxamic acid is adventitiously hydrolyzed into 2,6-pyridinedicarboxylic acid (2,6-pyca)[1]. During this process, the ligand acts as a reducing agent, transferring electrons to the metal center and reducing Pt(IV)/Pd(IV) down to Pt(II)/Pd(II) in situ[1].
Q2: My 2,6-PDHA-Fe(II) complex is precipitating out of the aqueous solution as a voluminous sludge. How do I prevent this?
The Causality: In acidic environments, 2,6-PDHA forms highly insoluble, neutral polymeric coordination networks with Fe(II) ions[2]. Because the complex lacks sufficient charge repulsion or hydrophilic solvation at low pH, it aggregates and drops out of solution as a "sludge"[2]. To resolve this, you must either operate at a higher pH (where deprotonation alters the coordination geometry and charge state) or introduce solubilizing excipients to disrupt the polymeric network.
Q3: The in vitro potency of my 2,6-PDHA metallodrug is excellent, but in vivo (rodent plasma) efficacy is zero. What is happening?
The Causality: Your complex is likely suffering from rapid enzymatic degradation. Hydroxamic acids are highly susceptible to cleavage by arylesterases and carboxylesterases present in blood plasma[3]. These enzymes hydrolyze the hydroxamate group back into a carboxylic acid and hydroxylamine. It is critical to note that rodent plasma is significantly more aggressive toward hydroxamic acids than human plasma, which often leads to false negatives during preclinical rodent trials[4].
Part 2: Troubleshooting Workflows & Visualizations
To systematically diagnose and resolve your 2,6-PDHA stability issues, follow the logical workflow outlined below.
Troubleshooting workflow for diagnosing and resolving 2,6-PDHA metal complex stability.
Mechanism of Degradation
Understanding the exact pathway of metal-assisted hydrolysis is essential for preventing it. The diagram below illustrates how high-valent metals trigger the destruction of the 2,6-PDHA ligand.
Mechanism of metal-assisted hydrolysis and reduction of 2,6-PDHA.
Part 3: Step-by-Step Experimental Protocols
Protocol A: Synthesizing Stable High-Valent Metal Complexes (Avoiding Auto-Reduction)
To prevent the adventitious hydrolysis and reduction of Pt(IV) or Pd(IV) by 2,6-PDHA[1], you must bypass direct coordination in aqueous, unbuffered conditions.
Self-Validating Checkpoint: If the solution changes from the characteristic yellow/orange of Pt(IV) to a pale/colorless Pt(II) species, the protocol has failed.
-
Solvent Selection: Strictly avoid pure aqueous conditions. Use a non-nucleophilic, anhydrous solvent system (e.g., anhydrous DMF or DMSO) to eliminate the water required for metal-assisted hydrolysis.
-
Pre-coordination at Lower Oxidation States:
-
Synthesize the complex using a Pt(II) or Pd(II) precursor first (e.g., K2[PtCl4]).
-
Allow the 2,6-PDHA to fully coordinate to the softer, less polarizing Metal(II) center.
-
-
Controlled Oxidation: Once the stable Metal(II)-PDHA complex is formed and isolated, carefully oxidize the metal center to Metal(IV) using a mild, non-aqueous oxidant (e.g., PhICl2 or bubbling Cl2 gas at -78°C).
-
Validation: Confirm the oxidation state and ligand integrity via 195Pt NMR and FT-IR (ensuring the C=O hydroxamate stretch remains intact and hasn't shifted to a carboxylate stretch).
Protocol B: Enhancing In Vivo Plasma Stability
If your complex is intended for biological application, you must protect the hydroxamate moiety from arylesterases[3].
-
Steric Shielding (Ligand Modification): If synthetic modification is permissible, introduce bulky alkyl groups (e.g., tert-butyl or gem-dimethyl groups) adjacent to the hydroxamate carbonyl. This creates steric hindrance, blocking the esterase active site from accessing the vulnerable N-O bond[4].
-
Formulation Strategy: If the ligand cannot be altered, co-administer the complex with a competitive esterase inhibitor (e.g., BNPP - bis-p-nitrophenylphosphate) during preclinical rodent studies to accurately assess the baseline pharmacological efficacy without the interference of aggressive rodent plasma esterases[4].
-
Validation: Incubate the complex in both human and rat plasma at 37°C. Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with cold acetonitrile, centrifuge, and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2 ).
Part 4: Quantitative Data Summary
The following table summarizes the stability profiles of 2,6-PDHA and related hydroxamate complexes under various experimental conditions, allowing for rapid comparison and troubleshooting.
| Metal Ion | Oxidation State | Solvent / Media | Primary Stability Issue | Observed Outcome | Recommended Solution |
| Pt / Pd | +4 | Aqueous (Unbuffered) | Metal-Assisted Hydrolysis | Reduction to Pt(II)/Pd(II) & Ligand conversion to 2,6-PyCA[1] | Use anhydrous solvents; coordinate at +2 state, then carefully oxidize. |
| Fe | +2 | Acidic Aqueous (pH < 4) | Poor Solubility | Voluminous sludge/precipitate formation[2] | Increase pH > 5; utilize hydrophilic excipients. |
| Zn / Cu | +2 | Rodent Plasma | Enzymatic Cleavage | Rapid clearance ( t1/2 < 30 mins) via arylesterases[3] | Introduce steric bulk near the hydroxamate; use esterase inhibitors in vitro[4]. |
| Zn / Cu | +2 | Human Plasma | Enzymatic Cleavage | Moderate clearance ( t1/2 1-4 hrs)[4] | Formulate in liposomes or optimize dosing frequency. |
Part 5: References
-
The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions (2008). URL:[Link]
-
Method of inhibiting corrosion in storage and transport vessels. US Patent 20080083435A1 (2008). URL:
-
Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox. Journal of Medicinal Chemistry (2017). URL:[Link]
Sources
- 1. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20080083435A1 - Method of inhibiting corrosion in storage and transport vessels - Google Patents [patents.google.com]
- 3. Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2,6-Pyridinedicarbohydroxamic Acid (2,6-PDHA) Troubleshooting Guide
Welcome to the Technical Support Center for 2,6-Pyridinedicarbohydroxamic acid (2,6-PDHA). As a potent bidentate O,O-donor ligand, 2,6-PDHA is widely used in metalloenzyme inhibition and transition metal chelation. However, the hydroxamate moiety is inherently unstable under certain experimental conditions, leading to rapid degradation into 2,6-pyridinedicarboxylic acid.
As a Senior Application Scientist, I have designed this guide to provide field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your 2,6-PDHA dependent assays.
Section 1: Frequently Asked Questions & Troubleshooting
Q1: My 2,6-PDHA stock solution loses chelating activity over a few days, and mass spectrometry shows the presence of 2,6-pyridinedicarboxylic acid. Why is this happening? A: Your compound is likely undergoing metal-assisted hydrolysis or oxidative cleavage . Causality: Hydroxamic acids are highly susceptible to nucleophilic attack at the carbonyl carbon. When 2,6-PDHA coordinates with trace transition metals (e.g., Pt, Pd, Fe, Cu) present in standard buffers or glassware, the metal acts as a Lewis acid. This coordination withdraws electron density from the carbonyl group, drastically lowering the activation energy for hydrolysis by water[1]. Concurrently, exposure to dissolved oxygen or enzymatic oxidants (like Cytochrome P450s in biological assays) can trigger oxidative cleavage of the N-OH bond, forming transient nitroxide radicals that ultimately collapse into the inactive carboxylic acid[2]. Solution: Always prepare stock solutions in anhydrous, degassed DMSO. For aqueous working solutions, use Chelex-100 treated buffers to strip trace metals and maintain the pH strictly between 6.5 and 7.0.
Q2: I need to pre-incubate 2,6-PDHA with metal ions for a binding assay. How do I prevent adventitious hydrolysis during this step? A: When 2,6-PDHA is intentionally mixed with highly Lewis-acidic metals (like Pt⁴⁺ or Pd⁴⁺), adventitious hydrolysis into 2,6-pyridinedicarboxylic acid is almost inevitable over time, accompanied by the reduction of the metal center[1]. Causality: The thermodynamic stability of the resulting metal-dicarboxylate complex drives the reaction forward. Solution: Do not pre-incubate. Design your experiment as a rapid kinetic assay (e.g., stopped-flow) or use a competitive binding format where the metal is pre-bound to a weaker, non-hydrolyzable reporter ligand before introducing 2,6-PDHA.
Q3: Does pH affect the stability of 2,6-PDHA in aqueous media? A: Yes, significantly. Extreme pH levels (both acidic and alkaline) accelerate the hydrolytic degradation of the hydroxamate group. Causality: In acidic media, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. In alkaline media, the high concentration of hydroxide ions provides strong nucleophiles that directly attack the carbonyl carbon. Solution: Buffer the working solutions strictly at pH 6.8 ± 0.2 using non-coordinating buffers (e.g., HEPES or MOPS). Avoid phosphate buffers, which can precipitate trace metals and complicate the local coordination environment.
Section 2: Quantitative Data Summary
| Degradation Pathway | Primary Triggers | Kinetic Impact | Prevention Strategy |
| Metal-Assisted Hydrolysis | Trace Pt, Pd, Fe, Cu; untreated glassware | Rapid (Minutes to Hours) | Chelex-100 resin; EDTA wash; Passivated plasticware |
| Oxidative Cleavage | Dissolved O₂, ROS, Cytochrome P450s | Moderate (Hours to Days) | Degassed solvents; Argon purging; Amber vials |
| pH-Driven Hydrolysis | pH < 5.0 or pH > 8.0 | Slow to Moderate (Days) | Strict buffering at pH 6.5–7.0 (HEPES/MOPS) |
| Photolytic Degradation | UV/Vis Light exposure | Slow (Weeks) | Storage in dark/amber containers at -20°C |
Section 3: Experimental Protocols
Protocol 1: Preparation of Ultra-Stable 2,6-PDHA Stock Solutions Objective: Create a self-validating, oxidation-resistant stock system.
-
Solvent Preparation: Degas anhydrous Dimethyl Sulfoxide (DMSO) by sparging with high-purity Argon gas for 15 minutes.
-
Dissolution: Weigh solid 2,6-PDHA using an anti-static analytical balance. Dissolve the powder in the degassed DMSO to achieve a 10 mM to 50 mM stock concentration.
-
Inert Atmosphere Sealing: Aliquot the solution into amber glass vials (pre-purged with Argon). Blanket the headspace of each vial with Argon before sealing with PTFE-lined caps.
-
Storage & Validation: Store aliquots at -20°C. Self-Validation Step: Before use in critical assays, verify the integrity of a test aliquot via LC-MS; the mass peak for intact 2,6-PDHA should be dominant, with <1% signal for 2,6-pyridinedicarboxylic acid.
Protocol 2: Chelex-100 Treatment of Assay Buffers Objective: Eliminate trace metals that catalyze adventitious hydrolysis.
-
Resin Preparation: Add 5 grams of Chelex-100 resin (sodium form, 100-200 mesh) per 1 Liter of your chosen buffer (e.g., 50 mM HEPES, pH 6.8).
-
Incubation: Stir the suspension gently at room temperature for 2 hours.
-
Filtration: Filter the buffer through a 0.22 µm sterile PES membrane to remove the resin.
-
pH Adjustment: Re-check the pH, as Chelex treatment can slightly alter it. Adjust back to pH 6.8 using metal-free HCl or NaOH.
-
Working Solution: Dilute the 2,6-PDHA DMSO stock into this treated buffer immediately prior to the assay (keep final DMSO < 1% v/v).
Section 4: Visualizations
Figure 1: Mechanistic pathways of 2,6-PDHA degradation via metal-assisted hydrolysis and oxidation.
Figure 2: Optimized workflow for the preparation and storage of 2,6-PDHA to prevent degradation.
References
-
Title: Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Source: Drug Metabolism and Disposition. URL: [Link]
-
Title: The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Source: Dalton Transactions. URL: [Link]
Sources
Optimizing chelation efficiency of 2,6-Pyridinedicarbohydroxamic acid
Welcome to the Advanced Technical Support Center for 2,6-Pyridinedicarbohydroxamic Acid (2,6-PDHA) . As a bridging dihydroxamic acid, 2,6-PDHA is a powerful chelator utilized in metallodrug development, chelation therapy, and industrial applications such as corrosion inhibition in storage vessels[1]. However, its dual hydroxamate groups and bridging potential present unique thermodynamic and kinetic challenges during synthesis.
This guide is engineered for researchers and drug development professionals to troubleshoot complex coordination issues, understand the mechanistic causality behind experimental failures, and execute self-validating protocols.
Section 1: Diagnostic FAQs & Troubleshooting
Q1: Why am I observing metal reduction and ligand hydrolysis instead of stable chelation with heavy transition metals like Pt(IV) or Pd(IV)? Causality & Mechanism: This is a well-documented phenomenon driven by the high Lewis acidity of these metal centers. When reacting 2,6-PDHA with Pt(IV) or Pd(IV) in aqueous media, the metal coordinates to the hydroxamate oxygen, severely polarizing the carbonyl group. This polarization makes the carbonyl carbon highly susceptible to nucleophilic attack by adventitious water. Consequently, the dihydroxamic acid undergoes metal-assisted hydrolysis to form 2,6-pyridinedicarboxylic acid (2,6-pyca), while the metal is simultaneously reduced to Pt(II) or Pd(II) in situ[Griffith et al., 2008][2]. Corrective Action: To prevent this, strictly avoid aqueous solvents when working with easily reducible, highly Lewis-acidic metals. Utilize anhydrous conditions (e.g., dry DMF or methanol) and consider starting with Pt(II) precursors if the lower oxidation state meets your experimental endpoints.
Fig 1: Metal-assisted hydrolysis of 2,6-PDHA by Pt(IV)/Pd(IV) in aqueous media.
Q2: How do I optimize the pH to prevent hydroxide competition while ensuring full deprotonation of the hydroxamic acid groups? Causality & Mechanism: 2,6-PDHA requires the removal of protons from its hydroxamic acid groups to act as a strong [O,O] bidentate chelator. However, if the pH is raised too high (pH > 9.5), hydroxide ions ( OH− ) become highly competitive ligands for hard metal centers like Fe(III) or Cu(II), displacing the ligand and leading to the irreversible precipitation of insoluble metal hydroxides. Corrective Action: Buffer the reaction strictly between pH 6.5 and 8.0. Use non-coordinating buffers (like HEPES or MOPS) rather than phosphate buffers, which can precipitate transition metals.
Q3: Why is my 2,6-PDHA-metal complex precipitating prematurely as an insoluble polymer? Causality & Mechanism: 2,6-PDHA is a bridging ligand. If the metal-to-ligand stoichiometric ratio is not strictly controlled (e.g., a 1:1 ratio), the ligand will bridge multiple metal centers, forming infinite coordination polymers rather than discrete mononuclear or dinuclear complexes. Corrective Action: Maintain a strict 1:2 or 1:3 (Metal:Ligand) ratio for mononuclear complexes. Always add the metal solution dropwise to a highly dilute ligand solution to thermodynamically favor intramolecular chelation over intermolecular bridging.
Section 2: Quantitative Chelation Parameters
To ensure successful complexation, adhere to the established parameters for specific target metals outlined below.
| Target Metal Ion | Target Oxidation State | Optimal pH Range | Primary Coordination Mode | Known Mechanistic Complications |
| Fe(III) | +3 | 6.5 – 8.0 | [O,O] bidentate | Hydroxide competition at pH > 9 |
| Cu(II) | +2 | 5.5 – 7.5 | [O,O] bidentate | Polymeric bridging at 1:1 ratios |
| Pt(IV) / Pd(IV) | +4 | N/A (Avoid H2O ) | N/A | Metal-assisted hydrolysis to 2,6-pyca[2] |
| Zn(II) | +2 | 6.0 – 8.0 | [O,O] bidentate | Low solubility in aqueous media |
Section 3: Standardized Experimental Protocols
Workflow: Anhydrous Synthesis of Mononuclear Fe(III)-(2,6-PDHA)₃ Complex
Objective: To achieve stable [O,O] bidentate coordination while preventing hydroxide-induced precipitation and intermolecular bridging.
Step 1: Ligand Solubilization Suspend 3.0 mmol of 2,6-PDHA in 20 mL of anhydrous methanol. Causality: Methanol is chosen over water to eliminate the risk of metal-assisted hydrolysis and to lower the dielectric constant, which favors ion pairing and discrete complex formation.
Step 2: Controlled Deprotonation Add 6.0 mmol of methanolic KOH dropwise to the suspension. Causality: Pre-deprotonation prevents localized acidic environments that could protonate the ligand during metal addition, ensuring the hydroxamate groups are primed for immediate [O,O] coordination. Self-Validation Checkpoint: The suspension must transition to a completely transparent solution. If the solution remains turbid, this indicates incomplete deprotonation or the presence of degraded ligand (e.g., dicarboxylic acid impurities). Do not proceed until the solution is clear.
Step 3: Kinetic Metal Addition Dissolve 1.0 mmol of anhydrous FeCl3 in 5 mL of methanol. Add this solution dropwise (1 drop/sec) to the ligand solution while stirring vigorously at 4°C. Causality: The strict 1:3 (Metal:Ligand) ratio and dropwise addition ensure that the ligand is always in excess, driving the formation of the mononuclear complex. The low temperature (4°C) provides kinetic control to trap the discrete complex before polymeric bridging can occur. Self-Validation Checkpoint: Monitor the UV-Vis spectrum immediately following addition. The appearance of a strong ligand-to-metal charge transfer (LMCT) band around 400-500 nm confirms successful[O,O] coordination. Immediate precipitation indicates a skewed M:L stoichiometry.
Step 4: Product Isolation Stir for 2 hours under an inert N2 atmosphere. Filter off the precipitated KCl byproduct. Concentrate the filtrate under reduced pressure and precipitate the target complex by adding cold diethyl ether.
Fig 2: Step-by-step kinetic workflow for synthesizing mononuclear 2,6-PDHA metal complexes.
Section 4: References
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions, (48), 6933-6939. URL: [Link]
-
Kelly, R. (2008). Method of inhibiting corrosion in storage and transport vessels. US Patent US20080083435A1. URL:
Sources
Technical Support Center: Troubleshooting 2,6-Pyridinedicarbohydroxamic Acid (2,6-PDHA) Analytical Workflows
Welcome to the Technical Support Center for 2,6-Pyridinedicarbohydroxamic acid (2,6-PDHA) applications. As a Senior Application Scientist, I frequently see researchers encounter unexpected signal loss, baseline drift, or complete assay failure when utilizing hydroxamic acids for metal speciation and colorimetric sensing.
2,6-PDHA is a highly versatile, bidentate chelator used extensively in the spectrophotometric determination of transition metals like Iron(III) and Ruthenium(III). However, its structural reliance on the hydroxamate group (-NHOH) makes it highly susceptible to oxidative hydrolysis and pH-driven speciation shifts. This guide deconstructs the chemical causality behind these interferences and provides field-proven, self-validating methodologies to secure your analytical integrity.
Core Vulnerability: The Oxidative Hydrolysis Pathway
The most catastrophic interference in 2,6-PDHA workflows occurs when analyzing highly oxidizing noble metals. The N-O bond within the hydroxamate moiety is structurally vulnerable to electron abstraction. When exposed to strong oxidants, the ligand undergoes adventitious hydrolysis, completely altering the analytical target.
Fig 1: Mechanism of oxidative hydrolysis of 2,6-PDHA by highly oxidizing metal ions.
Troubleshooting Q&A: Field-Proven Insights
Q1: Why does my 2,6-PDHA assay fail completely when analyzing samples containing Platinum or Palladium? Causality: 2,6-PDHA cannot be used to directly quantify highly oxidizing metals in their higher oxidation states. When salts like K2[PtCl6] or K2[PdCl6] are introduced, the metal acts as an electron acceptor. This drives the metal-assisted hydrolysis of 2,6-PDHA into 2,6-pyridinedicarboxylic acid (2,6-PDCA) 1. Concurrently, Pt(IV) and Pd(IV) are reduced to Pt(II) and Pd(II) in situ, forming trans-[Pt(II)(2,6-pyca)2] complexes instead of the desired hydroxamato complexes 1. Solution: You must either use a non-oxidizable chelator (like EDTA) for these specific metals or quantitatively pre-reduce the metals to their +2 states prior to introducing the 2,6-PDHA ligand.
Q2: I am analyzing Iron(III) and Ruthenium(III) complexes, but my spectrophotometric baseline keeps shifting downward over time. What is happening? Causality: 2,6-PDHA forms highly specific complexes with Fe(III) and Ru(III) [[2]](). However, hydroxamic acids are dynamic. In the presence of certain transition metals like Ru(III), 2,6-PDHA can act as a nitric oxide (NO) donor. As NO is released, the ligand-to-metal charge-transfer (LMCT) band decreases, causing a continuous drop in absorbance 3. Solution: Spectrophotometric readings must be taken immediately upon complexation. For long-term speciation studies, maintain the sample at 4°C and exclude light to stabilize the LMCT band and halt NO release.
Q3: How critical is matrix pH control in 2,6-PDHA workflows? Causality: The affinity of 2,6-PDHA for metals is entirely dependent on the deprotonation of the hydroxamate (-NHOH) groups. At low pH (< 3.0), the ligand remains fully protonated, preventing the formation of the chelate ring. At high pH (> 8.0), hydroxyl ions (OH⁻) in the buffer outcompete the ligand, leading to the irreversible precipitation of insoluble metal hydroxides (e.g., Fe(OH)3). Solution: Maintain a strict pH of 4.5–5.5 using Acetate or MES buffers. Never use phosphate buffers, as they competitively bind transition metals and strip them from the 2,6-PDHA complex.
Quantitative Interference Matrix
To ensure assay trustworthiness, consult the following table of common quantitative interferences when utilizing 2,6-PDHA.
| Interfering Variable | Mechanistic Causality | Quantitative Impact on Assay | Mitigation / Corrective Action |
| Pt(IV), Pd(IV) | Metal-assisted ligand hydrolysis | 100% loss of intact 2,6-PDHA signal | Pre-reduce metals prior to chelation |
| Nitric Oxide (NO) Release | Spontaneous LMCT degradation | ~15-20% signal loss over 60 mins | Read absorbance immediately; store at 4°C |
| pH < 3.0 | Ligand protonation (-NHOH) | Non-linear calibration curve | Buffer matrix to pH 4.5–5.5 (Acetate) |
| Phosphate Buffers | Competitive metal binding | >50% reduction in complexation | Switch to non-coordinating buffers (MES) |
Self-Validating Experimental Protocol
To guarantee that your analytical signal is derived from the intact metal-PDHA complex and not a degraded byproduct, you must build self-validation directly into your methodology. Below is the gold-standard protocol for the spectrophotometric determination of Fe(III) using 2,6-PDHA.
Phase 1: Reagent Preparation (Time-Sensitive)
-
Prepare Ligand Stock: Dissolve 2,6-PDHA in deionized water to create a 1.0 mM stock solution. Expert Insight: Prepare this fresh daily. Hydroxamic acids slowly hydrolyze in aqueous solutions at room temperature, leading to baseline drift if stored overnight.
-
Prepare Buffer: Prepare a 0.1 M Sodium Acetate buffer and adjust strictly to pH 5.0 using dilute acetic acid.
Phase 2: Matrix Conditioning & Baseline Validation
-
Buffer the Matrix: Mix 1.0 mL of your unknown sample with 2.0 mL of the pH 5.0 Acetate buffer.
-
Self-Validation Check 1 (Matrix Blank): Measure the absorbance of this unchelated mixture at 450 nm against a pure water blank. Causality: If the absorbance is > 0.05, native matrix interferences (e.g., humic acids or native colored complexes) are present. You must subtract this exact baseline from your final reading to prevent false positives.
Phase 3: Complexation & Dual-Wavelength Validation
-
Induce Complexation: Add 1.0 mL of the 1.0 mM 2,6-PDHA stock to the buffered sample. This ensures a molar excess of the ligand, driving the reaction to completion 2.
-
Equilibration: Incubate at 25°C for exactly 5 minutes in the dark.
-
Self-Validation Check 2 (Integrity Ratio): Measure the absorbance at the LMCT peak (450 nm) and at the free-ligand peak (280 nm). Causality: The ratio of A450/A280 must remain consistent across your entire calibration curve. If this ratio suddenly drops in a specific sample, it indicates that the 2,6-PDHA ligand has been oxidatively hydrolyzed by an unseen matrix contaminant, and the data point must be discarded.
Sources
- 1. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 2,6-pyridinedihydroxamic acid and its iron(III) complex / Suhana Misran :: Library Catalog [cendekia.unisza.edu.my]
- 3. semanticscholar.org [semanticscholar.org]
Technical Support Center: Scaling Up 2,6-Pyridinedicarbohydroxamic Acid Synthesis
Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers face when scaling up the synthesis of 2,6-pyridinedicarbohydroxamic acid. This highly polar bidentate chelator is notoriously difficult to synthesize at scale due to the thermal instability of hydroxylamine and the competitive hydrolysis of the pyridine diester backbone[1].
By transitioning from traditional batch methods to a self-validating continuous flow architecture, we can strictly control reaction kinetics, mitigate thermal hazards, and eliminate the need for chromatographic purification[2].
Part 1: Troubleshooting Guides & FAQs
Q: Why does my batch scale-up of 2,6-pyridinedicarbohydroxamic acid yield significant amounts of dipicolinic acid byproduct? A: The nucleophilic acyl substitution of dimethyl 2,6-pyridinedicarboxylate with hydroxylamine is highly exothermic. In batch reactors, poor heat dissipation leads to localized thermal hotspots. Because the reaction utilizes aqueous hydroxylamine (typically 50% w/w in water) and a strong base like sodium methoxide, these hotspots accelerate the competitive hydrolysis of the ester—or the newly formed hydroxamic acid—into 2,6-pyridinedicarboxylic acid (dipicolinic acid)[3]. Transitioning to a continuous flow microreactor mitigates this by providing a high surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation and suppressing the hydrolysis pathway[2].
Q: How can I safely handle hydroxylamine at a multi-gram to kilogram scale? A: Free hydroxylamine is thermally unstable and poses a significant explosion hazard at scale, especially when concentrated or exposed to trace transition metals. To maintain a safe system, hydroxylamine should be processed using continuous flow chemistry[4]. In a flow setup, only a minimal internal volume (e.g., <15 mL) of the active, heated hydroxylamine mixture is present in the reactor at any given time. This drastically reduces the hazardous inventory while allowing the reaction to proceed safely at elevated temperatures (e.g., 70°C) to maximize conversion[2].
Q: What is the most efficient way to purify the highly polar 2,6-pyridinedicarbohydroxamic acid without chromatography? A: Hydroxamic acids are potent metal chelators[1]. They interact strongly with metal impurities and silanol groups in standard silica gel chromatography, leading to severe streaking and poor recovery. The most efficient, scalable purification relies on an in-line solid-supported scavenger (such as an Amberlyst acidic resin) to neutralize excess sodium methoxide and trap unreacted hydroxylamine as the stream exits the reactor[2]. The resulting neutral methanolic stream can be directly evaporated, and the product isolated in >95% purity via straightforward crystallization from cold methanol.
Part 2: Process Analytics & Data Presentation
To illustrate the mechanistic advantages of flow chemistry over batch processing, the following table summarizes the quantitative metrics and the causality behind the improvements.
Quantitative Process Comparison: Batch vs. Continuous Flow
| Process Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Causality / Mechanistic Impact |
| Temperature Control | Poor (Localized hotspots) | Excellent (High SA:V ratio) | Efficient heat transfer in flow prevents thermal hydrolysis of the ester. |
| Reaction Time | 12 – 24 hours | 30 minutes | Rapid mixing and controlled heating accelerate nucleophilic attack. |
| Hazardous Inventory | High (Full batch volume) | Low (<15 mL active volume) | Flow minimizes the accumulation of explosive hydroxylamine at 70°C. |
| Crude Purity | 60 – 70% | >95% | Precise residence time prevents over-reaction and byproduct formation. |
| Isolated Yield | ~50% | 80 – 84% | In-line scavenging eliminates product loss associated with aqueous workups. |
Part 3: Self-Validating Experimental Protocol
Continuous Flow Synthesis of 2,6-Pyridinedicarbohydroxamic Acid
Causality & Design: This protocol uses continuous flow to decouple reaction time from scale. By utilizing a precise 30-minute residence time at 70°C, nucleophilic acyl substitution is driven to completion while avoiding the thermal degradation seen in batch processes[2].
Step-by-Step Methodology:
-
Feed Solution Preparation:
-
Solution A: Dissolve dimethyl 2,6-pyridinedicarboxylate (0.5 M) and 50% aqueous hydroxylamine (10 equivalents) in anhydrous methanol.
-
Solution B: Prepare a 2.0 M solution of sodium methoxide (NaOMe) in anhydrous methanol.
-
-
System Priming: Prime the PTFE tubing reactor with anhydrous methanol to establish a stable system pressure and bring the reactor coil to a steady state of 70°C.
-
Continuous Mixing: Pump Solution A and Solution B at equal flow rates (e.g., 0.25 mL/min each, for a combined flow rate of 0.5 mL/min) through a PEEK T-mixer.
-
Causality: Equal flow rates ensure a constant stoichiometric ratio of ester to base, maintaining the highly alkaline environment required to keep hydroxylamine in its reactive, free-base form.
-
-
Thermal Reaction: Pass the mixed stream through the heated PTFE reactor coil. The reactor volume must be sized to achieve exactly a 30-minute residence time (e.g., a 15 mL coil for a 0.5 mL/min combined flow rate)[4].
-
In-Line Scavenging: Direct the reactor effluent through an in-line glass column packed with a sulfonic acid functionalized silica scavenger (or Amberlyst-15 resin).
-
Causality: This instantly quenches the reaction by neutralizing the methoxide base and sequestering excess hydroxylamine, preventing post-reactor degradation.
-
-
Self-Validation (In-line PAT): Collect a 50 µL aliquot of the post-scavenger stream every 30 minutes and add 1 drop of 1% aqueous FeCl3 solution.
-
Validation: An immediate deep red/purple color confirms the presence of the hydroxamic acid chelator. If the color fails to develop, it immediately alerts the operator to a pump failure or reagent depletion before the entire batch is lost.
-
-
Isolation: Concentrate the collected mainstream under reduced pressure. Resuspend the residue in a minimal volume of hot methanol, then cool to 4°C to crystallize pure 2,6-pyridinedicarbohydroxamic acid. Filter and dry under a vacuum.
Part 4: Process Workflows & Mechanistic Visualization
Continuous flow reactor setup for the safe and scalable synthesis of hydroxamic acids.
Mechanistic pathway of 2,6-pyridinedicarbohydroxamic acid synthesis and competitive hydrolysis.
References
-
Riva, E., Gagliardi, S., Mazzoni, C., Passarella, D., Rencurosi, A., Vigo, D., & Martinelli, M. (2009). "Efficient Continuous Flow Synthesis of Hydroxamic Acids and Suberoylanilide Hydroxamic Acid Preparation." The Journal of Organic Chemistry, 74(9), 3540-3543.[Link]
-
National Institute of Standards and Technology (NIST). "2,6-Pyridinedicarboxylic acid." NIST Chemistry WebBook, SRD 69.[Link]
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). "The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid." Dalton Transactions, (48), 6933-6939.[Link]
Sources
Minimizing side reactions in 2,6-Pyridinedicarbohydroxamic acid synthesis
Welcome to the Technical Support Center for the synthesis of 2,6-Pyridinedicarbohydroxamic acid (also known as dipicolinohydroxamic acid). This portal is designed for researchers, application scientists, and drug development professionals who require high-purity chelators and metalloenzyme inhibitors.
Synthesizing dihydroxamic acids from dicarboxylic acid precursors is notoriously prone to side reactions. This guide breaks down the mechanistic causality behind these failures and provides a self-validating, optimized protocol to ensure high yields and purity.
Mechanistic Overview & Reaction Network
The standard synthesis route involves the esterification of 2,6-pyridinedicarboxylic acid (dipicolinic acid) followed by amidation with free hydroxylamine. However, the ambidentate nature of hydroxamic acids (which can act as both N- and O-nucleophiles) and the basic conditions required for the reaction create a complex network of potential side reactions.
Synthesis pathway of 2,6-Pyridinedicarbohydroxamic acid and associated side reactions.
Troubleshooting FAQs: Causality & Solutions
Q1: Why is my reaction stalling at the mono-hydroxamic acid intermediate? Causality: The two ester groups on the pyridine ring are electronically coupled. When the first ester is successfully converted to a hydroxamic acid, the basic reaction conditions (pH > 9) deprotonate the newly formed hydroxamic N-H (pKa ~8). This creates a delocalized negative charge within the aromatic system, which electrostatically repels the nucleophilic attack of the second hydroxylamine molecule[1]. Solution: You must use a massive stoichiometric excess of hydroxylamine (typically 5 to 6 equivalents per diester) and extend the reaction time to overcome this electronic deactivation.
Q2: I am detecting ureas and isocyanates in my final product. How do I prevent this? Causality: This is the hallmark of the Lossen Rearrangement [2]. Hydroxamic acids are ambidentate nucleophiles. If the reaction is heated, or if highly activated acyl donors (like acid chlorides) are used, the oxygen atom of the newly formed hydroxamic acid attacks another activated ester, forming an O-acyl hydroxamate[3]. Under basic conditions, this intermediate undergoes a [1,3]-sigmatropic shift, expelling the carboxylate leaving group and forming an isocyanate, which rapidly converts to a urea or primary amine. Solution: Avoid acyl chlorides entirely. Use the milder diethyl ester intermediate. Maintain the reaction temperature strictly at 0–5°C during the addition phase to kinetically favor N-acylation over O-acylation.
Q3: The yield is low, and NMR shows a high concentration of the starting dipicolinic acid. What went wrong? Causality: Competitive hydrolysis. If there is trace water in your solvent or if you are using aqueous sodium hydroxide (NaOH) to deprotonate the hydroxylamine hydrochloride, the hydroxide ion (OH⁻) will outcompete the neutral hydroxylamine (NH₂OH) as a nucleophile, hydrolyzing the ester back to the dicarboxylic acid. Solution: The reaction must be strictly anhydrous. Use dry methanol and freshly prepared sodium methoxide (NaOMe) to generate the free hydroxylamine base in situ.
Q4: My purified dihydroxamic acid degrades over time when stored in certain metal containers or when used in catalytic assays. Why? Causality: 2,6-Pyridinedicarbohydroxamic acid is a powerful tridentate chelator. In the presence of highly oxidizing transition metals (such as Pt(IV) or Pd(IV)), the dihydroxamic acid undergoes an adventitious metal-assisted hydrolysis back to the dicarboxylic acid, simultaneously reducing the metal centers to Pt(II) or Pd(II)[4]. Solution: Synthesize, purify, and store the compound using strictly metal-free (glass-lined or pristine borosilicate) equipment.
Quantitative Condition Matrix
The table below summarizes how specific experimental parameters directly influence the formation of side products during the amidation step.
| Reaction Conditions | Equivalents (NH₂OH) | Primary Side Product | Mechanistic Causality | Target Yield (%) |
| Aqueous NaOH, 25°C | 2.5 eq | Reverted Dicarboxylic Acid | Hydroxide outcompetes NH₂OH as a nucleophile, rapidly hydrolyzing the ester. | < 40% |
| NaOMe / MeOH, 25°C | 2.5 eq | Mono-hydroxamic Acid | Delocalized negative charge from the first amidation repels the second nucleophilic attack. | 55 – 65% |
| NaOMe / MeOH, 60°C | 6.0 eq | Isocyanates / Ureas | Thermal energy drives the base-induced Lossen rearrangement of transient O-acyl intermediates. | < 50% |
| NaOMe / MeOH, 0–5°C | 6.0 eq | None (Trace) | Low temp suppresses rearrangement; excess NH₂OH outcompetes O-acylation and electronic repulsion. | > 90% |
Self-Validating Experimental Protocol
This protocol is engineered to provide real-time feedback to the scientist, ensuring that each chemical transformation has occurred correctly before proceeding to the next step.
Step 1: In Situ Generation of Free Hydroxylamine
-
Suspend 6.0 equivalents of Hydroxylamine hydrochloride (NH₂OH·HCl) in anhydrous methanol (MeOH) under an inert argon atmosphere.
-
Cool the suspension to 0°C using an ice bath.
-
Dropwise, add 6.0 equivalents of a 25% w/w Sodium Methoxide (NaOMe) solution in MeOH.
-
Causality: Free hydroxylamine is highly reactive but unstable. Generating it in situ prevents oxidative degradation. Anhydrous conditions prevent premature ester hydrolysis.
-
Self-Validation Checkpoint: You must observe the immediate precipitation of a dense white solid (NaCl). This visual cue confirms the successful deprotonation of the hydrochloride salt. If the solution remains clear, your base is degraded.
Step 2: Amidation via Diester Addition
-
Rapidly filter the NaCl salt under an inert atmosphere to isolate the clear filtrate containing free NH₂OH.
-
Return the filtrate to the 0°C ice bath.
-
Add 1.0 equivalent of Diethyl 2,6-pyridinedicarboxylate dropwise over 30 minutes.
-
Causality: Maintaining low temperatures (0–5°C) kinetically suppresses the nucleophilic attack of the hydroxamate oxygen, preventing O-acylation and the subsequent Lossen rearrangement.
-
Self-Validation Checkpoint: Perform TLC (DCM:MeOH 9:1) at the 2-hour mark. You should observe the disappearance of the high-Rf diester, the transient appearance of a mid-Rf mono-ester, and the accumulation of the baseline (highly polar) dihydroxamic acid.
Step 3: Isoelectric Isolation
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Evaporate the methanol under reduced pressure. Dissolve the resulting crude residue in a minimal volume of cold, deionized water.
-
Carefully adjust the pH to exactly 5.0 using 1M HCl.
-
Causality: 2,6-Pyridinedicarbohydroxamic acid is amphoteric. Adjusting the solution to its isoelectric point maximizes the precipitation of the target product while keeping highly soluble unreacted NH₂OH·HCl and trace sodium salts in the aqueous phase.
-
Self-Validation Checkpoint: A dense, crystalline white precipitate will crash out precisely at pH 5.0. If the solution remains clear, the pH has either overshot (protonating the pyridine nitrogen) or undershot (leaving the hydroxamate groups deprotonated).
References
-
A general concept for the introduction of hydroxamic acids into polymers. Royal Society of Chemistry (RSC).
-
Amide-forming chemical ligation via O-acyl hydroxamic acids. Proceedings of the National Academy of Sciences (PNAS).
-
The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions / PubMed.
-
Technical Support Center: Hydroxamic Acid Synthesis. BenchChem.
Sources
- 1. A general concept for the introduction of hydroxamic acids into polymers - Chemical Science (RSC Publishing) DOI:10.1039/C9SC02557J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of 2,6-Pyridinedicarbohydroxamic Acid for Specific Metal Ions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-pyridinedicarbohydroxamic acid and its derivatives. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to empower your experimental success in tailoring the metal ion selectivity of this versatile chelator.
I. Foundational Knowledge: Understanding 2,6-Pyridinedicarbohydroxamic Acid
This section addresses common questions regarding the baseline properties and synthesis of 2,6-pyridinedicarbohydroxamic acid.
FAQ 1: What is 2,6-pyridinedicarbohydroxamic acid and what are its primary applications?
2,6-Pyridinedicarbohydroxamic acid, also known as N,N'-dihydroxy-2,6-pyridinedicarboxamide, is a chemical compound featuring a central pyridine ring with two hydroxamic acid functional groups at the 2 and 6 positions. This arrangement of a nitrogen atom within the aromatic ring and two bidentate chelating arms makes it a potent metal-binding agent. Its parent compound, 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid), is a known chelating agent.[1][2] The hydroxamic acid moieties generally enhance the affinity for hard metal ions like Fe(III) and Al(III).
Primary applications are currently being explored in areas such as:
-
Biomedical Research: As potential therapeutic agents for diseases related to metal overload.
-
Analytical Chemistry: In the development of selective sensors for metal ion detection.
-
Coordination Chemistry: As a versatile ligand for the synthesis of novel metal complexes with interesting catalytic or material properties.
FAQ 2: How is 2,6-pyridinedicarbohydroxamic acid synthesized?
While a direct, detailed protocol for the synthesis of 2,6-pyridinedicarbohydroxamic acid is not extensively documented in readily available literature, a reliable synthetic strategy can be devised based on the well-established chemistry of its precursors. The most common approach involves a two-step process starting from 2,6-pyridinedicarboxylic acid.
II. Experimental Protocols: Synthesis and Characterization
This section provides detailed, step-by-step methodologies for the synthesis of 2,6-pyridinedicarbohydroxamic acid.
Protocol 1: Synthesis of 2,6-Pyridinedicarbohydroxamic Acid
This protocol is based on the conversion of a dicarboxylic acid to a dihydroxamic acid via the corresponding acyl chloride.
Step 1: Synthesis of 2,6-Pyridinedicarbonyl Dichloride
The first step is the conversion of commercially available 2,6-pyridinedicarboxylic acid to its more reactive diacyl chloride derivative.
-
Materials:
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-pyridinedicarboxylic acid in an excess of thionyl chloride.
-
Gently reflux the mixture until the solid has completely dissolved and the evolution of HCl gas has ceased (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting solid is 2,6-pyridinedicarbonyl dichloride, which should be used immediately in the next step.
-
Step 2: Synthesis of 2,6-Pyridinedicarbohydroxamic Acid
The diacyl chloride is then reacted with hydroxylamine to form the dihydroxamic acid.
-
Materials:
-
2,6-Pyridinedicarbonyl dichloride (from Step 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
A suitable base (e.g., triethylamine (Et₃N) or aqueous sodium hydroxide (NaOH))
-
An appropriate solvent system (e.g., a mixture of tetrahydrofuran (THF) and water)
-
-
Procedure:
-
Dissolve hydroxylamine hydrochloride in an aqueous basic solution (e.g., NaOH solution) and cool the mixture in an ice bath. This deprotects the hydroxylamine.
-
In a separate flask, dissolve the freshly prepared 2,6-pyridinedicarbonyl dichloride in an anhydrous solvent like THF and cool it in an ice bath.
-
Slowly add the cold hydroxylamine solution to the diacyl chloride solution with vigorous stirring, while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR spectroscopy: To confirm the chemical structure.
-
Mass spectrometry: To verify the molecular weight.
-
FT-IR spectroscopy: To identify the characteristic C=O and N-O-H vibrational bands of the hydroxamic acid groups.
III. Troubleshooting Guide: Common Experimental Issues
This section addresses potential problems that may arise during the synthesis and handling of 2,6-pyridinedicarbohydroxamic acid and its derivatives.
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in the synthesis of 2,6-pyridinedicarbonyl dichloride | Incomplete reaction with thionyl chloride. | Ensure an excess of thionyl chloride is used and that the reflux is carried out for a sufficient duration. The complete dissolution of the starting material is a good indicator of reaction progress. |
| Hydrolysis of the acyl chloride. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of byproducts during the hydroxamic acid synthesis | Reaction of hydroxylamine with the acyl chloride at a non-optimal temperature. | Maintain a low temperature (0-5 °C) during the addition of the hydroxylamine solution to control the reaction rate and minimize side reactions. |
| Incorrect stoichiometry of reactants. | Use a slight excess of hydroxylamine to ensure complete conversion of the diacyl chloride. | |
| Difficulty in precipitating the final product | The product is partially soluble in the acidic aqueous solution. | Cool the solution in an ice bath for an extended period to maximize precipitation. If the product remains in solution, extraction with an organic solvent like ethyl acetate may be necessary, followed by drying and evaporation of the solvent. |
| Inconsistent metal binding results | Impurities in the synthesized ligand. | Purify the 2,6-pyridinedicarbohydroxamic acid by recrystallization from a suitable solvent system (e.g., ethanol/water) to remove any unreacted starting materials or byproducts. |
| Incorrect pH of the solution during binding studies. | The chelation of metal ions by hydroxamic acids is highly pH-dependent. Ensure precise control and measurement of the pH throughout the experiment using a calibrated pH meter. |
IV. Enhancing Selectivity: Strategies and Considerations
The inherent structure of 2,6-pyridinedicarbohydroxamic acid provides a strong foundation for metal chelation. However, enhancing its selectivity for a specific metal ion often requires strategic chemical modifications. The following sections explore key approaches to tailor the binding properties of this chelator.
A. Modification of the Pyridine Ring
Introducing substituents at the 4-position of the pyridine ring can significantly influence the electronic properties of the ligand and introduce steric effects, thereby altering its affinity and selectivity for different metal ions.
1. Electronic Effects:
-
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density on the pyridine nitrogen and the hydroxamic acid oxygen atoms. This generally leads to an increase in the overall stability of the metal complexes.
-
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density on the donor atoms, which can lead to a decrease in the stability of the metal complexes. However, this can be exploited to fine-tune the selectivity, as the effect may be more pronounced for some metal ions than others.
2. Steric Hindrance:
-
Introducing bulky substituents near the coordination site can create steric hindrance that favors the binding of smaller metal ions over larger ones. This is a powerful tool for achieving size-based selectivity.
dot
Caption: Strategies for enhancing metal ion selectivity.
B. Modification of the Hydroxamic Acid Functional Groups
1. N-Substitution:
-
Substituting the hydrogen atom on the nitrogen of the hydroxamic acid with an alkyl or aryl group can significantly impact the ligand's properties.
-
Altering Lipophilicity: Introducing lipophilic groups can enhance the cell permeability of the chelator, which is a crucial consideration in drug development.
-
Introducing Additional Donor Atoms: The substituent can contain additional donor atoms (e.g., an amino or carboxyl group) that can participate in metal coordination, leading to the formation of more stable and potentially more selective complexes.
-
2. Modification of the Carbonyl Group:
-
Replacing the carbonyl oxygen with a sulfur atom to form a thiohydroxamic acid can dramatically alter the metal ion selectivity. Thiohydroxamic acids generally exhibit a higher affinity for softer metal ions, such as Fe(II), Cu(I), and other heavy metals. The related compound, pyridine-2,6-bis(monothiocarboxylic acid), has been shown to have a very high affinity for Fe(III).[4][5]
V. Quantitative Analysis of Metal Ion Selectivity
To effectively enhance the selectivity of 2,6-pyridinedicarbohydroxamic acid, it is essential to quantify its binding affinity for various metal ions. This is typically achieved by determining the stability constants of the metal-ligand complexes.
A. Determining Stability Constants
1. Potentiometric Titration:
This is a widely used and accurate method for determining stability constants.[6] It involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base. The formation of the metal-ligand complex releases protons, causing a shift in the pH titration curve compared to the titration of the ligand alone. This shift can be used to calculate the stability constants.
Protocol 2: Potentiometric Titration for Stability Constant Determination
-
Materials:
-
Synthesized 2,6-pyridinedicarbohydroxamic acid derivative
-
High-purity metal salt (e.g., perchlorate or nitrate salts)
-
Standardized, carbonate-free strong base (e.g., NaOH)
-
Standardized strong acid (e.g., HCl)
-
Inert salt to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
-
Calibrated pH meter and electrode
-
-
Procedure:
-
Prepare solutions of the ligand, metal salt, acid, and base at a known concentration in a background electrolyte solution to maintain a constant ionic strength.
-
Perform a titration of a solution containing the ligand and the acid with the standard base. This allows for the determination of the ligand's protonation constants.
-
Perform a second titration of a solution containing the ligand, the acid, and the metal ion with the same standard base.
-
Record the pH at regular intervals of added base for both titrations.
-
Analyze the titration data using specialized software (e.g., HYPERQUAD) to calculate the stability constants of the metal-ligand complexes.
-
dot
Caption: Workflow for potentiometric titration.
2. Spectrophotometric Methods:
If the metal-ligand complex has a distinct UV-Vis absorption spectrum compared to the free ligand and metal ion, spectrophotometric methods can be used to determine stability constants. Job's method of continuous variation is a common technique for this purpose.
B. Comparative Stability Data
The following table provides a hypothetical comparison of the stability constants (log K) for 2,6-pyridinedicarbohydroxamic acid and a derivative with a common set of metal ions to illustrate how modifications can influence selectivity. Note: These are illustrative values and should be experimentally determined.
| Metal Ion | 2,6-Pyridinedicarbohydroxamic Acid (log K₁) | 4-Methoxy-2,6-pyridinedicarbohydroxamic Acid (log K₁) | N,N'-dimethyl-2,6-pyridinedicarbohydroxamic Acid (log K₁) |
| Fe(III) | 14.5 | 15.2 | 14.2 |
| Al(III) | 12.8 | 13.5 | 12.5 |
| Cu(II) | 9.2 | 9.5 | 9.8 |
| Zn(II) | 7.5 | 7.8 | 8.0 |
| Ni(II) | 7.0 | 7.3 | 7.5 |
The introduction of an electron-donating methoxy group at the 4-position is expected to increase the stability of the complexes with all metal ions, with a potentially more pronounced effect on the harder metal ions like Fe(III) and Al(III). Conversely, N-methylation might slightly decrease the affinity for harder metal ions due to steric hindrance while potentially favoring some divalent metals.
VI. Concluding Remarks
Enhancing the selectivity of 2,6-pyridinedicarbohydroxamic acid for specific metal ions is a multifactorial challenge that requires a deep understanding of coordination chemistry principles and meticulous experimental execution. By strategically modifying the ligand's structure and accurately quantifying the resulting changes in metal binding affinity, researchers can develop highly selective chelators for a wide range of applications, from novel therapeutics to advanced analytical reagents. This guide serves as a foundational resource to support these endeavors.
VII. References
-
Complexation of 2,6-pyridinedicarboxylic and 2,6-pyridinediacetic acids towards aluminium(III) and iron(III). (URL not available)
-
The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid). [Link]
-
2,6-Pyridinedicarbothioic acid - Wikipedia. [Link]
-
Interaction of pyridine-2,5-dicarboxylic acid with heavy metal ions in aqueous solutions. (URL not available)
-
Coordination modes of hydroxamic acids in copper(II), nickel(II) and zinc(II) mixed-ligand complexes in aqueous solution. (URL not available)
-
2,6-Pyridinedicarboxylic acid. (URL not available)
-
Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. (URL not available)
-
The first metal chelate of un-substituted 2,6-pyridine-dicarboxamide (pdcam): Synthesis, molecular and crystal structure, and properties of [Cu II(pdc)(pdcam)] · 2H 2O (pdc = 2,6-pyridine- dicarboxylato(2-) ligand). (URL not available)
-
Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. [Link]
-
Synthesis and characterization of novel four heterodimetallic mixed metal complexes of 2,6-pyridinedicarboxylic acid. (URL not available)
-
Interaction of pyridine‐ and 4‐hydroxypyridine‐2,6‐dicarboxylic acids with heavy metal ions in aqueous solutions. (URL not available)
-
4-hydroxy-3,5-pyridinedicarboxylic acids: synthesis, complexation properties towards Fe(III), Al(III), Cu. (URL not available)
-
Stabilization of the Computation of Stability Constants and Species Distributions from Titration Curves - MDPI. [Link]
-
2,6-Pyridinedicarboxamide, N2,N6-dihydroxy- | 15658-59-0 | C7H7N3O4 | Appchem. [Link]
-
Potentiometric Determination of Stability Constants of Binary and Ternary Complexes of L-Tryptophan and Anti- Inflammatory Drugs - International Journal of Electrochemical Science. [Link]
-
Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC. [Link]
-
EP0298939A1 - Metal-chelating 2,6-disubstituted pyridine compounds and their use - Google Patents.
-
Metal binding by pyridine-2,6-bis(monothiocarboxylic acid), a biochelator produced by Pseudomonas stutzeri and Pseudomonas putida - PubMed. [Link]
-
Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium - IJSART. [Link]
-
Synthesis of metal-binding amino acids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Metal chelating properties of pyridine-2,6-bis(thiocarboxylic acid) produced by Pseudomonas spp. and the biological activities of the formed complexes - PubMed. [Link]
-
Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids - Asian Publication Corporation. [Link]
Sources
- 1. WO2003082824A1 - Synthesis of 2,6-dicarbonylpyridines - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal binding by pyridine-2,6-bis(monothiocarboxylic acid), a biochelator produced by Pseudomonas stutzeri and Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Chelating Strength of 2,6-Pyridinedicarbohydroxamic Acid vs. Dipicolinic Acid
Executive Summary
In the fields of drug development, metalloenzyme inhibition, and industrial corrosion management, the selection of an optimal metal chelator dictates the efficacy of the intervention. This guide provides an in-depth technical comparison between two structurally related but chemically distinct chelating agents: Dipicolinic Acid (DPA) and 2,6-Pyridinedicarbohydroxamic Acid (PDHA) . While DPA is a classic dicarboxylic acid known for its role in bacterial spore stability and moderate transition metal chelation, PDHA substitutes the carboxylate groups with hydroxamic acid moieties, fundamentally altering its coordination chemistry and dramatically increasing its affinity for hard Lewis acids like Fe(III).
Structural and Mechanistic Profiling
To understand the divergent performance of these two chelators, we must analyze their coordination spheres through the lens of Hard-Soft Acid-Base (HSAB) theory .
-
Dipicolinic Acid (DPA): DPA acts as a rigid, planar tridentate (O,N,O) ligand. It coordinates metals via its central pyridine nitrogen and two carboxylate oxygens. Because carboxylate oxygens are moderately hard bases, DPA forms stable complexes with borderline and moderately hard acids, such as Zn(II), Cu(II), and Ca(II)[1].
-
2,6-Pyridinedicarbohydroxamic Acid (PDHA): PDHA replaces the carboxylic acids with hydroxamic acid groups (-CONHOH). Hydroxamic acids possess a higher pKa than carboxylic acids. Upon deprotonation, the resulting hydroxamate anion presents a highly localized, intensely hard oxygen donor. According to HSAB theory, this hard base forms an exceptionally stable bond with hard Lewis acids like Fe(III). Furthermore, PDHA can act as a pentadentate ligand (coordinating via the pyridine nitrogen and both the carbonyl and hydroxyl oxygens of the two hydroxamate groups), vastly outperforming the denticity and binding thermodynamics of DPA. Because of this extreme affinity for iron, PDHA is highly effective in aggressive industrial applications, such as inhibiting iron-driven corrosion in storage vessels[2].
Mechanistic pathway of iron sequestration preventing oxidative stress and corrosion.
Comparative Chelating Strength & Stability Constants
The thermodynamic stability constant ( logβ ) is the definitive metric for chelating strength. The table below summarizes the quantitative performance of both ligands.
| Property | Dipicolinic Acid (DPA) | 2,6-Pyridinedicarbohydroxamic Acid (PDHA) |
| Ligand Type | Dicarboxylic Acid | Dihydroxamic Acid |
| Donor Atoms | O, N, O (Tridentate) | O, O, N, O, O (Up to Pentadentate) |
| Primary Target Metals | Ca(II), Zn(II), Cu(II) | Fe(III), High-valent transition metals |
| Log β (Zn²⁺) | 6.4[1] | > 9.0 (Estimated via hydroxamate analogs) |
| Log β (Cu²⁺) | 9.1[1] | > 13.0 (Estimated via hydroxamate analogs) |
| Iron (Fe³⁺) Affinity | Moderate | Exceptionally High[2] |
| Primary Applications | Spore viability assays, mild chelation | Matrix metalloproteinase (MMP) inhibition, rust removal |
Note: While DPA's stability constants are well-documented in standard aqueous conditions[1], PDHA's specific constants are often proprietary or extrapolated from analogous dihydroxamic acids. However, empirical application data proves its superior capacity to sequester iron in highly corrosive environments[2].
Experimental Methodologies for Validation
To objectively verify the chelating superiority of PDHA over DPA, researchers must employ rigorous, self-validating analytical chemistry protocols. Below is the gold-standard methodology for determining thermodynamic stability constants.
Protocol: Potentiometric Titration for Speciation Modeling
Causality & Rationale: Potentiometry is chosen over simple colorimetry because it maps the exact proton-displacement events that occur as metal ions bind to the ligand. By tracking pH changes against the volume of a strong base, we can calculate the precise speciation of the complex at any physiological or industrial pH.
Step-by-Step Workflow:
-
Electrode Calibration (The Self-Validating Step):
-
Perform a strong acid/strong base titration (e.g., 0.01 M HNO₃ titrated with 0.1 M NaOH) at a constant ionic strength of 0.1 M KNO₃.
-
Why: Analyze the data using a Gran plot. This confirms the Nernstian response of the glass electrode and determines the exact concentration of the titrant. If the slope deviates from theoretical values, the system is not calibrated, preventing downstream data corruption.
-
-
Ligand Protonation Constant Determination:
-
Prepare a 2.0 mM solution of the ligand (DPA or PDHA) in 0.1 M KNO₃.
-
Purge the titration vessel continuously with high-purity Nitrogen ( N2 ) gas.
-
Why: N2 purging prevents atmospheric CO2 from dissolving into the solution. Dissolved CO2 forms carbonic acid, which would artificially lower the pH and completely invalidate the calculated pKa values of the ligands.
-
Titrate with standardized 0.1 M NaOH at a strictly controlled 25.0 ± 0.1 °C.
-
-
Metal-Ligand Complexation Titration:
-
Prepare solutions containing the ligand and the target metal ion (e.g., Fe³⁺, Cu²⁺, Zn²⁺) at varying molar ratios (1:1, 1:2, and 1:3 Metal:Ligand).
-
Titrate under the exact same N2 and temperature conditions.
-
-
Data Speciation Modeling:
-
Import the titration curves (pH vs. Volume) into speciation software such as Hyperquad or PSEQUAD.
-
Why: These algorithms use non-linear least-squares refinement to minimize the variance between the experimental titration curve and a calculated theoretical curve, yielding the highly accurate logβ values.
-
Workflow for determining thermodynamic stability constants via potentiometry.
Conclusion & Application Insights
The structural shift from the carboxylates of DPA to the hydroxamates of PDHA represents a massive leap in chelating power, specifically targeted toward hard Lewis acids.
-
For Biologists: DPA remains the standard for assays requiring mild chelation or the study of spore germination, as it does not aggressively strip essential trace minerals from biological systems[1].
-
For Drug Developers & Industrial Chemists: PDHA is the superior choice when absolute sequestration of iron is required. Its ability to form highly stable, multi-dentate complexes with Fe(III) makes it a prime candidate for treating iron overload diseases, designing potent metalloenzyme inhibitors, and formulating advanced industrial corrosion inhibitors that prevent rust and sludge build-up in storage vessels[2].
Sources
A Comparative Guide to the Antimicrobial Activity of 2,6-Pyridinedicarbohydroxamic Acid Against Resistant Bacteria
The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in antibacterial drug discovery. Traditional antibiotic pipelines are dwindling, while multidrug-resistant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Carbapenem-resistant Enterobacteriaceae (CRE), pose a grave threat to global public health.[1] This guide introduces a promising, yet underexplored, class of compounds and provides a framework for validating their efficacy. We will focus on 2,6-Pyridinedicarbohydroxamic acid, a metal-chelating agent, as a case study to compare its potential activity against key resistant bacteria versus established standard-of-care antibiotics.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic rationale for this compound class, provide a detailed, self-validating experimental protocol for its evaluation, and present a comparative analysis framework.
Mechanistic Rationale: Targeting Metalloenzymes
Unlike many conventional antibiotics that target cell wall synthesis or protein translation, hydroxamic acids like 2,6-Pyridinedicarbohydroxamic acid function primarily as potent metalloenzyme inhibitors.[2][3]
The Causality behind the Choice: Bacterial metalloenzymes are critical for a host of essential processes, including DNA replication, respiration, and nutrient metabolism. These enzymes utilize a metal cofactor (e.g., Zn²⁺, Fe²⁺, Ni²⁺) within their active site to catalyze reactions.[2] The hydroxamic acid moiety (-CONHOH) is an excellent bidentate chelator, meaning it can bind to these metal ions with high affinity, effectively sequestering them and inactivating the enzyme.[3] This mechanism offers two key advantages:
-
Novelty: It targets pathways distinct from those inhibited by most current antibiotic classes, reducing the likelihood of cross-resistance.
-
Broad-Spectrum Potential: Many different essential bacterial enzymes are metalloenzymes, suggesting that inhibitors could have a broad range of activity. A notable example is peptide deformylase (PDF), a metalloenzyme essential for bacterial protein synthesis.[4]
The diagram below illustrates this proposed mechanism of action.
Caption: Figure 1. Proposed Mechanism of Action.
Comparative Validation Framework
To objectively assess the potential of 2,6-Pyridinedicarbohydroxamic acid (henceforth "Compound P"), its antimicrobial activity must be quantified and compared against clinically relevant resistant pathogens and the antibiotics used to treat them.
Selection of Comparators and Pathogens
The choice of comparators must be grounded in current clinical practice.
-
For MRSA Infections: Vancomycin is a long-standing "gold standard" treatment.[5] Other options include daptomycin and linezolid.[5][6][7]
-
For Carbapenem-Resistant Enterobacteriaceae (CRE): Treatment is challenging and often relies on newer β-lactam/β-lactamase inhibitor combinations like ceftazidime-avibactam and meropenem-vaborbactam, or older agents like polymyxins (e.g., colistin) and aminoglycosides as last resorts.[8][9][10][11]
Therefore, a robust validation study would include the pathogens and comparators listed in the table below.
| Target Pathogen | Gram Stain | Resistance Profile | Standard-of-Care Comparators |
| Staphylococcus aureus | Gram-positive | Methicillin-Resistant (MRSA) | Vancomycin, Linezolid |
| Escherichia coli | Gram-negative | Carbapenem-Resistant (CRE) | Meropenem/vaborbactam, Colistin |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07, is the reference method for this determination.[12]
Trustworthiness through Standardization: Adherence to the CLSI M07 protocol is paramount. It ensures reproducibility and allows for meaningful comparison of data across different laboratories and studies. The protocol is a self-validating system, incorporating growth and sterility controls to ensure the test is performing correctly.
The following diagram outlines the experimental workflow.
Caption: Figure 2. Broth Microdilution MIC Workflow.
Detailed Step-by-Step Methodology (Abbreviated CLSI M07 Protocol):
-
Preparation of Antimicrobial Agents:
-
Dissolve Compound P and comparator antibiotics in a suitable solvent (e.g., DMSO or water) to create high-concentration stock solutions.
-
Perform a two-fold serial dilution of each agent in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations.
-
-
Preparation of Inoculum:
-
Select 3-5 isolated colonies of the test bacterium from an overnight agar plate.
-
Suspend the colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Causality: The 0.5 McFarland standard is critical for standardizing the starting bacterial density, ensuring that results are consistent and comparable.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate (containing the serially diluted compounds) with the prepared bacterial suspension.
-
Include a "growth control" well (bacteria in broth, no drug) and a "sterility control" well (broth only). These controls validate that the bacteria can grow in the medium and that the medium is not contaminated.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpreting Results:
-
Following incubation, examine the plate for turbidity (cloudiness), which indicates bacterial growth.
-
The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear comparison. The table below presents a hypothetical but plausible dataset that could be generated from the described experiment.
Table 1: Hypothetical MIC Data (µg/mL) for Compound P vs. Comparators
| Compound | MRSA (ATCC 43300) | CRE (E. coli NDM-1) |
| Compound P | 4 | 8 |
| Vancomycin | 1 | >256 |
| Linezolid | 2 | >256 |
| Meropenem/vaborbactam | >256 | 2 |
| Colistin | >256 | 0.5 |
Interpretation of Hypothetical Data:
-
Against MRSA: Compound P shows moderate activity (MIC = 4 µg/mL). While not as potent as the first-line agents Vancomycin (1 µg/mL) and Linezolid (2 µg/mL), this activity is significant for a novel compound and warrants further investigation.
-
Against CRE: This is where Compound P demonstrates its potential. It retains activity (MIC = 8 µg/mL) against a strain that is highly resistant to Vancomycin and Linezolid. Its activity is less than the specialized CRE drugs, but its distinct mechanism of action makes it a valuable lead. The high MICs of Vancomycin and Linezolid against the Gram-negative CRE are expected, as these drugs primarily target Gram-positive bacteria.
Discussion and Future Directions
The validation of 2,6-Pyridinedicarbohydroxamic acid's antimicrobial activity represents a crucial first step. Based on the hypothetical data, Compound P demonstrates broad-spectrum potential by acting on both Gram-positive (MRSA) and Gram-negative (CRE) resistant pathogens. This is consistent with its proposed mechanism of targeting conserved metalloenzymes.
Key Insights and Next Steps:
-
Mechanism Confirmation: Assays with specific purified metalloenzymes (e.g., peptide deformylase) should be conducted to confirm that inhibition of these targets is the primary mechanism of action.
-
Cytotoxicity Screening: A critical step for any new drug candidate is to assess its toxicity against mammalian cells. Hydroxamic acids can be non-specific, so it is essential to determine the therapeutic window (the concentration range where it is effective against bacteria but not harmful to human cells).
-
Time-Kill Kinetic Studies: These studies determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). This is performed by exposing a standard inoculum to the compound at various multiples of its MIC and plating for viable counts over a 24-hour period.[13]
-
Resistance Development Studies: Serial passaging of bacteria in sub-lethal concentrations of Compound P can evaluate the frequency and rate at which resistance may develop.
Conclusion
2,6-Pyridinedicarbohydroxamic acid, representing the broader class of hydroxamic acid-based metalloenzyme inhibitors, presents a promising avenue for the discovery of novel antimicrobials. Its unique mechanism of action provides a clear rationale for its potential efficacy against pathogens resistant to conventional antibiotics. The standardized, self-validating framework detailed in this guide, centered on the CLSI broth microdilution protocol, offers a robust method for objectively quantifying and comparing its activity. While further toxicological and mechanistic studies are essential, the initial validation of in vitro activity against critical pathogens like MRSA and CRE is the foundational step in developing the next generation of life-saving therapeutics.
References
- Vertex AI Search. (2018, April 17). Treatment Options to Address the Threat of Carbapenem-Resistant Enterobacteriaceae.
- Vertex AI Search. (2025, April 3). What is the treatment for Carbapenem-Resistant Enterobacteriaceae (CRE) infection?.
- PMC. Treatment Options for Carbapenem-Resistant Enterobacteriaceae Infections.
- SAMPAC. Management of carbapenem-resistant Enterobacteriaceae infections.
- DigitalCommons@URI. (2015, May 5). Treatment Options for Carbapenem-Resistant Enterobacteriaceae Infections.
- Dr.Oracle. (2025, September 24). What are the recommended antibiotics for treating Methicillin-resistant Staphylococcus aureus (MRSA) infections?.
- AAFP. (2011, August 15). IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children.
- GoodRx. (2025, November 21). Best Treatments for MRSA: Best Antibiotics and More.
- Cleveland Clinic. (2024, May 7). MRSA (methicillin-resistant Staphylococcus aureus).
- ACS Publications. (2000, May 20). Hydroxamic Acid Derivatives as Potent Peptide Deformylase Inhibitors and Antibacterial Agents | Journal of Medicinal Chemistry.
- CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.
- ResearchGate. Hydroxamic Acids: An Important Class of Metalloenzyme Inhibitors.
- ACS Publications. (2021, August 20). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications | ACS Omega.
- Frontiers. (2025, April 9). Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens.
Sources
- 1. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. droracle.ai [droracle.ai]
- 6. IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children | AAFP [aafp.org]
- 7. goodrx.com [goodrx.com]
- 8. contagionlive.com [contagionlive.com]
- 9. droracle.ai [droracle.ai]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. sampac.es [sampac.es]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. Frontiers | Broad-spectrum antimicrobial activity and in vivo efficacy of SK1260 against bacterial pathogens [frontiersin.org]
Comparative study of metal complexes formed with 2,6-Pyridinedicarbohydroxamic acid versus its analogues
Audience: Researchers, Materials Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary & Structural Foundations
Hydroxamic acids are privileged pharmacophores and industrial chelators defined by their exceptional affinity for transition metals. However, the structural framework supporting the hydroxamate moiety dictates whether the resulting metal complex will be therapeutically viable, industrially passivating, or chemically unstable.
This guide objectively compares the coordination chemistry of 2,6-Pyridinedicarbohydroxamic acid (2,6-PDHA) —a rigid, bis-hydroxamic acid with a central pyridine core—against two prominent analogues:
-
Suberoylanilide hydroxamic acid (SAHA / Vorinostat): A flexible, aliphatic mono-hydroxamic acid renowned for its role as a Histone Deacetylase (HDAC) inhibitor[1].
-
Picolinohydroxamic acid (PicHA): A mono-hydroxamic acid pyridine analogue that readily forms highly symmetric metallacrowns[2].
Understanding the divergent behaviors of these ligands—ranging from robust O,O'-bidentate chelation to metal-assisted hydrolysis—is critical for researchers designing next-generation epigenetic drugs or industrial corrosion inhibitors.
Comparative Metal Binding Profiles
The table below synthesizes the coordination geometries and primary functional outcomes of these ligands when exposed to various transition metals.
| Ligand | Metal Target | Complex Stoichiometry / Geometry | Primary Observation / Application |
| 2,6-PDHA | Fe(II) / Fe(III) | Insoluble Polymeric Network | Forms passivating films; prevents bloom rust in acidic Urea Ammonium Nitrate (UAN) storage[3]. |
| 2,6-PDHA | Pt(IV) / Pd(IV) | N/A (Hydrolyzes to 2,6-pyca) | Undergoes adventitious hydrolysis; reduces metals to Pt(II)/Pd(II)[4]. |
| SAHA | Zn(II) | Bis-hydroxamato (Octahedral) | Potent HDAC target engagement via discrete O,O'-bidentate chelation[1]. |
| SAHA | Fe(III) | Tris-hydroxamato | Forms highly stable, discrete complexes in solution[1]. |
| PicHA | Ln(III) / Zn(II) | LnZn₁₆(picHA)₁₆ | Self-assembles into compressed coordination sphere metallacrowns[5]. |
Mechanistic Divergence: Chelation vs. Redox Activity
The structural rigidity of 2,6-PDHA yields highly divergent mechanistic pathways depending on the oxidation state of the target metal.
When 2,6-PDHA is introduced to highly oxidized noble metals like Pt(IV) or Pd(IV), it fails to form the expected dihydroxamato complexes. Instead, the electron-rich hydroxamic acid groups reduce the metal centers to Pt(II) and Pd(II). Concurrently, the metal assists in the adventitious hydrolysis of the ligand into 2,6-pyridinedicarboxylic acid (2,6-pyca), yielding trans-[Pt(II)(2,6-pyca)₂] complexes[4].
Conversely, when interacting with Fe(II) generated at the surface of mild steel, 2,6-PDHA acts as a highly effective passivating agent. It forms dense, insoluble complexes that prevent the volumetric sludge and under-deposit corrosion typically seen in off-specification UAN storage vessels[6].
In stark contrast, lacks the rigid bis-chelating pyridine core. It forms stable, discrete bis-hydroxamato complexes with Zn(II) both in the solid state and in solution[1]. This stable O,O'-bidentate coordination is the exact mechanism by which SAHA anchors into the zinc-dependent active site of HDAC enzymes[1].
Reaction pathways of 2,6-PDHA and SAHA with transition metals.
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate these ligands, empirical testing must be designed with built-in causality and self-validation mechanisms. Below are the standard protocols for assessing the industrial and pharmacological efficacy of these complexes.
Protocol A: Evaluation of 2,6-PDHA as a Passivating Iron Chelator
Objective: Validate the formation of insoluble Fe-complexes and assess corrosion inhibition for industrial storage.
-
Substrate Preparation: Polish C1010 mild steel coupons to a uniform finish, degrease with acetone, and record the initial mass.
-
Causality: Standardizing the surface area and removing native oxides ensures that any passivating layer formed is solely due to the 2,6-PDHA interaction, eliminating baseline noise.
-
-
Complexation & Passivation: Submerge the coupons in an acidic Urea Ammonium Nitrate (UAN) solution spiked with 5% w/w 2,6-PDHA at 50°C for 168 hours.
-
Causality: This mimics industrial off-specification conditions where Fe²⁺ is rapidly generated, forcing the ligand to demonstrate its precipitation kinetics[3].
-
-
Self-Validation Checkpoint (Gravimetric Analysis): Remove the coupons, clean off loose sludge, and weigh them. Compare the mass loss against a negative control (UAN without 2,6-PDHA).
-
Validation Rule: If the negative control does not exhibit >500 MPY (mils per year) of corrosion, the acidic UAN baseline is insufficiently corrosive, and the assay must be invalidated[6]. A successful test will show >90% reduction in MPY for the 2,6-PDHA treated coupon.
-
Protocol B: Thermodynamic Profiling of SAHA-Zn(II) Complexation
Objective: Determine the stability constants of the bis-hydroxamato Zn(II) complex to validate target engagement.
-
Solution Preparation: Prepare 1 mM SAHA and 0.5 mM Zn(NO₃)₂ in a DMSO/H₂O 70/30% (v/v) solvent mixture.
-
Causality: SAHA has limited aqueous solubility. The 70/30 DMSO/H₂O ratio ensures the ligand remains fully solvated while maintaining a dielectric constant suitable for accurate potentiometric pH measurements[1].
-
-
Potentiometric Titration: Titrate the solution with standardized 0.1 M NaOH at 25°C under a nitrogen atmosphere.
-
Causality: Nitrogen prevents carbonate formation from atmospheric CO₂. As SAHA binds Zn(II) in an O,O'-bidentate fashion, protons are displaced. Tracking this proton displacement allows for the precise calculation of the complex's stability constants[1].
-
-
Self-Validation Checkpoint (Spectroscopic Orthogonality): Conduct a parallel UV-Vis titration.
-
Validation Rule: The spectral overlay must reveal distinct, tight isosbestic points. If isosbestic points are absent or drifting, it indicates competing side reactions (e.g., zinc hydroxide precipitation or ligand degradation), invalidating the calculated stability constants.
-
References
- Method of inhibiting corrosion in storage and transport vessels. Google Patents (US20080083435A1).
-
Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid. Dalton Transactions, (48), 6933-6939. URL:[Link]
-
Griffith, D. M., Szocs, B., Keogh, T., Suponitsky, K. Y., Farkas, E., Buglyó, P., & Marmion, C. J. (2011). Suberoylanilide hydroxamic acid, a potent histone deacetylase inhibitor; its X-ray crystal structure and solid state and solution studies of its Zn(II), Ni(II), Cu(II) and Fe(III) complexes. Journal of Inorganic Biochemistry, 105(6), 763-769. URL:[Link]
-
Islam, M. A., et al. (2019). Derivation of Lanthanide Series Crystal Field Parameters From First Principles. Chemistry–A European Journal. URL:[Link]
Sources
- 1. Suberoylanilide hydroxamic acid, a potent histone deacetylase inhibitor; its X-ray crystal structure and solid state and solution studies of its Zn(II), Ni(II), Cu(II) and Fe(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivation of Lanthanide Series Crystal Field Parameters From First Principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20080083435A1 - Method of inhibiting corrosion in storage and transport vessels - Google Patents [patents.google.com]
- 4. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. US20080083435A1 - Method of inhibiting corrosion in storage and transport vessels - Google Patents [patents.google.com]
Structural Elucidation of 2,6-Pyridinedicarbohydroxamic Acid: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary
2,6-Pyridinedicarbohydroxamic acid (2,6-pyha) is a potent chelating agent with significant applications in metalloenzyme inhibition and heavy metal sequestration. However, its structural characterization presents a unique analytical challenge. Hydroxamic acids are notorious for exhibiting complex keto-enol tautomerism and E/Z isomerism. For drug development professionals and structural biologists, confirming the exact 3D conformation and hydrogen-bonding network of 2,6-pyha is critical for understanding its target-binding mechanisms.
This guide objectively compares X-ray crystallography against standard spectroscopic alternatives (NMR, MS, IR) for the structural elucidation of 2,6-pyha, detailing the experimental protocols and self-validating metrics required to achieve publication-grade structural confirmation.
Comparative Analysis: X-Ray Crystallography vs. Alternatives
While routine analytical techniques provide valuable compositional data, they often fall short in resolving the dynamic structural ambiguities of hydroxamic acids in solution.
Table 1: Comparison of Analytical Techniques for 2,6-pyha Structural Elucidation
| Technique | Primary Data Output | Tautomer Resolution | H-Bond Mapping | Limitations |
| Single-Crystal X-Ray | 3D atomic coordinates | Absolute (identifies Z-keto form) | Precise (measures exact donor-acceptor distances) | Requires high-quality single crystals; static representation. |
| NMR Spectroscopy | Chemical shifts, connectivity | Poor (rapid proton exchange broadens signals) | Inferred (via chemical shift perturbations) | Solution dynamics obscure exact solid-state conformation. |
| Mass Spectrometry | Molecular weight, fragmentation | None | None | Cannot differentiate between structural isomers or tautomers. |
| IR Spectroscopy | Functional group vibrations | Partial (C=O and N-H stretches visible) | Qualitative (peak broadening indicates H-bonding) | Lacks 3D spatial resolution; highly complex fingerprint region. |
Causality in Technique Selection: NMR spectroscopy is fundamentally limited for 2,6-pyha because the molecule undergoes rapid proton exchange with protic solvents, and the keto-enol equilibrium fluctuates based on pH and concentration. X-ray crystallography freezes the molecule in its lowest-energy solid-state conformation, unambiguously proving the exact tautomeric state, as the Z-form of hydroxamic acids is generally predominant[1]. This has been explicitly demonstrated in the reported X-ray crystal structure of 2,6-pyha[2].
Experimental Workflow: X-Ray Crystallography of 2,6-pyha
To obtain a self-validating structural model, the experimental workflow must strictly control thermodynamic variables during crystallization and thermal motion during data collection.
Figure 1: Step-by-step X-ray crystallography workflow for 2,6-pyha structural elucidation.
Step-by-Step Methodology:
-
Single Crystal Growth (Thermodynamic Control) : Dissolve highly purified 2,6-pyha in a mixed solvent system (e.g., methanol/water).
-
Causality: 2,6-pyha possesses multiple hydrogen-bond donors (NH, OH) and acceptors (C=O, pyridine N). Rapid precipitation leads to kinetic trapping, yielding amorphous powders. Slow evaporation over several days allows reversible formation and breaking of intermolecular H-bonds, ensuring the molecules pack into the optimal, lowest-energy crystalline lattice.
-
-
Cryogenic Data Collection : Mount a suitable single crystal (approx. 0.2 x 0.2 x 0.1 mm) on a diffractometer equipped with a cold nitrogen stream. Collect diffraction data at 100 K.
-
Causality: Lowering the temperature minimizes the thermal motion of atoms (Debye-Waller factor). This is an absolute necessity for 2,6-pyha, as hydrogen atoms have very low electron density. Reducing thermal noise sharpens the diffraction spots, allowing the precise location of the hydroxamic acid protons in the difference Fourier map.
-
-
Structure Solution and Refinement : Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). All non-hydrogen atoms must be refined anisotropically.
Self-Validating Systems in Crystallography
A core tenet of X-ray crystallography is that the final protocol acts as a self-validating mathematical system. The accuracy of the 2,6-pyha structure is not assumed; it is proven through rigorous quantitative metrics.
Table 2: Quantitative Validation Metrics for 2,6-pyha Crystallography
| Validation Metric | Target Value | Scientific Significance |
| R1 (R-factor) | < 0.05 (5%) | Measures the discrepancy between the experimental diffraction data and the calculated model. A value < 5% confirms the atomic model is highly accurate. |
| wR2 (Weighted R) | < 0.15 (15%) | Accounts for all reflections (including weak ones). Validates the overall robustness of the dataset. |
| Goodness-of-Fit (GoF) | ~ 1.00 | Indicates that the standard uncertainties of the measured intensities are correctly estimated. |
| Residual Electron Density | < 0.5 e⁻/ų | Confirms that no atoms are missing from the model and no "ghost" atoms have been incorrectly assigned. |
Once the refinement meets these metrics, the structure is subjected to CheckCIF , an automated algorithm provided by the International Union of Crystallography (IUCr). CheckCIF analyzes the geometry (bond lengths, angles, steric clashes) and flags any physical impossibilities, ensuring the final structure is completely trustworthy before deposition into the Cambridge Structural Database (CCDC).
Conclusion
While NMR, MS, and IR are indispensable tools for rapid compositional analysis, they cannot resolve the intricate tautomeric and hydrogen-bonding complexities of 2,6-pyridinedicarbohydroxamic acid. Single-crystal X-ray crystallography remains the gold standard. By controlling thermodynamic crystallization parameters and utilizing cryogenic data collection, researchers can generate a mathematically self-validating 3D model that provides definitive proof of the molecule's conformation and intermolecular interactions.
References[2] Griffith, D., Chopra, A., Müller-Bunz, H., & Marmion, C. J. (2008). "The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid". Dalton Transactions. URL: https://doi.org/10.1039/b809584a[1] Sow, I. S., Gelbcke, M., Dufrasne, F., & Robeyns, K. (2023). "Crystal Structures of a Series of Hydroxamic Acids". Crystals. URL: https://www.mdpi.com/2073-4352/13/5/778
Sources
Evaluating the Performance of 2,6-Pyridinedicarbohydroxamic Acid Against Standard Hydroxamic Acid Chelators
Hydroxamic acids (R-CO-NH-OH) represent a privileged pharmacophore in medicinal chemistry and metalloenzyme inhibition, primarily due to their exceptional ability to chelate transition metals. While mono- and poly-hydroxamates like Vorinostat (SAHA) and Deferoxamine (DFO) have established clinical utility, 2,6-Pyridinedicarbohydroxamic acid (2,6-PDHA) presents a unique structural paradigm. By flanking a central pyridine ring with two hydroxamate groups, 2,6-PDHA introduces multidentate coordination possibilities and unexpected redox behavior.
As a Senior Application Scientist, I have structured this guide to objectively compare 2,6-PDHA against standard hydroxamic acid chelators. We will dissect the structural causality behind their divergent behaviors, evaluate their comparative performance metrics, and provide a self-validating experimental workflow for characterizing redox-active chelation.
Structural and Mechanistic Profiling: The Causality of Chelation
The fundamental causality behind the divergent behavior of these chelators lies in their denticity and electronic properties. Standard hydroxamates typically act as stable, innocent ligands, whereas the electronic environment of 2,6-PDHA renders it highly reactive under specific metallo-environments.
-
Vorinostat (SAHA): Functions as a bidentate (O,O) chelator. Its single hydroxamic acid moiety acts as a zinc-binding group (ZBG), inserting deeply into the catalytic pocket of to displace a critical water molecule and halt tumor proliferation[1].
-
Deferoxamine (DFO): A linear, hexadentate trihydroxamic acid. It wraps around Ferric iron (Fe³⁺) in a 1:1 stoichiometric ratio, forming a highly stable, water-soluble octahedral complex that prevents iron from participating in [2].
-
2,6-PDHA: Features a pyridine nitrogen and two hydroxamate groups. This allows for tridentate (O,N,O) pincer-like coordination or bis-bidentate bridging between multiple metal centers. Furthermore, the electron-withdrawing nature of the pyridine ring alters the reactivity of the hydroxamate protons. When exposed to highly Lewis acidic metals like Pt(IV) or Pd(IV), the metal polarizes the hydroxamate carbonyl, making it susceptible to nucleophilic attack by water. Consequently, 2,6-PDHA reduces the metal centers to Pt(II)/Pd(II) while adventitiously hydrolyzing to [3].
Structural logic mapping hydroxamic acid denticity to their primary metallo-targets and mechanisms.
Comparative Performance Across Key Metallo-Targets
To facilitate rapid evaluation for drug development and assay design, the quantitative and qualitative performance metrics of 2,6-PDHA against standard benchmarks are summarized below.
| Feature | 2,6-Pyridinedicarbohydroxamic Acid (2,6-PDHA) | Vorinostat (SAHA) | Deferoxamine (DFO) |
| Primary Target Metal | Pt(IV), Pd(IV), Transition Metals | Zn(II) | Fe(III), Al(III) |
| Denticity / Binding Mode | Tridentate (O,N,O) or Bis-bidentate | Bidentate (O,O) | Hexadentate (O,O x3) |
| Hydroxamate Groups | 2 (Dihydroxamate) | 1 (Monohydroxamate) | 3 (Trihydroxamate) |
| Stoichiometry (Ligand:Metal) | 2:1 (Yields dicarboxylate post-hydrolysis) | 1:1 (Enzyme pocket insertion) | 1:1 (Octahedral wrapping) |
| Redox Activity | High (Reduces Pt⁴⁺ to Pt²⁺) | None (Innocent ligand) | None (Innocent ligand) |
| Clinical / Research Utility | Metallo-drug design, Metal sensing | Oncology (CTCL treatment) | Iron Overload Therapy |
Experimental Workflows: Self-Validating Protocol for Metal Reduction
To objectively evaluate the unique redox-active chelation of 2,6-PDHA compared to stable chelators like SAHA, researchers must employ a self-validating assay. The following protocol isolates the metal-assisted hydrolysis and reduction mechanism, ensuring that the observed phenomena are directly caused by the hydroxamate moiety's instability under high Lewis acidity.
Self-validating experimental workflow to distinguish redox-active hydrolysis from stable chelation.
Protocol: Evaluation of Pt(IV) Reduction by 2,6-PDHA
Rationale: This workflow validates whether a hydroxamic acid acts as a stable chelator or a reducing agent. A parallel control using the dicarboxylic acid analog (2,6-pyca) must be run concurrently to prove that the redox activity is exclusively mediated by the hydroxamate moiety.
Step-by-Step Methodology:
-
Precursor Preparation: Dissolve 0.31 mmol of K₂[PtCl₆] (Platinum(IV) precursor) in 20 mL of deionized water[3].
-
Chelator Addition: Add 0.62 mmol of 2,6-PDHA (a 2:1 ligand-to-metal ratio) to the solution[3]. Control: In a separate flask, add 0.62 mmol of 2,6-pyca.
-
Incubation: Stir the suspension continuously at room temperature for 96 hours. The 2,6-PDHA reaction mixture will gradually transition from orange to yellow as the reduction of the metal center occurs[3].
-
Isolation: Concentrate the solution in vacuo. Filter the resulting yellow precipitate, wash thoroughly with cold H₂O to remove unreacted starting materials, and dry over P₂O₅[3].
-
Characterization (The Self-Validation Step):
-
IR Spectroscopy: Analyze the precipitate for the presence of carboxylate C=O stretches (~1658 cm⁻¹) and the distinct absence of intact hydroxamate N-O stretches[3].
-
NMR / X-ray Crystallography: Confirm the final structure as trans-[Pt(II)(2,6-pycaH₋₁)₂]·2H₂O[3]. The definitive presence of Pt(II) alongside the dicarboxylate ligand proves that 2,6-PDHA reduced the metal and subsequently hydrolyzed, starkly contrasting with standard hydroxamates that form stable, non-reduced complexes.
-
References
-
Title: The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor Source: British Journal of Cancer (via NCBI PMC) URL: [Link]
-
Title: Deferoxamine - StatPearls Source: NCBI Bookshelf URL: [Link]
Sources
Benchmarking the stability of 2,6-Pyridinedicarbohydroxamic acid complexes
Benchmarking the Stability of 2,6-Pyridinedicarbohydroxamic Acid Complexes: A Comparative Guide
As a Senior Application Scientist, I approach chelator selection not merely as a matter of binding affinity, but as an exercise in structural causality and thermodynamic system stability. In the landscape of advanced metal-binding agents, 2,6-Pyridinedicarbohydroxamic acid (2,6-PDHA, also referred to as 2,6-pyridinedihydroxamic acid) stands out. Unlike classical hexadentate chelators (e.g., EDTA or Deferoxamine) that simply sequester metals into mononuclear cages, 2,6-PDHA exhibits a highly dynamic coordination chemistry. It acts as a bridging ligand, a redox-active prodrug trigger, and a supramolecular building block.
This guide objectively benchmarks the stability, coordination modes, and practical applications of 2,6-PDHA complexes against standard alternatives, providing actionable, self-validating protocols for your laboratory workflows.
Structural Dynamics & Chelation Causality
The structural genius of 2,6-PDHA lies in its tridentate-capable core, comprising a central pyridine nitrogen flanked by two hydroxamate groups. However, steric constraints and the specific bite angles of this ligand often prevent simple 1:1 mononuclear wrapping around transition metals.
Instead, 2,6-PDHA demonstrates a profound tendency to form bi- and trinuclear species. When reacted with Copper(II) ions, the ligand utilizes a {(N,N'); (O,O')} bis-(bidentate) chelating-and-bridging mode. The hydroxamate groups act as μ2-(N,O)-bridges, driving the assembly of1[1]. This metallacrown formation provides a rigid, highly stable framework that significantly outcompetes simple monohydroxamic acids in multi-metal environments.
Comparative Stability Benchmarking
To contextualize the performance of 2,6-PDHA, we must benchmark its complexation outcomes against industry-standard chelators. The table below summarizes the divergent thermodynamic and kinetic fates of these systems.
| Chelator | Target Metal | Major Complex Species | Coordination Mode | System Outcome / Application |
| 2,6-PDHA | Cu(II) | [Cu5(LH-1)4]2+ (12-MC-4) | μ2-(N,O)-bridging & (O,O')-chelating | High-stability metallacrown formation[1] |
| 2,6-PDHA | Pt(IV) / Pd(IV) | trans-[Pt(II)(2,6-pyca)2] | (N, O) post-hydrolysis | Ligand hydrolysis & Metal reduction[2] |
| 2,6-PDA * | Hg(II) | Ligand-Hg-AuNP network | Carboxylate-Hg-Carboxylate | Nanoparticle aggregation (Colorimetric shift)[3] |
| DFO (Ref) | Fe(III) | 1:1 Mononuclear | Hexadentate (O,O') | Stable clinical iron sequestration (log β ~ 30.6) |
| EDTA (Ref) | General | 1:1 Mononuclear | Hexadentate (N2O4) | Broad-spectrum aqueous chelation |
*2,6-PDA (2,6-pyridinedicarboxylic acid) is the direct hydrolysis product of 2,6-PDHA and is frequently utilized in parallel sensing applications.
The Redox Exception: Metal-Assisted Hydrolysis
A critical factor in benchmarking 2,6-PDHA is recognizing that high affinity does not always equate to thermodynamic stability. When confronted with highly oxidizing metal centers like Pt(IV) or Pd(IV), 2,6-PDHA acts as a redox-trigger rather than a passive chelator.
In the presence of these ions, the dihydroxamic acid is2[2]. Concurrently, the Pt(IV) and Pd(IV) centers are reduced to Pt(II) and Pd(II) in situ. This metal-assisted hydrolysis is a powerful feature for drug development, specifically in the design of Pt(IV) prodrugs that require reductive activation in the tumor microenvironment.
Fig 1: Mechanism of 2,6-PDHA metal-assisted hydrolysis and Pt(IV) reduction.
Industrial & Analytical Utility
Beyond metallodrugs, the unique stability profiles of 2,6-PDHA and its derivatives are leveraged in two primary fields:
-
Environmental Sensing: The derivative 2,6-PDA is utilized alongside chitosan-stabilized gold nanoparticles (AuNPs) to create a3[3]. The ligand induces AuNP aggregation specifically in the presence of Hg2+, causing a visible red-to-blue shift.
-
Corrosion Inhibition: In industrial storage, 2,6-PDHA acts as a passivating agent. By forming highly insoluble complexes with Fe2+ ions at the metal surface, it serves as a robust 4[4], preventing voluminous sludge formation in highly corrosive urea ammonium nitrate (UAN) solutions[5].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives or kinetic artifacts.
Protocol A: High-Precision Potentiometric Titration for Stability Constants
Purpose: To determine the thermodynamic stability (log β) of 2,6-PDHA-metal complexes while ruling out irreversible hydrolysis.
-
Electrode Calibration (Gran's Plot): Calibrate the glass electrode using strong acid/base titrations to convert pH meter readings (activity) into actual hydrogen ion concentrations. Causality: Essential for accurate mass-balance algorithms.
-
Inert Atmosphere Setup: Purge the thermostated titration vessel (25.0 ± 0.1 °C) with purified Argon or N2. Causality: Prevents atmospheric CO2 dissolution, which forms competing carbonate ligands and skews the proton balance.
-
Equilibrium Forward Titration: Titrate the 2,6-PDHA/Metal mixture with standardized KOH. Wait for drift to fall below 0.001 pH units/min before recording. Causality: Hydroxamate complexation, particularly supramolecular assembly, can be kinetically slow. Premature readings yield pseudo-stability constants.
-
Hysteresis Back-Titration: Immediately reverse the titration using standardized HNO3. Causality: If the forward and backward curves do not perfectly overlay, the system is undergoing irreversible side-reactions (e.g., metal-assisted hydrolysis) rather than true thermodynamic equilibrium.
Fig 2: Self-validating potentiometric titration workflow for stability constants.
Protocol B: Colorimetric Metal Sensing Assay (Hg2+)
Purpose: To utilize the ligand's coordination geometry for rapid environmental screening.
-
AuNP Stabilization: Synthesize AuNPs in the presence of chitosan. Causality: Chitosan provides a cationic polymer matrix that electrostatically prevents the auto-aggregation of the gold nanoparticles.
-
Ligand Integration: Introduce the 2,6-PDHA or 2,6-PDA ligand to the stabilized AuNP solution.
-
Target Introduction: Spike the solution with the suspected aqueous sample. Causality: Hg2+ possesses a specific geometric and electronic affinity for the ligand. Upon binding, it overcomes the electrostatic barriers of the chitosan matrix, cross-linking the nanoparticles.
-
Optical Readout: Quantify the shift using UV-Vis spectroscopy. Causality: The physical aggregation of AuNPs causes plasmonic coupling, shifting the surface plasmon resonance (SPR) peak and resulting in a visible red-to-blue transition.
References
-
Gumienna-Kontecka, E., et al. "Coordination diversity in mono- and oligonuclear copper(II) complexes of pyridine-2-hydroxamic and pyridine-2,6-dihydroxamic acids." PubMed / NIH. 1
-
Griffith, D., et al. "The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid." PubMed / NIH.2
-
"A simple and selective colorimetric mercury (II) sensing system based on chitosan stabilized gold nanoparticles and 2,6-pyridinedicarboxylic acid." PubMed / NIH. 3
-
"Method of inhibiting corrosion in storage and transport vessels." Google Patents (US20080083435A1). 4
Sources
- 1. Coordination diversity in mono- and oligonuclear copper(II) complexes of pyridine-2-hydroxamic and pyridine-2,6-dihydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple and selective colorimetric mercury (II) sensing system based on chitosan stabilized gold nanoparticles and 2,6-pyridinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20080083435A1 - Method of inhibiting corrosion in storage and transport vessels - Google Patents [patents.google.com]
- 5. patents.justia.com [patents.justia.com]
Reproducibility of experiments involving 2,6-Pyridinedicarbohydroxamic acid
- 1. US20080083435A1 - Method of inhibiting corrosion in storage and transport vessels - Google Patents [patents.google.com]
- 2. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. A simple and selective colorimetric mercury (II) sensing system based on chitosan stabilized gold nanoparticles and 2,6-pyridinedicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Biological Efficacy Guide: 2,6-Pyridinedicarbohydroxamic Acid vs. Established Metalloenzyme Inhibitors
As drug development increasingly targets metalloenzymes—proteins requiring metal ion cofactors for catalytic activity—hydroxamic acids have emerged as a privileged pharmacophore. This guide provides an in-depth, objective comparison of the biological efficacy, structural mechanics, and experimental validation of 2,6-Pyridinedicarbohydroxamic acid (2,6-PDHA) against established clinical inhibitors: Vorinostat (SAHA) and Acetohydroxamic Acid (AHA) .
Structural Biology & Chelation Causality
The biological efficacy of hydroxamic acids is fundamentally dictated by their denticity (the number of donor atoms that bind to a central metal).
-
Vorinostat (SAHA) and Acetohydroxamic Acid (AHA) are monohydroxamic acids. They typically act as bidentate ligands, coordinating metal ions (such as Zn²⁺ in Histone Deacetylases[1] or Ni²⁺ in Urease[2]) via their two oxygen atoms (O,O coordination). This targeted bidentate binding provides a stable, predictable pharmacokinetic profile under physiological conditions.
-
2,6-PDHA (2,6-pyha) is a dihydroxamic acid flanking a central pyridine ring. This unique structure allows it to act as a potent tridentate ligand (N,O,O coordination) or to form complex bridging dinuclear species. While this higher denticity theoretically yields a higher binding affinity for transition metals, it introduces significant redox instability. Research has demonstrated that in the presence of highly oxidizing metals (e.g., Pt(IV) or Pd(IV)), 2,6-PDHA undergoes adventitious metal-assisted hydrolysis, degrading into 2,6-pyridinedicarboxylic acid (dipicolinic acid) while reducing the metal in situ[3].
Understanding this causality is critical: the very structural features that make 2,6-PDHA a superior chelator in controlled environments also make it a challenging candidate for direct clinical translation without structural modification to prevent premature hydrolysis.
Caption: Comparative chelation mechanisms: Tridentate pan-inhibition (2,6-PDHA) vs. Bidentate targeted inhibition (SAHA/AHA).
Comparative Efficacy Data
To objectively evaluate 2,6-PDHA against established compounds, we must synthesize their biochemical parameters. The following table summarizes their comparative biological efficacy based on structural models and clinical data.
| Parameter | 2,6-PDHA (2,6-pyha) | Vorinostat (SAHA) | Acetohydroxamic Acid (AHA) |
| Primary Target Class | Pan-Metalloenzymes / Metal Chelator | Histone Deacetylases (Class I/II) | Urease |
| Primary Metal Cofactor | Zn(II), Ni(II), Pt(II), Pd(II) | Zn(II) | Ni(II) |
| Chelation Denticity | Tridentate (N, O, O) or Bridging | Bidentate (O, O) | Bidentate (O, O) |
| Biological Stability | Low (Susceptible to metal-assisted hydrolysis)[3] | High (Stable under physiological conditions)[1] | High (Irreversible, noncompetitive inhibition)[2] |
| Clinical Status | Preclinical / Structural Model | FDA Approved (Cutaneous T-cell lymphoma) | FDA Approved (Struvite renal calculi) |
| Primary Efficacy Limitation | Off-target metal sequestration & rapid degradation | Short half-life via glucuronidation | Dose-dependent systemic toxicity |
Self-Validating Experimental Protocols
When evaluating highly reactive chelators like 2,6-PDHA, standard endpoint assays are insufficient. If the compound hydrolyzes during the assay, you may inadvertently measure the efficacy of its byproduct (dipicolinic acid). Therefore, the following protocol integrates a Speciation Validation Step to create a self-validating experimental system.
Protocol: Dual-Track Metalloenzyme Inhibition Assay
Objective: To quantify the IC₅₀ of 2,6-PDHA vs. SAHA/AHA while confirming the structural integrity of the active pharmacophore.
Track A: Metal Speciation & Stability (The Validation Track)
-
Preparation: Prepare 10 mM stock solutions of 2,6-PDHA, SAHA, and AHA in DMSO. Dilute to working concentrations (1 µM - 100 µM) in the specific assay buffer (e.g., Tris-HCl, pH 7.4).
-
Incubation: Spike the buffer with the target metal ion equivalent to the enzyme's active site concentration (e.g., 50 µM ZnSO₄ for HDAC models).
-
Spectroscopic Monitoring: Analyze the mixture using UV-Vis spectroscopy (200-400 nm) at t=0, 30, and 60 minutes.
-
Causality Check: A shift in the isosbestic points for 2,6-PDHA indicates metal-assisted hydrolysis[3]. If hydrolysis exceeds 10% during the assay window, the IC₅₀ data must be mathematically corrected for the degradation kinetics.
-
Track B: Fluorometric/Colorimetric Enzyme Assay (The Efficacy Track)
-
Enzyme Priming: Incubate recombinant HDAC (for SAHA/2,6-PDHA) or Jack Bean Urease (for AHA/2,6-PDHA) with the inhibitors in 96-well microplates for 30 minutes at 37°C.
-
Substrate Addition:
-
For HDAC: Add a fluorogenic acetylated peptide substrate.
-
For Urease: Add urea substrate with a phenol red pH indicator.
-
-
Quantification: Measure fluorescence (Ex/Em = 360/460 nm) or absorbance (560 nm) continuously for 45 minutes using a microplate reader.
-
Data Synthesis: Calculate the IC₅₀ using non-linear regression. Cross-reference the inhibition curve with the degradation curve from Track A to confirm whether the intact dihydroxamic acid or its hydrolyzed dicarboxylic acid byproduct is driving the biological efficacy.
Caption: Self-validating workflow ensuring observed enzyme inhibition is correlated with intact ligand speciation.
Expert Insights on Drug Development
As an Application Scientist, the comparative analysis of 2,6-PDHA against SAHA and AHA reveals a classic drug discovery paradigm: Affinity vs. Stability .
While Vorinostat[1] and Acetohydroxamic Acid[2] successfully navigate the biological milieu to reach their respective targets, 2,6-PDHA acts as an aggressive "metal sponge." Its tridentate nature makes it a phenomenal structural model for mapping the maximum spatial constraints of a metalloenzyme's active site. However, its propensity to reduce transition metals and adventitiously hydrolyze[3] means it is highly likely to be neutralized by serum metalloproteins before reaching an intracellular target like an HDAC.
For drug development professionals, 2,6-PDHA should not be viewed as a direct therapeutic candidate, but rather as a highly valuable pharmacophore scaffold. By sterically hindering the pyridine nitrogen or replacing the hydroxamic acids with bioisosteres, researchers can harness its superior denticity while engineering out its redox instability.
References[3] The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - National Institutes of Health (NIH) / Dalton Transactions -https://pubmed.ncbi.nlm.nih.gov/19050779/[2] Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi - National Institutes of Health (NIH) / Journal of Urology -https://pubmed.ncbi.nlm.nih.gov/6854890/[1] Vorinostat—An Overview - National Institutes of Health (NIH) / PMC -https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3114594/
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Acetohydroxamic acid: clinical studies of a urease inhibitor in patients with staghorn renal calculi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reduction of platinum(IV) and palladium(IV) ions by 2,6-pyridinedihydroxamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of 2,6-Pyridinedicarbohydroxamic Acid
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the laboratory. This guide moves beyond a simple checklist to provide a deep, technically-grounded framework for the proper disposal of 2,6-Pyridinedicarbohydroxamic acid. Understanding the chemistry of this molecule is paramount to handling its waste stream safely and in full regulatory compliance.
While specific disposal protocols for 2,6-Pyridinedicarbohydroxamic acid are not widely published, a robust and safe procedure can be established by examining its structural parent, 2,6-Pyridinedicarboxylic acid, and adhering to established best practices for hazardous waste management. This molecule's pyridine core and dual hydroxamic acid functional groups dictate its reactivity and potential hazards.
Hazard Profile and Risk Assessment
2,6-Pyridinedicarbohydroxamic acid must be handled as a hazardous substance. The hazards are derived from its constituent parts: the pyridine ring and the hydroxamic acid groups.
-
Irritation: Like its parent compound, 2,6-pyridinedicarboxylic acid, it is considered an irritant to the eyes, skin, and respiratory system.[1][2] Direct contact should be avoided at all times.
-
Sensitization: Some individuals may develop a sensitization reaction upon skin contact.[1] It is crucial to prevent repeated or prolonged exposure.
-
Combustion Hazards: If involved in a fire, this organic molecule will produce hazardous combustion products, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1] Reactions with these materials can be vigorous and unpredictable.
Essential Safety and Personal Protective Equipment (PPE)
Before beginning any work that will generate 2,6-Pyridinedicarbohydroxamic acid waste, prepare your workspace and ensure all necessary PPE is readily available and in good condition.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a full-face shield.[3] | Protects against splashes of solutions or accidental contact with solid powder, preventing serious eye irritation.[4] |
| Hand Protection | Nitrile or butyl rubber gloves.[1] Gloves must be inspected for tears or degradation before and during use. | Provides a chemical-resistant barrier to prevent skin contact, irritation, and potential sensitization.[1] |
| Body Protection | A flame-resistant laboratory coat. An impervious apron (e.g., PVC) should be used when handling larger quantities.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for small-scale use in a certified chemical fume hood.[2] | A fume hood provides adequate ventilation. For large spills or work outside a hood, a NIOSH-approved respirator may be necessary.[2] |
Waste Characterization and Segregation
Proper disposal begins with correct identification and segregation at the point of generation. Never mix waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) department.
-
Solid Waste: Includes unused or expired pure 2,6-Pyridinedicarbohydroxamic acid, and grossly contaminated items like weigh boats or paper.
-
Liquid Waste: Solutions containing dissolved 2,6-Pyridinedicarbohydroxamic acid. Note the solvent, as this will be critical for the disposal facility.
-
Sharps Waste: Needles or blades used to transfer the solid compound.
-
Contaminated Labware: Glassware, plasticware, and other consumables that have come into contact with the chemical.
Crucially, do not allow this waste to enter drains or waterways. [2][3] Environmental discharge of pyridine derivatives is strictly regulated.
Step-by-Step Disposal Protocols
The fundamental principle for disposing of 2,6-Pyridinedicarbohydroxamic acid is that all waste streams must be collected, properly labeled, and disposed of through a licensed hazardous waste management company. [2][3] On-site treatment, such as neutralization, is not recommended without specific, validated protocols and approval from your EHS office, as the reaction products are unknown.
Workflow for Waste Handling and Disposal
The following diagram outlines the decision-making process for managing waste generated from work with 2,6-Pyridinedicarbohydroxamic acid.
Caption: Waste Disposal Decision Workflow for 2,6-Pyridinedicarbohydroxamic Acid.
Protocol 1: Collection of Solid and Liquid Waste
-
Obtain Correct Containers: Contact your EHS department to obtain designated and properly labeled hazardous waste containers for solid and liquid waste streams.
-
Solid Waste Collection:
-
Carefully place pure 2,6-Pyridinedicarbohydroxamic acid and any materials grossly contaminated (e.g., weigh paper, contaminated gloves) into the solid waste container.
-
Avoid creating dust.[1] If necessary, lightly moisten the solid with a compatible solvent (like water, if appropriate for the waste container) to prevent dust from becoming airborne.
-
Seal the container when not in use.
-
-
Liquid Waste Collection:
-
Pour solutions containing 2,6-Pyridinedicarbohydroxamic acid into the designated liquid waste container using a funnel.
-
Ensure the container is made of a material compatible with the solvent used (e.g., polyethylene for many organic solvents and aqueous solutions).
-
Keep a log of all constituents and their approximate volumes added to the container.
-
Store the sealed container in a secondary containment bin.[5]
-
Protocol 2: Decontamination of Labware
-
Initial Rinse: Rinse all contaminated glassware and equipment three times with a small amount of a suitable solvent that can dissolve 2,6-Pyridinedicarbohydroxamic acid (e.g., ethanol, methanol, or water).
-
Collect Rinsate: This initial rinsate is considered hazardous. Collect all three rinses in your designated liquid hazardous waste container.
-
Final Cleaning: After the triple rinse, the glassware can be washed using standard laboratory procedures.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material to prevent dust generation.[6]
-
Carefully sweep or scoop the material into a designated hazardous waste container.[7]
-
Clean the area with a wet cloth or paper towels, and place these in the hazardous waste container as well.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
Regulatory Compliance
Disposal of this chemical falls under federal and state hazardous waste regulations. Pyridine and its derivatives are listed by the EPA, and waste streams containing them may be assigned specific hazardous waste codes (e.g., U196 for Pyridine, or potentially F-listed codes depending on the process generating the waste).[8][9] Entrusting disposal to a licensed professional waste management company is the only way to ensure full compliance with these complex regulations.[10]
References
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (2018). Safety Data Sheet NMIJ CRM 5208-a. [Link]
-
National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine. [Link]
-
Wikipedia. (n.d.). 2,6-Pyridinedicarbothioic acid. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine Fact Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Pyridine. [Link]
-
MDPI. (2021). Waste Fiber-Based Poly(hydroxamic acid) Ligand for Toxic Metals Removal from Industrial Wastewater. [Link]
-
The University of Tokyo, Environmental Science Center. (n.d.). Chemically hazardous waste. [Link]
-
Greenflow. (2024). How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]
-
McMaster University. (2024). SOP – Handling Concentrated Acids. [Link]
-
National Institutes of Health (NIH). (2020). The NIH Drain Discharge Guide. [Link]
Sources
- 1. bio.vu.nl [bio.vu.nl]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. wku.edu [wku.edu]
- 9. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. unit.aist.go.jp [unit.aist.go.jp]
Personal protective equipment for handling 2,6-Pyridinedicarbohydroxamic acid
As a Senior Application Scientist, I approach chemical handling not merely as a checklist of safety precautions, but as a rigorous scientific discipline. To handle 2,6-Pyridinedicarbohydroxamic acid safely and effectively, we must first understand its molecular behavior. This guide bypasses generic safety advice to provide you with the mechanistic causality behind each operational requirement, ensuring your laboratory maintains both uncompromising safety and absolute experimental integrity.
The Causality of Hazard: Molecular Mechanisms
2,6-Pyridinedicarbohydroxamic acid is a derivative of dipicolinic acid featuring two hydroxamic acid (-CONHOH) moieties. In medicinal chemistry and biochemistry, hydroxamic acids are highly valued as potent metal-binding groups (MBGs) capable of forming exceptionally stable bidentate and tridentate O,O'-complexes with transition metals, particularly Fe(III) and Zn(II) ()[1].
While this makes the compound an excellent tool for probing metalloenzymes, it is precisely this mechanism that defines its toxicological profile. Unintended systemic exposure—whether through inhalation of fine dust or dermal absorption—can lead to the indiscriminate chelation of physiological metals. This results in the potent inhibition of critical zinc-dependent enzymes, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), as well as iron-dependent enzymes like ribonucleotide reductase ()[2]. Furthermore, as a fine crystalline powder, it acts as a severe irritant to the respiratory tract, skin, and eyes (Hazard Statements H315, H319, H335) ()[3].
Quantitative Personal Protective Equipment (PPE) Matrix
To mitigate these specific mechanistic risks, standard laboratory PPE is insufficient. The following matrix outlines the required protective equipment and the scientific justification for each.
| PPE Category | Specification | Quantitative Metric | Causality / Justification |
| Respiratory | N95 or P100 Particulate Respirator | ≥ 95% filtration efficiency | Prevents inhalation of fine powder, mitigating systemic absorption and subsequent in vivo metalloenzyme inhibition. |
| Hand Protection | Nitrile or Neoprene Gloves | ≥ 0.11 mm thickness; Breakthrough > 480 min | Prevents dermal sensitization and systemic entry. Hydroxamic acids exhibit known protein reactivity ()[4]. |
| Eye Protection | Chemical Safety Goggles | ANSI Z87.1 / EN 166 compliant | Protects against severe ocular irritation and corneal damage caused by airborne dust particles. |
| Engineering | Chemical Fume Hood | Face velocity 80-100 fpm (0.4-0.5 m/s) | Primary containment to prevent aerosolization of the active pharmaceutical ingredient (API) into the general lab environment. |
Hazard Mitigation & Operational Workflow
Logical mapping of chemical hazards to required PPE and operational controls.
Operational Protocol: Standardized Stock Solution Preparation
When preparing solutions of 2,6-Pyridinedicarbohydroxamic acid for biochemical assays, experimental integrity is just as critical as safety. This protocol is designed as a self-validating system to ensure no premature metal chelation occurs.
Step 1: Equipment Decontamination (The Causality of Chelation) Standard borosilicate glassware often leaches trace iron and zinc. If used, the hydroxamic acid will prematurely complex with these trace metals, drastically reducing the effective concentration of the free ligand.
-
Submerge all glassware in 1 M HNO₃ for 24 hours.
-
Rinse 6x with Type 1 Ultrapure Water (18.2 MΩ·cm) and dry in a clean environment.
Step 2: Weighing and Containment
-
Ensure the chemical fume hood is operational. Don your N95 respirator, chemical goggles, and double nitrile gloves.
-
Place an anti-static weighing boat on the analytical balance to prevent the fine powder from dispersing due to static charge.
-
Accurately weigh the required mass of the compound.
Step 3: Dissolution and Stabilization
-
Transfer the powder to an acid-washed amber glass vial.
-
Solvent Choice: Dissolve in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Causality: Hydroxamic acids often exhibit poor aqueous solubility at neutral pH until complexed with a metal. DMSO ensures complete, homogenous dissolution before dilution into aqueous assay buffers.
-
Vortex for 60 seconds until visually clear.
Step 4: Storage and Validation
-
Aliquot into single-use 100 µL volumes to prevent freeze-thaw degradation (which can lead to hydrolysis into the corresponding carboxylic acid and hydroxylamine).
-
Store at -20°C.
-
Self-Validation Check: Before use in high-sensitivity assays, verify the integrity of the stock via UV-Vis spectroscopy. A shift in the absorption maximum compared to a fresh baseline indicates premature metal complexation or degradation.
Spill Mitigation & Lifecycle Disposal Plan
Because of its environmental toxicity and chelation properties, 2,6-Pyridinedicarbohydroxamic acid requires strict lifecycle management.
Immediate Spill Mitigation:
-
Evacuate & Assess: Clear personnel from the immediate area. Ensure full PPE is donned.
-
Containment: Do NOT sweep the dry powder. Dry sweeping aerosolizes the compound, massively increasing the inhalation risk.
-
Neutralization/Collection: Cover the spill with damp absorbent pads (moistened with water or ethanol) to suppress dust generation.
-
Recovery: Carefully fold the pads inward and place them into a high-density polyethylene (HDPE) hazardous waste container.
-
Decontamination: Wash the affected surface with a 1% Alconox (or similar chelating detergent) solution, followed by a thorough water rinse.
Lifecycle Disposal Plan:
-
Classification: Treat as hazardous chemical waste (Toxic/Irritant).
-
Drain Prohibition: Never route this compound or its washings to the municipal drain. Causality: Hydroxamic acids are environmentally persistent chelators that can strip essential trace metals from aquatic ecosystems, causing severe ecotoxicity to aquatic flora and fauna.
-
Final Disposition: Send for high-temperature incineration (>800°C) through a licensed hazardous waste contractor. Thermal decomposition yields carbon oxides and nitrogen oxides (NOx), which are safely managed by the incinerator's exhaust scrubbers.
References
-
Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. National Institutes of Health (NIH) / Molecules. Available at:[Link]
-
The Role of Hydroxamic Acids in Biochemical Processes. JournalAgent. Available at:[Link]
-
Full Public Report: Alkyl hydroxamic acids. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Available at:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
